molecular formula C6H16O2Si B1329274 Diethoxydimethylsilane CAS No. 78-62-6

Diethoxydimethylsilane

Cat. No.: B1329274
CAS No.: 78-62-6
M. Wt: 148.28 g/mol
InChI Key: YYLGKUPAFFKGRQ-UHFFFAOYSA-N
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Description

Diethoxydimethylsilane (DEDMS) is an organically modified silicate (ORMOSIL) with two methyl groups in each unit that facilitate the hydrophobic characteristics. It is mainly utilized to functionalize a variety of substrates.>Dimethyldiethoxysilane appears as a colorless liquid. Less dense than water and insoluble in water. Vapors heavier than air.

Properties

IUPAC Name

diethoxy(dimethyl)silane
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InChI

InChI=1S/C6H16O2Si/c1-5-7-9(3,4)8-6-2/h5-6H2,1-4H3
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InChI Key

YYLGKUPAFFKGRQ-UHFFFAOYSA-N
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Canonical SMILES

CCO[Si](C)(C)OCC
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Molecular Formula

C6H16O2Si
Record name DIMETHYLDIETHOXYSILANE
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Related CAS

118529-50-3, 52848-36-9
Record name Poly[oxy(dimethylsilylene)], α-ethyl-ω-ethoxy-
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Record name Silane, diethoxydimethyl-, homopolymer
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DSSTOX Substance ID

DTXSID6052538
Record name Diethoxy(dimethyl)silane
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Molecular Weight

148.28 g/mol
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Physical Description

Dimethyldiethoxysilane appears as a colorless liquid. Less dense than water and insoluble in water. Vapors heavier than air., Liquid
Record name DIMETHYLDIETHOXYSILANE
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Record name Silane, diethoxydimethyl-
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CAS No.

78-62-6
Record name DIMETHYLDIETHOXYSILANE
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Record name Dimethyldiethoxysilane
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Record name Diethoxydimethylsilane
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Record name Diethoxydimethylsilane
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Record name Silane, diethoxydimethyl-
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Record name Diethoxy(dimethyl)silane
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Record name DIETHOXYDIMETHYLSILANE
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Foundational & Exploratory

Diethoxydimethylsilane: A Technical Guide to its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethoxydimethylsilane (DEDMS) is a versatile organosilicon compound with the chemical formula (CH₃)₂Si(OC₂H₅)₂. It is a key monomer in the synthesis of polydimethylsiloxane (B3030410) (PDMS) polymers, which are widely used in various fields, including medicine, electronics, and consumer products. This technical guide provides an in-depth overview of the chemical properties, structure, and reactivity of this compound, along with detailed experimental protocols for its key reactions and analysis.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic odor. Its fundamental physical and chemical properties are summarized in the table below for easy reference.

PropertyValue
Molecular Formula C₆H₁₆O₂Si
Molecular Weight 148.28 g/mol
Density 0.865 g/mL at 25 °C
Boiling Point 114 °C
Melting Point -97 °C
Refractive Index n20/D 1.381
Solubility Insoluble in water; soluble in most organic solvents.
Flash Point 11 °C

Molecular Structure

The this compound molecule features a central silicon atom tetrahedrally bonded to two methyl groups and two ethoxy groups. The Si-O-C linkages are key to its reactivity.

Diethoxydimethylsilane_Structure Si Si C1 C Si->C1 C2 C Si->C2 O1 O Si->O1 O2 O Si->O2 H1a H C1->H1a H1b H C1->H1b H1c H C1->H1c H2a H C2->H2a H2b H C2->H2b H2c H C2->H2c C3 C O1->C3 H3a H C3->H3a H3b H C3->H3b C4 C C3->C4 H4a H C4->H4a H4b H C4->H4b H4c H C4->H4c C5 C O2->C5 H5a H C5->H5a H5b H C5->H5b C6 C C5->C6 H6a H C6->H6a H6b H C6->H6b H6c H C6->H6c

Caption: Molecular structure of this compound.

Chemical Reactivity

The primary reactivity of this compound is centered around the hydrolysis of its ethoxy groups, followed by the condensation of the resulting silanol (B1196071) intermediates. This reactivity makes it a crucial precursor for silicone polymers and a useful silylating agent in organic synthesis.[1]

Hydrolysis and Condensation

In the presence of water, even atmospheric moisture, the ethoxy groups of this compound undergo hydrolysis to form reactive silanol (Si-OH) intermediates and ethanol (B145695).[1] These silanols can then condense with each other to form siloxane (Si-O-Si) bonds, the backbone of silicone polymers.[1]

Hydrolysis_Condensation DEDMS This compound (CH₃)₂Si(OC₂H₅)₂ H2O + 2 H₂O DEDMS->H2O Silanol Dimethylsilanediol (B41321) (CH₃)₂Si(OH)₂ EtOH - 2 C₂H₅OH Silanol->EtOH Condensation Condensation (- H₂O) Silanol->Condensation PDMS Polydimethylsiloxane [-(CH₃)₂SiO-]n H2O->Silanol Hydrolysis Condensation->PDMS

Caption: Hydrolysis and condensation of this compound.

Silylation Agent

This compound can also be employed as a silylating agent to protect hydroxyl groups in organic molecules.[2] The ethoxy groups can be displaced by nucleophiles, such as alcohols, to form silyl (B83357) ethers. This protection strategy is valuable in multi-step organic syntheses.[1][2]

Experimental Protocols

Hydrolysis of this compound to Dimethylsilanediol

This protocol is adapted from a patented method for the preparation of dimethylsilanediol.[3]

Materials:

  • This compound

  • Distilled water (neutral pH)

  • n-hexane

  • Reaction vessel (e.g., three-necked flask) equipped with a condenser and stirrer

  • Crystallizing dish

  • Filtration apparatus

  • Vacuum drying apparatus

Procedure:

  • Ensure all glassware is thoroughly cleaned and free of any acidic or alkaline residues.

  • In the reaction vessel, combine this compound with an excess of neutral distilled water.

  • Heat the mixture to its boiling point while stirring continuously. The reaction time will vary depending on the scale, but heating should continue until the this compound has completely reacted.

  • After the reaction is complete, allow the mixture to cool. A semi-solid residue should form.

  • Transfer the mixture to a crystallizing dish and allow the water and ethanol to evaporate at room temperature, which can be aided by a stream of dry nitrogen.

  • Wash the resulting semi-solid residue twice with portions of hot n-hexane to remove any unreacted starting material and soluble byproducts. Dimethylsilanediol is insoluble in hot n-hexane.

  • For further purification, boil the crude dimethylsilanediol with fresh n-hexane for a few minutes.

  • Filter the hot mixture to isolate the purified, insoluble dimethylsilanediol.

  • Dry the final product under vacuum.

Characterization: The identity and purity of the resulting dimethylsilanediol can be confirmed by melting point determination (literature value: 100-101 °C) and elemental analysis.[3]

Hydrolysis_Workflow Start Start Mix Mix this compound with excess neutral water Start->Mix Heat Heat to boiling with stirring Mix->Heat Cool Cool the reaction mixture Heat->Cool Evaporate Evaporate water and ethanol Cool->Evaporate Wash Wash residue with hot n-hexane Evaporate->Wash Purify Boil with fresh n-hexane and filter Wash->Purify Dry Dry under vacuum Purify->Dry End End: Pure Dimethylsilanediol Dry->End

Caption: Experimental workflow for dimethylsilanediol synthesis.

Silylation of a Primary Alcohol (Ethanol) with this compound

This protocol is a general procedure adapted for the use of this compound as the silylating agent.

Materials:

  • This compound

  • Ethanol (anhydrous)

  • Anhydrous solvent (e.g., dichloromethane (B109758) or acetonitrile)

  • Mild acid or base catalyst (optional, depending on substrate reactivity)

  • Reaction vessel with a reflux condenser and magnetic stirrer

  • Distillation apparatus for solvent removal

Procedure:

  • Set up a clean, dry reaction vessel with a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • To the reaction vessel, add the anhydrous solvent and the primary alcohol (e.g., ethanol).

  • Add this compound to the mixture. A slight molar excess of the alcohol may be used to drive the reaction to completion.

  • If necessary, add a catalytic amount of a mild acid or base.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable analytical technique such as GC-MS or TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by distillation or column chromatography if necessary.

GC-MS Analysis of this compound and its Hydrolysis Products

The following is a starting point for a GC-MS method for the analysis of alkoxysilanes, which can be optimized for this compound.[4]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for the analysis of organosilicon compounds (e.g., a non-polar or mid-polar column)

GC Parameters (starting point):

  • Injector Temperature: 220 °C[4]

  • Injection Mode: Splitless (0.5 min)[4]

  • Injection Volume: 1 µL[4]

  • Carrier Gas: Helium

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C

  • Transfer Line Temperature: 280 °C[4]

MS Parameters:

  • Ion Source Temperature: 200 °C[4]

  • Electron Energy: 70 eV[4]

  • Scan Range: m/z 30-400

Sample Preparation: Dilute the reaction mixture in a suitable volatile solvent, such as heptane, to an appropriate concentration for GC-MS analysis.[4]

FT-IR Monitoring of this compound Hydrolysis

FT-IR spectroscopy is a powerful tool for monitoring the kinetics of alkoxysilane hydrolysis in real-time.[5][6]

Instrumentation:

  • Fourier Transform Infrared (FT-IR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory for in-situ analysis of liquid samples.

Procedure:

  • Acquire a background spectrum of the empty, clean ATR crystal or the solvent system to be used.

  • Prepare the reaction mixture of this compound, water, and any solvent or catalyst in a separate vessel.

  • Initiate the reaction and immediately transfer a portion of the mixture to the ATR accessory.

  • Begin acquiring FT-IR spectra at regular time intervals (e.g., every 30-60 seconds).

  • Monitor the reaction progress by observing the changes in the characteristic infrared absorption bands:

    • Decrease in the intensity of Si-O-C stretching vibrations (around 1100-1000 cm⁻¹) indicating the consumption of this compound.

    • Increase and subsequent decrease in the broad O-H stretching vibration (around 3400 cm⁻¹) and Si-OH stretching (around 900 cm⁻¹) corresponding to the formation and consumption of silanol intermediates.

    • Increase in the intensity of Si-O-Si stretching vibrations (around 1070-1020 cm⁻¹) indicating the formation of polysiloxane products.

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated area, away from sources of ignition. It is sensitive to moisture and will react with water, including atmospheric moisture. Therefore, it should be stored in a tightly sealed container under a dry, inert atmosphere. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.

Conclusion

This compound is a fundamental building block in silicone chemistry with well-defined chemical and physical properties. Its reactivity, primarily driven by the hydrolysis of its ethoxy groups, allows for the controlled synthesis of a wide range of polysiloxane materials and its use as a silylating agent in organic synthesis. The experimental protocols provided in this guide offer a starting point for researchers to explore the chemistry of this versatile compound.

References

An In-Depth Technical Guide to the Hydrolysis and Condensation Mechanism of Diethoxydimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms, kinetics, and experimental protocols associated with the hydrolysis and condensation of diethoxydimethylsilane (DEDMS). The information presented is intended to support researchers and professionals in the fields of materials science, drug development, and organosilicon chemistry in understanding and manipulating these fundamental reactions.

Core Concepts: Hydrolysis and Condensation of this compound

This compound ((CH₃)₂Si(OC₂H₅)₂), a common dialkoxysilane, serves as a precursor in the synthesis of a wide array of silicone-based materials. Its utility stems from its ability to undergo a two-stage reaction process: hydrolysis followed by condensation. This process, often referred to as the sol-gel transition, allows for the formation of siloxane bonds (Si-O-Si), which are the backbone of silicone polymers.

Hydrolysis: In the initial step, the ethoxy groups (-OC₂H₅) of DEDMS react with water, leading to their replacement with hydroxyl groups (-OH). This reaction produces ethanol (B145695) as a byproduct. The hydrolysis of DEDMS proceeds in a stepwise manner, first forming a partially hydrolyzed intermediate, ethoxydimethylsilanol ((CH₃)₂Si(OC₂H₅)(OH)), and subsequently the fully hydrolyzed species, dimethylsilanediol (B41321) ((CH₃)₂Si(OH)₂).

Condensation: The newly formed silanol (B1196071) groups are highly reactive and readily undergo condensation reactions. This process can occur in two ways:

  • Water Condensation: Two silanol groups react to form a siloxane bond and a water molecule.

  • Alcohol Condensation: A silanol group reacts with an unhydrolyzed ethoxy group to form a siloxane bond and an ethanol molecule.

These condensation reactions lead to the formation of linear and cyclic oligomers and, ultimately, high-molecular-weight polydimethylsiloxane (B3030410) (PDMS) polymers. The formation of the cyclic tetramer, octamethylcyclotetrasiloxane (B44751) (D₄), is a notable and often predominant product in the condensation of DEDMS.

The overall reaction mechanism is significantly influenced by several factors, including pH, temperature, water-to-silane ratio, and the presence of catalysts. Both acidic and basic conditions can catalyze the hydrolysis and condensation reactions, albeit through different mechanistic pathways.

Reaction Mechanisms and Signaling Pathways

The hydrolysis and condensation of this compound can be visualized as a series of interconnected steps. The following diagrams, generated using the DOT language, illustrate the key pathways.

Hydrolysis DEDMS This compound (CH₃)₂Si(OC₂H₅)₂ Intermediate Ethoxydimethylsilanol (CH₃)₂Si(OC₂H₅)(OH) DEDMS->Intermediate + H₂O - C₂H₅OH Silanediol Dimethylsilanediol (CH₃)₂Si(OH)₂ Intermediate->Silanediol + H₂O - C₂H₅OH Condensation cluster_water Water Condensation cluster_alcohol Alcohol Condensation Silanol1 2 x (CH₃)₂Si(OH)₂ Siloxane_Water Linear/Cyclic Oligomers + H₂O Silanol1->Siloxane_Water Silanol2 (CH₃)₂Si(OH)₂ + (CH₃)₂Si(OC₂H₅)(OH) Siloxane_Ethanol Linear/Cyclic Oligomers + C₂H₅OH Silanol2->Siloxane_Ethanol Workflow cluster_prep 1. Experimental Design & Preparation cluster_reaction 2. Reaction Monitoring cluster_analysis 3. Quantitative Analysis cluster_data 4. Data Processing & Modeling A Define Reaction Conditions (pH, Temp, Ratios) B Prepare Reagent Solutions A->B C Initiate Reaction B->C D In-situ Monitoring (e.g., ATR-FTIR) C->D E Aliquoting at Time Intervals C->E F Quench Aliquots E->F G ²⁹Si NMR Analysis F->G H GC-FID Analysis F->H I Determine Species Concentrations G->I H->I J Plot Kinetic Data I->J K Calculate Rate Constants & Activation Energies J->K

An In-depth Technical Guide to the Synthesis and Chemical Reactivity of Diethoxydimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethoxydimethylsilane (DMDES) is a versatile organosilicon compound with significant applications in organic synthesis and materials science. Its unique chemical structure, featuring two hydrolyzable ethoxy groups and two stable methyl groups attached to a central silicon atom, dictates its reactivity and utility. This guide provides a comprehensive overview of the synthesis and key chemical reactions of DMDES, including detailed experimental protocols, quantitative data, and visual representations of reaction pathways to support researchers and professionals in its application.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below for easy reference.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₁₆O₂Si[1]
Molecular Weight 148.28 g/mol [1][2]
Appearance Colorless liquid[2][3]
Density 0.865 g/mL at 25 °C[1]
Boiling Point 114 °C[1]
Melting Point -97 °C[4]
Refractive Index (n20/D) 1.381[1]
Flash Point 6 °C (42.8 °F) - closed cup[1]
Solubility Insoluble in water, may decompose. Soluble in most organic solvents.[2][3][5]

Table 2: Spectroscopic Data of this compound

Technique Key Data Points Reference
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 3.71 (q, 4H, OCH₂), 1.15 (t, 6H, CH₃ of ethyl), 0.08 (s, 6H, SiCH₃)Adapted from[6][7]
¹³C NMR (CDCl₃, 100.6 MHz) δ (ppm): 58.4 (OCH₂), 18.5 (CH₃ of ethyl), -4.5 (SiCH₃)[8][9]
FTIR (neat) ν (cm⁻¹): 2974 (C-H stretch), 2927 (C-H stretch), 1255 (Si-CH₃ bend), 1080 (Si-O-C stretch), 958 (O-C stretch), 800 (Si-C stretch)[10][11]
Mass Spec (EI) m/z: 133 [M-CH₃]⁺, 119 [M-C₂H₅]⁺, 103 [M-OC₂H₅]⁺, 89, 77, 59[2]

Synthesis of this compound

The most common and industrially relevant method for the synthesis of this compound is the ethanolysis of dimethyldichlorosilane.[12] This reaction involves the substitution of the chloro groups with ethoxy groups, producing hydrogen chloride as a byproduct.

Synthesis via Ethanolysis of Dimethyldichlorosilane

A detailed experimental protocol adapted from a patented industrial method is provided below.[13] This method utilizes urea (B33335) to trap the hydrogen chloride byproduct, driving the reaction to completion and simplifying the workup.

Experimental Protocol:

Materials:

  • Dimethyldichlorosilane (DMCS)

  • Anhydrous Ethanol (B145695)

  • Urea

  • Neutralizing agent (e.g., sodium bicarbonate)

  • Stirring kettle/reactor with a dropping funnel and condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To a stirring kettle, add dimethyldichlorosilane and urea. Begin stirring to create a suspension.

  • Slowly add anhydrous ethanol dropwise to the stirred suspension over a period of 1.5 to 2 hours. The reaction is exothermic; maintain the temperature below 60 °C, using external cooling if necessary. The reaction is carried out under a slight vacuum (-100 to -200 mm Hg) to facilitate the removal of evolving gases.[13]

  • The hydrogen chloride gas generated reacts with urea. Any unreacted HCl can be passed through a scrubber containing a suitable absorbent.

  • After the addition of ethanol is complete, continue stirring for an additional 30-60 minutes to ensure the reaction goes to completion.

  • Stop stirring and allow the mixture to stand for 20-60 minutes, which will result in the separation of two layers.

  • Separate the lower acidic layer and transfer the upper crude product layer to a neutralization vessel.

  • Neutralize the crude product by adding a suitable neutralizing agent (e.g., a solution of sodium bicarbonate) until the pH is neutral to slightly alkaline.

  • Allow the mixture to settle, then separate the organic layer.

  • Purify the crude this compound by fractional distillation. The fraction boiling at approximately 114 °C is collected.

Yield:

  • Reported yields for this method are typically in the range of 82-83%.[13]

Synthesis DMCS Dimethyldichlorosilane (CH₃)₂SiCl₂ DMDES This compound (CH₃)₂Si(OC₂H₅)₂ DMCS->DMDES Ethanolysis Ethanol Ethanol (C₂H₅OH) Ethanol->DMDES Urea Urea (NH₂)₂CO Byproduct Urea Hydrochloride (NH₂)₂CO·HCl Urea->Byproduct HCl trapping

Diagram 1: Synthesis of this compound

Chemical Reactivity of this compound

The chemical reactivity of this compound is primarily governed by the susceptibility of the silicon-ethoxy bonds to cleavage, particularly through hydrolysis. This reactivity is the basis for its widespread use as a precursor to silicone polymers and as a silylating agent.

Hydrolysis and Polycondensation

In the presence of water, this compound undergoes hydrolysis to form silanol (B1196071) intermediates (dimethylsilanediol) and ethanol.[12] These silanols are highly reactive and readily undergo condensation reactions with each other to form siloxane bonds (Si-O-Si), the fundamental linkage in silicone polymers.[12] The reaction can be catalyzed by both acids and bases.

Experimental Protocol: Hydrolytic Polycondensation in Carbonic Acid Medium

The following protocol is adapted from a study on a chlorine-free method for producing silicones.[14]

Materials:

  • This compound (DMDES)

  • Deionized water

  • Liquid carbon dioxide (CO₂)

  • High-pressure autoclave with temperature and pressure control

  • Analytical instruments (GC, NMR, IR)

Procedure:

  • Charge a high-pressure autoclave with 10 mL of this compound and 5 mL of deionized water.

  • Pressurize the autoclave with liquid CO₂ to the desired pressure (e.g., 150-350 bar).

  • Heat the autoclave to the desired temperature (e.g., 20-110 °C) and maintain for a specified duration (e.g., 10 minutes to 3 hours).[14]

  • After the reaction time, cool the autoclave and carefully release the pressure.

  • Analyze the reaction mixture using gas chromatography (GC), NMR, and IR spectroscopy to determine the extent of monomer conversion and the distribution of linear and cyclic siloxane products.

Quantitative Data:

  • Under these conditions, complete conversion of this compound is typically observed.[14]

  • The ratio of linear to cyclic oligomers can be controlled by adjusting the reaction time and temperature. Shorter reaction times and higher temperatures tend to favor the formation of linear products.[14]

Hydrolysis_Condensation DMDES This compound (CH₃)₂Si(OC₂H₅)₂ Silanol Dimethylsilanediol (CH₃)₂Si(OH)₂ DMDES->Silanol Hydrolysis Water Water (H₂O) Water->Silanol Ethanol Ethanol (C₂H₅OH) Silanol->Ethanol LinearOligomer Linear Polydimethylsiloxane HO-[(CH₃)₂SiO]n-H Silanol->LinearOligomer Condensation CyclicOligomer Cyclic Polydimethylsiloxane [(CH₃)₂SiO]n Silanol->CyclicOligomer Condensation Polymer Silicone Polymer LinearOligomer->Polymer CyclicOligomer->Polymer

Diagram 2: Hydrolysis and Polycondensation of DMDES
Silylation of Alcohols and Amines

This compound is an effective silylating agent for protecting hydroxyl and amino groups in organic synthesis.[12] The reaction involves the displacement of an ethoxy group by the alcohol or amine, forming a silyl (B83357) ether or a silylamine, respectively. This protection strategy is valuable in multi-step syntheses where the reactivity of these functional groups needs to be temporarily masked.

Experimental Protocol: Silylation of a Primary Alcohol (Adapted)

Materials:

  • Primary alcohol (e.g., benzyl (B1604629) alcohol)

  • This compound (DMDES)

  • Anhydrous aprotic solvent (e.g., dichloromethane, THF)

  • Catalyst (e.g., a mild acid or base, if necessary)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the primary alcohol in the anhydrous solvent.

  • Add this compound (1.0-1.2 equivalents) to the solution.

  • If the reaction is slow at room temperature, a catalytic amount of a mild acid (e.g., pyridinium (B92312) p-toluenesulfonate) or base (e.g., triethylamine) can be added.

  • Stir the reaction mixture at room temperature or with gentle heating and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (if an acid catalyst was used) or water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting silyl ether by column chromatography on silica (B1680970) gel if necessary.

Deprotection:

Reactions with Organometallic Reagents

While less common than with chlorosilanes, this compound can react with strong nucleophiles like Grignard reagents. The reaction would involve the displacement of one or both ethoxy groups by the alkyl or aryl group of the Grignard reagent. These reactions typically require more forcing conditions compared to their chlorosilane counterparts.

Conceptual Reaction Scheme: (CH₃)₂Si(OC₂H₅)₂ + 2 R-MgX → (CH₃)₂SiR₂ + 2 C₂H₅O-MgX

Due to the lack of specific detailed experimental protocols for this compound with Grignard reagents in the searched literature, a generalized procedure is not provided. Researchers should approach such reactions with caution, starting with small-scale trials and carefully monitoring the reaction progress.

Reduction Reactions

The ethoxy groups of this compound can be reduced by strong reducing agents such as lithium aluminum hydride (LiAlH₄). This reaction would cleave the Si-O bonds and replace them with Si-H bonds, yielding dimethylsilane.

Conceptual Reaction Scheme: (CH₃)₂Si(OC₂H₅)₂ + LiAlH₄ → (CH₃)₂SiH₂

As with Grignard reactions, specific and detailed experimental protocols for the reduction of this compound were not found in the available literature. Standard procedures for the reduction of alkoxysilanes with LiAlH₄ in an anhydrous ether solvent would be a starting point for developing a specific protocol. Extreme caution must be exercised when working with LiAlH₄ due to its high reactivity with protic solvents, especially water.

Reactivity cluster_main Key Reactions of this compound cluster_hydrolysis Hydrolysis & Condensation cluster_silylation Silylation cluster_organometallic With Organometallics cluster_reduction Reduction DMDES This compound (CH₃)₂Si(OC₂H₅)₂ Hydrolysis Hydrolysis (+ H₂O) DMDES->Hydrolysis Silylation Silylation (+ R-OH / R-NH₂) DMDES->Silylation Organometallic Reaction with R-MgX DMDES->Organometallic Reduction Reduction (+ LiAlH₄) DMDES->Reduction Silanol Silanol Intermediate (CH₃)₂Si(OH)₂ Hydrolysis->Silanol Condensation Condensation Silanol->Condensation Siloxane Polydimethylsiloxane (-[(CH₃)₂SiO-]n) Condensation->Siloxane Protected Protected Alcohol/Amine (CH₃)₂Si(OR)₂ / (CH₃)₂Si(NHR)₂ Silylation->Protected Substituted Substituted Silane (CH₃)₂SiR₂ Organometallic->Substituted Reduced Dimethylsilane (CH₃)₂SiH₂ Reduction->Reduced

Diagram 3: Overview of this compound Reactivity

Conclusion

This compound is a valuable and versatile building block in organosilicon chemistry. Its synthesis from readily available precursors and its predictable reactivity, dominated by the hydrolysis of its ethoxy groups, make it a cornerstone for the production of silicone polymers. Furthermore, its utility as a silylating agent in organic synthesis provides a reliable method for the protection of sensitive functional groups. While its reactions with strong nucleophiles and reducing agents are less commonly documented, they represent potential avenues for further synthetic transformations. This guide has provided a foundational understanding of the synthesis and chemical reactivity of this compound, supported by experimental protocols and data, to aid researchers in its effective application.

References

Diethoxydimethylsilane (CAS No. 78-62-6): A Comprehensive Physicochemical, Synthetic, and Application Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and reactive chemistry of Diethoxydimethylsilane (DMDES), a versatile organosilicon compound with the CAS number 78-62-6. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and material science. It includes a compilation of key physical and chemical data presented in tabular format for ease of reference, detailed descriptions of the general experimental methodologies for their determination, and graphical representations of its primary chemical reactions, including synthesis, hydrolysis, and its application as a silylating agent.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the tables below. These values have been compiled from various reputable chemical data sources.

Table 1: General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₆H₁₆O₂Si[1]
Molecular Weight 148.28 g/mol [1][2]
Appearance Clear, colorless liquid[1][2]
Odor None reported to faint[1][3]
Density 0.865 g/mL at 25 °C[4]
Boiling Point 114 °C at 760 mmHg[1][4]
Melting Point -97 °C
Refractive Index (n20/D) 1.381[4]
Vapor Pressure 10 mmHg at 13 °C[1]
Vapor Density 5.11 (Air = 1)[1]
Solubility May decompose in water; soluble in many organic solvents.[1][2][5]
Viscosity 0.007 mm²/s
Table 2: Safety and Toxicological Data
PropertyValueSource(s)
Flash Point 11 °C (51.8 °F) - closed cup[1]
Hazard Class 3 (Flammable Liquid)
Oral LD50 (Rat) 9280 mg/kg[1]
Inhalation LC50 (Rat) 20 gm/m³/8H[1]
Draize Test (Rabbit, eye) 83 mg; 500 mg/24H (Mild)[1]
Draize Test (Rabbit, skin) 500 mg/24H (Mild)[1]

Experimental Protocols for Physicochemical Properties

The following sections outline the general methodologies for determining the key physicochemical properties of this compound. These descriptions are based on standard laboratory practices and established testing methods.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a volatile liquid like this compound, this is typically determined using a distillation method, such as those outlined in ASTM D86 or ASTM D1078.

General Protocol:

  • A specified volume of the liquid is placed in a distillation flask.

  • The flask is heated, and the temperature of the vapor is monitored with a calibrated thermometer or temperature probe.

  • The temperature at which the first drop of condensate falls from the condenser is recorded as the initial boiling point. The boiling range can also be recorded as the distillation proceeds.

  • The atmospheric pressure is recorded and the boiling point is corrected to standard pressure (760 mmHg) if necessary.

Density Measurement

Density, the mass per unit volume, is a fundamental physical property. For liquids like this compound, it is commonly measured using a pycnometer or a vibrating tube densitometer.

General Protocol (Pycnometry):

  • A pycnometer (a glass flask with a precise volume) is cleaned, dried, and its empty mass is accurately weighed.[6]

  • The pycnometer is filled with the sample liquid, ensuring no air bubbles are trapped. The stopper, which has a capillary tube, is inserted, allowing excess liquid to be expelled.

  • The filled pycnometer is thermostated to a specific temperature (e.g., 25 °C) to ensure the liquid volume is accurately known.

  • The outside of the pycnometer is carefully dried, and its mass is weighed.

  • The mass of the liquid is determined by subtracting the empty mass from the filled mass.

  • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[6]

Refractive Index Measurement

The refractive index of a substance is a dimensionless number that describes how fast light travels through the material. It is a characteristic property and is often used for identification and purity assessment. The most common instrument for this measurement is an Abbe refractometer.[2]

General Protocol (Abbe Refractometer):

  • The refractometer is calibrated using a standard liquid with a known refractive index.[7]

  • A few drops of the this compound sample are placed on the surface of the measuring prism.[2]

  • The prism is closed, and the light source is adjusted to illuminate the sample.

  • The user looks through the eyepiece and adjusts the controls to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.[2]

  • The refractive index is read directly from the instrument's scale. The temperature at which the measurement is made is also recorded, as the refractive index is temperature-dependent.

Flash Point Determination

The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air near its surface. For flammable liquids like this compound, a closed-cup method is typically used for safety and accuracy. Standard methods include ASTM D93 (Pensky-Martens) and ASTM D56 (Tag Closed Cup Tester).[5][8][9]

General Protocol (Closed-Cup Method):

  • A sample of the liquid is placed in a test cup, which is then sealed with a lid.[5]

  • The sample is heated at a slow, constant rate while being stirred.

  • At regular temperature intervals, an ignition source (a small flame) is introduced into the vapor space above the liquid through an opening in the lid.[9]

  • The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a brief flash.[5][9]

Vapor Pressure Measurement

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system.

General Protocol (Static Method):

  • A small amount of the liquid sample is placed in a container connected to a vacuum line and a pressure measuring device (manometer).

  • The sample is degassed to remove any dissolved air by freeze-pump-thaw cycles.

  • The container is placed in a constant temperature bath, and the system is allowed to reach equilibrium.[10]

  • The pressure of the vapor in the headspace above the liquid is then measured. This is repeated at various temperatures to obtain a vapor pressure curve.[10][11]

Synthesis and Reactivity

This compound is a key intermediate in organosilicon chemistry. Its synthesis and subsequent reactions are fundamental to the production of various silicone-based materials.

Synthesis of this compound

A common industrial synthesis route for this compound involves the reaction of dimethyldichlorosilane with ethanol (B145695).[1] This reaction proceeds via a nucleophilic substitution where the ethoxy groups from ethanol replace the chlorine atoms on the silicon. The reaction produces hydrogen chloride as a byproduct, which is typically neutralized with a base or removed.

Synthesis DMDCS Dimethyldichlorosilane (CH₃)₂SiCl₂ DMDES This compound (CH₃)₂Si(OCH₂CH₃)₂ DMDCS->DMDES + 2 CH₃CH₂OH Ethanol Ethanol 2 CH₃CH₂OH Ethanol->DMDES HCl Hydrogen Chloride 2 HCl

Caption: Synthesis of this compound.

Hydrolysis and Condensation

The ethoxy groups in this compound are susceptible to hydrolysis in the presence of water, even atmospheric moisture.[1] This reaction forms reactive silanol (B1196071) (Si-OH) intermediates and releases ethanol. These silanols can then undergo condensation reactions with each other to form stable siloxane (Si-O-Si) bonds, which are the backbone of silicone polymers.[1][12]

Hydrolysis_Condensation cluster_hydrolysis Hydrolysis Step cluster_condensation Condensation Step DMDES This compound (CH₃)₂Si(OCH₂CH₃)₂ Silanol Dimethylsilanediol (CH₃)₂Si(OH)₂ DMDES->Silanol + 2 H₂O (Hydrolysis) Water Water 2 H₂O Water->Silanol Ethanol Ethanol 2 CH₃CH₂OH Siloxane Polydimethylsiloxane (B3030410) (PDMS) -[(CH₃)₂Si-O-]-n Silanol->Siloxane Condensation Water_byproduct Water n H₂O

Caption: Hydrolysis and condensation of this compound.

Application as a Silylating Agent

This compound is utilized as a silylating agent to protect reactive functional groups, such as hydroxyl (-OH) and amino (-NH₂) groups, in organic synthesis.[1][13] This protection prevents these groups from interfering with subsequent reactions. The resulting silyl (B83357) ethers or silyl amines are generally stable but can be easily cleaved (deprotected) when desired.

Silylation Substrate Substrate with -OH group (R-OH) Protected_Substrate Silyl Ether R-O-Si(CH₃)₂(OCH₂CH₃) Substrate->Protected_Substrate + (CH₃)₂Si(OCH₂CH₃)₂ DMDES This compound (CH₃)₂Si(OCH₂CH₃)₂ DMDES->Protected_Substrate Ethanol Ethanol CH₃CH₂OH

Caption: Silylation of a hydroxyl group using this compound.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR, ¹³C NMR, and ²⁹Si NMR spectra provide detailed information about the molecular structure. The proton NMR spectrum would show characteristic signals for the methyl and ethoxy groups.[14][15][16]

  • Infrared (IR) Spectroscopy :

    • The IR spectrum exhibits characteristic absorption bands corresponding to Si-O-C, C-H, and Si-C bonds. For example, strong absorptions in the 1110–1000 cm⁻¹ range are indicative of Si-O-Si vibrations that can form upon hydrolysis and condensation.[17][18] A distinct band around 1270 cm⁻¹ corresponds to the bending vibrations of the Si-CH₃ groups.[17]

  • Mass Spectrometry (MS) :

    • Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule, aiding in its identification.[3][18]

Applications

This compound is a versatile compound with a wide range of applications in both research and industry:

  • Precursor for Silicone Polymers : It is a fundamental building block for the synthesis of polydimethylsiloxane (PDMS), which is used in silicone oils, resins, and rubbers.[1]

  • Silylating Agent : In organic synthesis, it serves to protect hydroxyl and amino groups.[1][19][20]

  • Surface Modification : It is used to modify the surfaces of materials like glass, pigments, and fillers to impart hydrophobicity and improve dispersibility.[19]

  • Material Science : It is a precursor for the synthesis of advanced materials such as silicon carbide (SiC) powders and is used in the formation of sol-gel coatings.[21][22]

  • Pharmaceutical Synthesis : It is employed as an intermediate in the synthesis of various pharmaceutical compounds.[18]

Handling and Safety

This compound is a flammable liquid and is moisture-sensitive.[1][8] It should be handled in a well-ventilated area, away from ignition sources, and protected from moisture.[1] Appropriate personal protective equipment, including safety goggles, gloves, and protective clothing, should be worn.[1] In case of fire, carbon dioxide, dry chemical powder, or appropriate foam should be used. Water may be ineffective.[1]

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional safety guidance. Always consult the relevant SDS and follow all recommended safety procedures when handling this chemical.

References

Spectroscopic analysis of Diethoxydimethylsilane (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of diethoxydimethylsilane, a key organosilicon compound. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize spectroscopic techniques for chemical characterization. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. Furthermore, it outlines detailed experimental protocols for acquiring these spectra and presents logical workflows and fragmentation pathways through visual diagrams.

Introduction

This compound ((CH₃)₂Si(OC₂H₅)₂) is a volatile, colorless liquid with significant applications in organic synthesis and materials science, particularly as a precursor for silicon-based polymers and as a silylating agent. A thorough understanding of its molecular structure and purity is paramount for its effective application. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for the structural elucidation and quality control of this compound. This guide presents a detailed analysis of the spectroscopic data for this compound to serve as a valuable resource for the scientific community.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound. All quantitative data is presented in structured tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For this compound, ¹H and ¹³C NMR are crucial for confirming the presence and connectivity of the methyl and ethoxy groups.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) [ppm]MultiplicityIntegrationAssignment
~3.66Quartet (q)4H-O-CH₂ -CH₃
~1.15Triplet (t)6H-O-CH₂-CH₃
~0.08Singlet (s)6HSi-CH₃

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) [ppm]Assignment
~58.4-O-CH₂ -CH₃
~18.5-O-CH₂-CH₃
~-4.0Si-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by strong absorptions corresponding to Si-O-C, C-H, and Si-C bonds.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Vibrational ModeIntensity
2975-2880C-H stretch (in CH₃ and CH₂)Strong
1255Si-CH₃ symmetric deformationStrong
1100-1070Si-O-C stretch (asymmetric)Very Strong
960Si-O-C stretch (symmetric)Strong
800-750Si-C stretchMedium-Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and structural features. The electron ionization (EI) mass spectrum of this compound shows a characteristic fragmentation pattern.[1][2]

Table 4: Mass Spectrometry Data for this compound

m/zRelative IntensityProposed Fragment Ion
133100.0[M - CH₃]⁺
10325.5[M - OC₂H₅]⁺
8937.2[Si(OC₂H₅)(CH₃)]⁺
7732.8[Si(OH)(CH₃)₂]⁺ (rearrangement)
10518.6[M - C₃H₇]⁺ (rearrangement)

Experimental Protocols

The following are detailed protocols for obtaining the spectroscopic data presented in this guide.

NMR Spectroscopy

Protocol for ¹H and ¹³C NMR Spectroscopy of this compound:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the NMR tube.

    • Cap the NMR tube securely and gently invert several times to ensure a homogeneous solution.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Place the sample into the NMR magnet.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Set appropriate spectral width, acquisition time, and relaxation delay for each experiment.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR; 77.16 ppm for CDCl₃ in ¹³C NMR) or an internal standard (e.g., tetramethylsilane, TMS).

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Protocol for FT-IR Spectroscopy of Neat this compound:

  • Sample Preparation (Neat Liquid/Thin Film Method):

    • Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

    • Place one to two drops of this compound onto the center of one salt plate.

    • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.

  • Instrument Setup:

    • Place the assembled salt plates into the sample holder in the spectrometer's sample compartment.

    • Ensure the instrument is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment (or with clean, empty salt plates).

    • Collect the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The resulting spectrum will show absorption bands at wavenumbers corresponding to the vibrational modes of the molecule.

    • Identify and label the major absorption peaks.

Mass Spectrometry

Protocol for Electron Ionization Mass Spectrometry (EI-MS) of this compound:

  • Sample Introduction:

    • This compound, being a volatile liquid, can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatography (GC) inlet.

    • For direct insertion, a small amount of the liquid is placed in a capillary tube which is then inserted into the ion source.

    • For GC-MS, a dilute solution of the sample in a volatile solvent is injected into the GC, and the compound is separated from the solvent before entering the mass spectrometer.

  • Instrument Setup:

    • The ion source is typically operated in electron ionization (EI) mode with an electron energy of 70 eV.

    • The mass analyzer (e.g., quadrupole, time-of-flight) is set to scan a suitable mass range (e.g., m/z 30-200).

    • The instrument is calibrated using a known standard.

  • Data Acquisition:

    • The sample is vaporized and ionized in the ion source.

    • The resulting ions are accelerated and separated by the mass analyzer according to their mass-to-charge ratio.

    • The detector records the abundance of each ion.

  • Data Processing:

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak (if present) and the major fragment ion peaks.

    • Analyze the fragmentation pattern to deduce structural information.

Visualization of Spectroscopic Analysis

The following diagrams, generated using the DOT language, illustrate the logical flow of the spectroscopic analysis and the fragmentation pathway of this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_result Final Output Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Dilute in Volatile Solvent (for GC-MS) or use neat (Direct Inlet) Sample->Prep_MS Acq_NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->Acq_NMR Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer (EI) Prep_MS->Acq_MS Analysis_NMR Chemical Shifts, Multiplicities, Integration Acq_NMR->Analysis_NMR Analysis_IR Vibrational Frequencies (Functional Groups) Acq_IR->Analysis_IR Analysis_MS Mass-to-Charge Ratios (Molecular Weight & Fragmentation) Acq_MS->Analysis_MS Result Structural Elucidation & Purity Assessment Analysis_NMR->Result Analysis_IR->Result Analysis_MS->Result Fragmentation_Pattern Proposed Fragmentation of this compound (M = 148) M [(CH₃)₂Si(OC₂H₅)₂]⁺˙ m/z = 148 F1 [(CH₃)Si(OC₂H₅)₂]⁺ m/z = 133 M->F1 - •CH₃ F2 [(CH₃)₂Si(OC₂H₅)]⁺ m/z = 103 M->F2 - •OC₂H₅ F3 [Si(OC₂H₅)(CH₃)]⁺ m/z = 89 F1->F3 - C₂H₄O F4 [Si(OH)(CH₃)₂]⁺ m/z = 77 F2->F4 - C₂H₂ (rearrangement)

References

An In-depth Technical Guide to the Safe Handling, and Storage of Diethoxydimethylsilane (DMDES)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diethoxydimethylsilane (DMDES), a member of the alkoxy silane (B1218182) family, is a versatile chemical intermediate with significant applications in organosilicon chemistry.[1] It serves as a crucial precursor in the synthesis of silicone polymers such as polydimethylsiloxane (B3030410) (PDMS), and is also utilized in preparing hydrophobic materials and as a silylating agent in organic synthesis.[1][2] Given its chemical reactivity and hazardous properties, a thorough understanding of safety, handling, and storage protocols is paramount for professionals working with this compound.

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for this compound, providing a ready reference for its physical, chemical, and toxicological properties.

Table 1: Physical and Chemical Properties of DMDES

PropertyValueReferences
Molecular FormulaC6H16O2Si[3][4][5]
Molar Mass148.28 g/mol [3][4][5][6]
AppearanceColorless liquid[4][6][7]
Density0.865 g/mL at 25 °C[2][3][8]
Melting Point-70 °C to -97°C[3][5][6][7][9]
Boiling Point114 °C[2][3][6][7][8]
Flash Point6 °C to 11 °C (closed cup)[5][6][7][8][10][11]
Autoignition Temperature275 °C[5]
Vapor Pressure7-7910 Pa at 20-25 °C[3]
Water SolubilityMay decompose[3][5][9]
Refractive Indexn20/D 1.381[3]

Table 2: Toxicological Data for DMDES

TestSpeciesRouteValueReferences
LD50RatOral9280 mg/kg[10]
LC50RatInhalation20 gm/m3/8H[10]
Draize testRabbitEye83 mg[10]
Draize testRabbitEye500 mg/24H (Mild)[10]
Draize testRabbitSkin500 mg/24H (Mild)[10][12]

Table 3: GHS Hazard Classifications

Hazard ClassificationGHS CodeSignal WordReferences
Flammable liquidsH225Danger[4][5][11]
Skin corrosion/irritationH315Warning[4][5][7]
Serious eye damage/eye irritationH319Warning[4][5][7]
Harmful if inhaledH332Warning[4][6]
May cause respiratory irritationH335Warning[4][5][6][7]
Reproductive toxicityH361Danger[11]

Safety and Handling Protocols

Due to its flammability and potential health hazards, strict safety protocols must be followed when handling DMDES.

2.1. Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling DMDES to determine the appropriate level of PPE.

PPE_Requirements cluster_ppe Required Personal Protective Equipment DMDES Handling DMDES EyeProtection Eye Protection (Chemical safety goggles or face shield) DMDES->EyeProtection Protects against eye irritation HandProtection Hand Protection (Appropriate protective gloves) DMDES->HandProtection Prevents skin contact BodyProtection Body Protection (Flame retardant antistatic protective clothing) DMDES->BodyProtection Prevents skin exposure RespiratoryProtection Respiratory Protection (NIOSH-certified organic vapor respirator if ventilation is inadequate) DMDES->RespiratoryProtection Protects against inhalation of vapors

Caption: Personal Protective Equipment for Handling DMDES.

2.2. Engineering Controls

Proper engineering controls are essential to minimize exposure to DMDES vapors.

  • Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][13] Local exhaust ventilation should be used to control the emission of vapors at the source.

  • Explosion-Proof Equipment: Use spark-proof tools and explosion-proof electrical and ventilating equipment to prevent ignition of the flammable vapors.[5][7][10][13][14]

  • Grounding: Ground and bond containers when transferring material to prevent static discharge.[5][7][10][14]

  • Eyewash Stations and Safety Showers: Facilities where DMDES is handled should be equipped with readily accessible eyewash stations and safety showers.[7][10][15]

2.3. Safe Handling Practices

  • Avoid contact with skin, eyes, and clothing.[10][13]

  • Do not breathe vapors or mists.[6]

  • Keep away from heat, sparks, open flames, and other ignition sources.[6][7][10][13]

  • Handle under an inert atmosphere.[7]

  • Do not eat, drink, or smoke in areas where DMDES is handled.[5]

  • Wash hands thoroughly after handling.[6]

  • Empty containers may retain product residue and can be hazardous.[10][13]

Storage Protocols

Proper storage of DMDES is critical to maintain its stability and prevent hazardous situations.

Storage_Protocols cluster_conditions Storage Conditions cluster_incompatibles Incompatible Materials Storage DMDES Storage Location Cool, dry, well-ventilated area Storage->Location Container Tightly closed container Storage->Container Ignition Away from heat, sparks, and open flames Storage->Ignition Incompatibles Separated from incompatible materials Storage->Incompatibles Oxidizers Strong oxidizing agents Incompatibles->Oxidizers Acids Strong acids Incompatibles->Acids Moisture Water/Moisture Incompatibles->Moisture

Caption: Key Storage Requirements for this compound.

  • Storage Conditions: Store in a cool, dry, and well-ventilated place.[6][10][13][14] Keep containers tightly closed.[6][10][13][14]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.[6][7][10][13]

  • Incompatible Materials: Store away from incompatible substances such as strong oxidizing agents, strong acids, and moisture.[5][10][13][14] DMDES is moisture-sensitive and can decompose in the presence of water.[5][10][13][14]

  • Flammables Area: Store in a designated flammables area.[7][10][13]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

4.1. First Aid Measures

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6][10]

  • Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek medical aid.[6][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][10]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious, give two glasses of water to drink. Seek immediate medical attention.[6][7]

4.2. Fire Fighting Measures

  • Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide. Water spray can be used to cool fire-exposed containers, but a straight stream of water may be ineffective.[6][7][13][14]

  • Specific Hazards: DMDES is a highly flammable liquid and vapor.[4][7] Vapors are heavier than air and may travel to a source of ignition and flash back.[4][6][7] Containers may explode when heated.[4][7] Hazardous combustion products include carbon oxides and silicon oxides.[5][6][7][10][13]

  • Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][7][13]

4.3. Accidental Release Measures

The following workflow outlines the general procedure for handling a DMDES spill.

Spill_Response_Workflow Start DMDES Spill Occurs Evacuate Evacuate unnecessary personnel Start->Evacuate Ventilate Ensure adequate ventilation Evacuate->Ventilate Ignition Remove all sources of ignition Ventilate->Ignition PPE Wear appropriate PPE Ignition->PPE Contain Contain the spill with inert absorbent material (e.g., sand, dry lime, soda ash) PPE->Contain Collect Collect absorbed material into a closed container using non-sparking tools Contain->Collect Disposal Dispose of waste in accordance with local, regional, and national regulations Collect->Disposal End Spill Cleaned Up Disposal->End

Caption: General Workflow for Responding to a DMDES Spill.

  • Personal Precautions: Evacuate unnecessary personnel.[14] Ensure adequate ventilation.[6] Remove all sources of ignition.[7][10][13] Wear appropriate personal protective equipment.[10]

  • Environmental Precautions: Prevent the spill from entering drains or waterways.[6]

  • Containment and Cleanup: Cover the spill with a non-combustible absorbent material such as sand, dry lime, or soda ash.[10][13] Use non-sparking tools to collect the absorbed material and place it in a closed container for disposal.[7][10][13]

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[7] Disposal must be in accordance with federal, state, and local environmental control regulations.[6][14] Do not dispose of DMDES into the sewer system.[6]

Experimental Protocols

While specific experimental protocols are highly dependent on the nature of the research, the following general guidelines should be integrated into any procedure involving DMDES:

  • Risk Assessment: Before any new experiment, a thorough risk assessment should be performed, considering the quantities of DMDES being used, the reaction conditions (temperature, pressure), and potential byproducts.

  • Inert Atmosphere: For reactions sensitive to moisture, such as those utilizing the silylating properties of DMDES, all glassware should be dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[7]

  • Quenching: Any unreacted DMDES should be quenched safely. This can typically be done by slowly adding the reaction mixture to a suitable protic solvent like isopropanol, followed by water. The quenching process should be performed in a fume hood and with appropriate cooling.

  • Work-up: During the work-up of reactions involving DMDES, be aware that ethanol (B145695) is a byproduct of hydrolysis.[1] Ensure that the work-up procedure is designed to safely handle any flammable byproducts.

By adhering to these comprehensive safety, handling, and storage protocols, researchers, scientists, and drug development professionals can mitigate the risks associated with this compound and ensure a safe laboratory environment.

References

Theoretical Modeling of Diethoxydimethylsilane: A Technical Guide to Molecular Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Diethoxydimethylsilane (DEDMS) is a crucial precursor in the synthesis of silicone polymers and in the formation of hybrid organosilicon materials.[1] Its molecular structure, characterized by two non-hydrolysable Si-CH₃ bonds and two hydrolysable Si-OC₂H₅ bonds, dictates the properties of the resulting materials, influencing factors such as flexibility and hydrophobicity.[2] Understanding this structure at a molecular level is paramount for designing novel materials and predicting their behavior. This technical guide provides a comprehensive overview of the theoretical methodologies used to model the molecular structure of DEDMS. It covers the application of quantum mechanical methods like Density Functional Theory (DFT) and ab initio calculations for geometric optimization and vibrational analysis, as well as Molecular Dynamics (MD) for simulating bulk properties. While specific, detailed theoretical studies on the isolated DEDMS molecule are not extensively available in peer-reviewed literature, this guide outlines the established computational workflows and experimental validation techniques, presenting representative data to illustrate the expected outcomes.

Introduction to the Molecular Structure of this compound

This compound, with the chemical formula (CH₃)₂Si(OC₂H₅)₂, is a member of the alkoxysilane family.[3] Its reactivity is dominated by the hydrolysis and condensation of the ethoxy groups, which form siloxane (Si-O-Si) bonds—the backbone of silicone polymers.[4] The two methyl groups attached to the silicon atom are not hydrolyzable and impart hydrophobic characteristics to the final material.[5] The spatial arrangement of these groups, including bond lengths, bond angles, and the rotational freedom (dihedral angles) of the ethoxy groups, determines the molecule's conformational flexibility and its interaction with other molecules and surfaces.

Theoretical modeling provides a powerful lens to investigate these structural properties, offering insights that complement experimental data. Computational methods can predict the lowest-energy geometry of the molecule, its vibrational frequencies, and its dynamic behavior, thereby guiding the rational design of materials for applications ranging from biosensors to drug delivery systems.[1][6]

Theoretical Modeling Methodologies

The theoretical investigation of molecular structures like DEDMS primarily relies on computational chemistry methods. These can be broadly categorized into quantum mechanics (QM) and molecular mechanics (MM).

Quantum Mechanics (QM) Methods

QM methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which all other properties can be derived.

  • Ab Initio Calculations: These methods are derived directly from theoretical principles without the inclusion of experimental data.[7] The accuracy of ab initio methods, such as Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory, MP2; Coupled Cluster, CCSD), is systematically improvable by using larger basis sets and higher levels of theory, though at a significant computational cost.[8]

  • Density Functional Theory (DFT): DFT is a widely used QM method that calculates the electronic energy based on the molecule's electron density.[6] It offers a favorable balance between accuracy and computational cost, making it suitable for geometry optimization and frequency calculations of molecules the size of DEDMS.[5] The choice of the exchange-correlation functional (e.g., B3LYP, PBE) and basis set (e.g., 6-31G*, aug-cc-pVDZ) is critical for obtaining reliable results.[9]

A typical workflow for a QM-based structural analysis is depicted below.

G cluster_0 Computational Modeling cluster_1 Data Analysis & Validation A Define Molecular Structure (DEDMS) B Select QM Method (e.g., DFT/B3LYP) A->B C Choose Basis Set (e.g., 6-31G*) B->C D Perform Geometry Optimization C->D E Verify Minimum Energy (Frequency Calculation) D->E F Extract Structural Data (Bond Lengths, Angles) E->F G Calculate Vibrational Spectra (IR, Raman) E->G H Compare with Experimental Data F->H G->H I Refine Model or Propose Structure H->I

Caption: Workflow for theoretical modeling of a molecular structure.
Molecular Dynamics (MD) Simulations

MD simulations use classical mechanics to model the physical movements of atoms and molecules over time.[10][11] An interatomic potential, or force field (e.g., COMPASS, AMBER), defines the energy of the system as a function of its atomic coordinates.[10][12] While less accurate than QM for electronic properties, MD is indispensable for studying the conformational dynamics of flexible molecules like DEDMS and for simulating bulk properties, such as density, viscosity, and interactions in a solvent or on a surface.[13]

Predicted Molecular Geometry and Vibrational Frequencies

A geometry optimization using a method like DFT with the B3LYP functional and a 6-31G* basis set would yield the equilibrium structure of this compound.[14] The following tables summarize the expected quantitative data from such a calculation. These values are representative for organosilanes and serve as a template for presenting results from a specific computational study.

Table 1: Predicted Bond Lengths for this compound
BondAtom 1Atom 2Predicted Length (Å)
Si-CSiC (Methyl)~1.87 - 1.89
Si-OSiO (Ethoxy)~1.64 - 1.66
O-COC (Ethyl)~1.43 - 1.45
C-CC (Ethyl)C (Ethyl)~1.53 - 1.55
C-HCH~1.09 - 1.11
Table 2: Predicted Bond Angles for this compound
AngleAtom 1Atom 2 (Vertex)Atom 3Predicted Angle (°)
C-Si-CC (Methyl)SiC (Methyl)~110 - 114
O-Si-OO (Ethoxy)SiO (Ethoxy)~108 - 111
C-Si-OC (Methyl)SiO (Ethoxy)~107 - 110
Si-O-CSiOC (Ethyl)~120 - 125
O-C-COC (Ethyl)C (Ethyl)~108 - 110
Table 3: Key Predicted Vibrational Frequencies

A frequency calculation on the optimized geometry not only confirms that the structure is a true energy minimum (no imaginary frequencies) but also provides the vibrational spectrum, which can be compared with experimental IR and Raman data.[15][16]

Vibrational ModePredicted Frequency (cm⁻¹)Description
Si-O-C Asymmetric Stretch~1100 - 1120Strong intensity in IR spectra
Si-O-C Symmetric Stretch~1000 - 1080Characteristic of alkoxysilanes
Si-CH₃ Bending~1260 - 1280Bending (umbrella) mode of methyl on silicon
C-H Stretches~2900 - 3000Stretching modes of methyl and ethyl groups
Si-C Stretches~700 - 850Stretching modes of the silicon-carbon bonds

Experimental Validation Protocols

Theoretical models must be validated against experimental data. For molecular structure determination, two primary techniques are used.

Gas-Phase Electron Diffraction (GED)

GED is a powerful experimental method for determining the precise molecular structure of molecules in the gas phase, free from intermolecular interactions.[17]

Methodology:

  • Sample Introduction: A gaseous beam of DEDMS molecules is introduced into a high-vacuum chamber.

  • Electron Beam Interaction: A high-energy beam of electrons is directed through the gas stream. The electrons are scattered by the electrostatic potential of the molecule's atoms.

  • Diffraction Pattern Recording: The scattered electrons form a diffraction pattern of concentric rings, which is recorded on a detector.[17]

  • Data Analysis: The intensity of the scattered electrons varies as a function of the scattering angle. This data is converted into a molecular scattering curve.

  • Structure Refinement: The molecular scattering curve is analyzed to derive a radial distribution function, which reveals the probability of finding specific internuclear distances. By fitting this data to a theoretical model of the molecule's geometry, precise bond lengths, angles, and torsional angles can be determined with high accuracy.[18]

Vibrational Spectroscopy (FTIR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The frequencies of absorbed or scattered light correspond to the molecule's specific bond vibrations.

Methodology:

  • Sample Preparation: DEDMS, typically in liquid form, is placed in a suitable sample cell (e.g., KBr plates for IR, a cuvette for Raman).

  • FTIR Spectroscopy: The sample is irradiated with a broad range of infrared light. The interferometer in the FTIR spectrometer measures the absorption of light at each frequency, resulting in an IR spectrum showing absorbance versus wavenumber (cm⁻¹).

  • Raman Spectroscopy: The sample is irradiated with a high-intensity monochromatic laser beam. The inelastically scattered light is collected and analyzed. The energy shifts relative to the laser line correspond to the vibrational frequencies of the molecule.

  • Spectral Comparison: The experimental IR and Raman spectra are compared to the vibrational frequencies and intensities predicted by QM calculations. A good match between the calculated and experimental spectra provides strong validation for the computed molecular geometry.[9]

Visualization of this compound Structure

The following diagram illustrates the molecular structure of DEDMS with key atoms labeled.

Caption: 2D representation of the this compound molecule.

Conclusion

The theoretical modeling of this compound provides indispensable insights into its molecular structure and properties, which are fundamental to its application in materials science and beyond. While this guide outlines the primary computational and experimental frameworks, the generation of precise, validated structural data for DEDMS relies on the direct application of these methods. By employing Density Functional Theory for geometry optimization and vibrational analysis, and validating the results with Gas Electron Diffraction and Vibrational Spectroscopy, researchers can build a robust molecular model. This model can then serve as a foundation for more complex simulations, such as Molecular Dynamics studies of polymerization or surface interactions, ultimately enabling the predictive design of advanced organosilicon materials.

References

Diethoxydimethylsilane: A Technical Guide to Solubility, Solvent Compatibility, and Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethoxydimethylsilane (DEDMS) is a versatile organosilicon compound with significant applications in the synthesis of silicone polymers, as a silylating agent in organic synthesis, and in materials science for surface modification. Its utility is fundamentally linked to its solubility in various solvents and its reactivity, particularly its propensity for hydrolysis. This technical guide provides an in-depth overview of the solubility and solvent compatibility of this compound, alongside detailed experimental protocols for assessing these properties and its hydrolytic behavior.

Solubility and Solvent Compatibility

Data Presentation: Solubility and Miscibility

The following table summarizes the known solubility and miscibility of this compound in various solvents. It is important to note that most of the available data is qualitative.

Solvent CategorySolventSolubility/MiscibilityNotes
Protic Solvents WaterInsoluble, Reacts (Hydrolyzes)[1][2]Sensitive to moisture and will decompose upon contact with water.[2]
Ethanol (B145695)MiscibleA homogeneous system is formed in the presence of oleic acid.
Aprotic Solvents AcetoneMiscibleGeneral miscibility is expected based on the principle of "like dissolves like".
Tetrahydrofuran (THF)MiscibleGeneral miscibility is expected.
Diethyl EtherMiscibleGeneral miscibility is expected.
TolueneMiscibleGeneral miscibility is expected for aromatic hydrocarbons.[3]
HexaneMiscibleGeneral miscibility is expected for aliphatic hydrocarbons.
Dimethylformamide (DMF)MiscibleGeneral miscibility is expected.
Dimethyl Sulfoxide (DMSO)ImmiscibleA system composed of DEDMS, DMSO, and oleic acid was observed to consist of two immiscible phases.
Halogenated Solvents Carbon TetrachlorideSoluble

Hydrolysis of this compound

A key chemical property of this compound is its susceptibility to hydrolysis. In the presence of water, the ethoxy groups (-OEt) are replaced by hydroxyl groups (-OH), forming silanol (B1196071) intermediates. These silanols are unstable and readily undergo condensation to form siloxane bonds (Si-O-Si), releasing ethanol as a byproduct. This process is the fundamental basis for the formation of silicone polymers.

Signaling Pathway: Hydrolysis of this compound

hydrolysis_pathway DEDMS This compound (CH₃)₂Si(OC₂H₅)₂ Intermediate Dimethylsilanediol (CH₃)₂Si(OH)₂ DEDMS->Intermediate Hydrolysis Water Water (2H₂O) Water->Intermediate Ethanol Ethanol (2C₂H₅OH) Intermediate->Ethanol Siloxane Polydimethylsiloxane [-(CH₃)₂SiO-]n Intermediate->Siloxane Condensation

Caption: Hydrolysis pathway of this compound.

Experimental Protocols

Determining Solubility and Miscibility

A straightforward method for determining the miscibility of this compound with various solvents involves direct visual observation. For a more quantitative assessment of solubility, a stepwise procedure can be employed.

Objective: To determine the solubility or miscibility of this compound in a given solvent.

Materials:

  • This compound

  • Selected solvents (e.g., ethanol, acetone, toluene, hexane)

  • Glass vials or test tubes with closures

  • Pipettes or graduated cylinders

  • Vortex mixer

Procedure:

  • Miscibility Test (Qualitative): a. To a clean, dry glass vial, add equal volumes (e.g., 2 mL) of this compound and the test solvent. b. Securely cap the vial and vortex for 30 seconds. c. Allow the mixture to stand for at least 5 minutes and observe. d. Observation:

    • Miscible: A single, clear, homogeneous phase is observed.
    • Immiscible: Two distinct layers are formed.
    • Partially Miscible: The mixture appears cloudy or forms an emulsion.

  • Solubility Test (Semi-Quantitative): a. Add a known volume (e.g., 1 mL) of the solvent to a tared vial and record the weight. b. Add a small, known amount (e.g., 0.1 g) of this compound to the solvent. c. Cap the vial and vortex until the solute is fully dissolved. d. Continue adding small, known increments of this compound, vortexing after each addition, until a saturated solution is achieved (i.e., a small amount of undissolved this compound remains). e. Calculate the solubility as the total mass of this compound dissolved per unit volume or mass of the solvent.

Experimental Workflow: Solubility Determination

solubility_workflow start Start add_solvent Add known volume of solvent to vial start->add_solvent add_dedms Add known amount of DEDMS add_solvent->add_dedms mix Vortex to dissolve add_dedms->mix observe Observe for complete dissolution mix->observe add_more Add another increment of DEDMS observe->add_more Dissolved saturated Saturated solution achieved observe->saturated Not Dissolved add_more->mix calculate Calculate solubility saturated->calculate end End calculate->end

Caption: Experimental workflow for determining solubility.

Observing Hydrolysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for monitoring the hydrolysis of this compound in real-time by observing the disappearance of reactant signals and the appearance of product signals.

Objective: To monitor the hydrolysis of this compound using ¹H NMR spectroscopy.

Materials:

  • This compound

  • Deuterated solvent (e.g., acetone-d₆)

  • Deionized water

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: a. In an NMR tube, prepare a solution of this compound in the deuterated solvent (e.g., 5% v/v). b. Acquire a baseline ¹H NMR spectrum of the starting material. Key signals to observe are the ethoxy protons (a quartet around 3.7 ppm and a triplet around 1.2 ppm) and the methyl protons on silicon (a singlet around 0.1 ppm). c. To initiate the hydrolysis, add a controlled amount of deionized water (e.g., a few microliters) to the NMR tube.

  • NMR Analysis: a. Immediately after adding water, begin acquiring a series of ¹H NMR spectra at regular time intervals. b. Observations:

    • The intensity of the ethoxy proton signals of this compound will decrease over time.
    • New signals corresponding to the ethoxy protons of ethanol (a quartet around 3.6 ppm and a triplet around 1.1 ppm) will appear and increase in intensity.
    • A broad signal for the hydroxyl protons of water and the newly formed silanols will be present.
    • The chemical shift of the methyl protons on silicon may change slightly as the silicon environment changes from ethoxy to hydroxyl groups.

  • Data Analysis: a. Integrate the signals corresponding to the ethoxy groups of both this compound and ethanol in each spectrum. b. Plot the relative integral values against time to obtain a kinetic profile of the hydrolysis reaction.

Conclusion

This compound is a valuable chemical intermediate whose utility is governed by its solubility and reactivity. It is generally miscible with common organic solvents but is insoluble in and reactive with water, undergoing hydrolysis to form siloxanes and ethanol. The experimental protocols outlined in this guide provide a framework for researchers to assess its solubility and monitor its hydrolysis, enabling its effective and safe use in a variety of scientific and industrial applications.

References

A Technical Guide to the Physical Properties of Diethoxydimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the key physical properties of diethoxydimethylsilane, specifically its boiling point and density. The information is tailored for researchers, scientists, and professionals in drug development who utilize silane (B1218182) compounds in their work. This document summarizes critical data, outlines general experimental methodologies for its determination, and presents a logical workflow for quality assessment.

Core Physical Properties

This compound, a member of the organosilicon family, is a versatile chemical intermediate. An accurate understanding of its physical properties is paramount for its effective use in synthesis, formulation, and material science applications.

Data Summary

The boiling point and density of this compound are fundamental parameters for its handling, purification, and reaction control. The following table summarizes the reported values from various sources.

Physical PropertyValueConditions
Boiling Point 114-115 °C[1]At standard atmospheric pressure (760 mmHg)
114 °C[2][3][4][5](lit.)
Density 0.8395 g/mL[1]Not specified
0.865 g/mL[2][4][5][6]At 25 °C (lit.)
0.853 g/cm³At 20 °C[3]

Note: "(lit.)" indicates a value taken from scientific literature.

Experimental Protocols for Property Determination

While specific experimental documentation for this compound is not publicly detailed, its physical properties can be accurately determined using standard laboratory techniques. The following are generalized protocols that are widely applicable.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For this compound, this can be determined by several methods:

  • Distillation Method : A simple distillation apparatus can be used. The substance is heated, and the temperature at which the liquid actively boils and its vapor condenses is recorded as the boiling point. This method is also suitable for purification.[7]

  • Reflux Method : By heating the liquid under reflux, the temperature of the vapor that is in equilibrium with the boiling liquid can be measured. This provides an accurate boiling point reading.[7]

  • Thiele Tube Method : This micro-scale method is efficient for determining the boiling point with a small amount of sample. The sample is heated in a sealed capillary tube immersed in a heating bath, and the temperature at which a rapid stream of bubbles emerges is observed.[7]

For high-purity silane compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to separate and identify components, with the retention time being related to the boiling point of the analyte.[8]

Density Determination

Density, the mass per unit volume, is a crucial characteristic for quality control and dosage calculations.

  • Pycnometer Method : A pycnometer, a flask with a specific, known volume, is weighed empty, then filled with this compound and weighed again. The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer. This method is highly accurate.

  • Hydrometer Method : For a less precise but quicker measurement, a hydrometer can be floated in the liquid. The density is read directly from the calibrated scale on the hydrometer stem at the point where the liquid surface meets it.

Logical Workflow for Quality Assessment

The following diagram illustrates a typical workflow for the quality assessment of a this compound sample, incorporating the determination of its physical properties.

G cluster_0 Sample Reception & Initial Inspection cluster_1 Physical Property Determination cluster_2 Data Analysis & Verification cluster_3 Final Assessment A Receive this compound Sample B Visual Inspection (Colorless Liquid) A->B C Boiling Point Measurement (e.g., Distillation, Thiele Tube) B->C D Density Measurement (e.g., Pycnometer) B->D E Compare with Literature Values C->E D->E F Purity Analysis (Optional, e.g., GC-MS) E->F G Quality Control Passed E->G Data Matches H Further Investigation / Rejection E->H Discrepancy Found F->G Purity Confirmed F->H Impurities Detected

Caption: Workflow for physical property assessment of this compound.

References

Methodological & Application

Application Notes and Protocols for Diethoxydimethylsilane (DEDMS) Sol-Gel Synthesis of Silica Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of silica (B1680970) membranes using a diethoxydimethylsilane (DEDMS) based sol-gel method. The inclusion of DEDMS, an organosilane, imparts hydrophobic characteristics to the silica network, which can be advantageous for applications such as gas separation, pervaporation, and controlled drug delivery.

Introduction

The sol-gel process is a versatile method for producing ceramic and glass materials from chemical precursors.[1] For silica membrane synthesis, it typically involves the hydrolysis and condensation of a silicon alkoxide, such as tetraethoxysilane (TEOS).[1] By co-hydrolyzing TEOS with an organosilane like DEDMS, the resulting silica network can be functionalized with organic groups. The two non-hydrolyzable methyl groups in DEDMS create a more hydrophobic and potentially more stable membrane structure compared to purely TEOS-derived silica membranes.[2]

These hydrophobic silica membranes have potential applications in various fields. In gas separation, they can be used for the selective permeation of certain gases.[3] In pervaporation, they are suitable for separating organic compounds from aqueous solutions.[4][5] For drug development, the hydrophobic nature of the DEDMS-modified silica can be leveraged for loading and controlled release of hydrophobic drug molecules.[6][7] The biocompatibility of silica-based materials also makes them attractive for biomedical applications.[8]

Experimental Protocols

This section details the protocols for the synthesis of DEDMS-modified silica membranes. The process can be broadly divided into sol preparation, membrane coating, and post-treatment.

Materials and Equipment
  • Tetraethoxysilane (TEOS, precursor)

  • This compound (DEDMS, co-precursor)

  • Ethanol (solvent)

  • Deionized water

  • Hydrochloric acid (HCl, acid catalyst) or Ammonium (B1175870) hydroxide (B78521) (NH₄OH, base catalyst)

  • Porous support (e.g., α-alumina or γ-alumina)

  • Beakers and magnetic stirrer

  • Dip-coater or spin-coater

  • Furnace for calcination

Sol Preparation: Acid-Catalyzed Method

The acid-catalyzed process typically results in a silica network with smaller pores.[9]

Protocol:

  • In a clean, dry beaker, prepare the precursor solution by mixing TEOS and DEDMS. A common starting point is a 1:1 volume ratio of TEOS to DEDMS.

  • In a separate beaker, prepare the hydrolysis solution by mixing ethanol, deionized water, and hydrochloric acid. A typical molar ratio of TEOS:Ethanol:H₂O:HCl is 1:4:4:0.005.

  • While stirring vigorously, slowly add the hydrolysis solution to the precursor solution.

  • Continue stirring the mixture for at least 1 hour at room temperature to ensure complete hydrolysis and the formation of a stable sol.

Sol Preparation: Base-Catalyzed Method

The base-catalyzed process tends to produce a silica network with larger pores.

Protocol:

  • Prepare the precursor solution of TEOS and DEDMS as described in the acid-catalyzed method (e.g., 1:1 volume ratio).

  • In a separate beaker, prepare the hydrolysis solution by mixing ethanol, deionized water, and ammonium hydroxide. A typical molar ratio of TEOS:Ethanol:H₂O:NH₄OH is 1:4:4:0.05.

  • While stirring vigorously, slowly add the hydrolysis solution to the precursor solution.

  • Continue stirring the mixture for at least 1 hour at room temperature to form a stable sol.

Membrane Deposition: Dip-Coating Method

Dip-coating is a common technique for depositing a thin, uniform silica layer onto a porous support.[10]

Protocol:

  • Immerse the porous support into the prepared sol for a predetermined dwell time (e.g., 60 seconds).

  • Withdraw the support from the sol at a constant, controlled speed (e.g., 2 mm/s). The withdrawal speed is a critical parameter that influences the thickness of the deposited layer.

  • Allow the coated support to air-dry for a specified period (e.g., 10 minutes).

  • Repeat the dip-coating and drying steps as necessary to achieve the desired membrane thickness and to minimize defects.

Post-Treatment: Drying and Calcination

Drying and calcination are crucial steps to remove residual solvents and organic templates, and to stabilize the silica network. The calcination temperature significantly affects the final pore size and surface chemistry of the membrane.[11][12]

Protocol:

  • Place the dried, coated support in a furnace.

  • Heat the furnace to the desired calcination temperature at a slow ramping rate (e.g., 1-2°C/minute) to prevent cracking of the silica layer.

  • Hold at the calcination temperature for a specific duration (e.g., 1-3 hours). For organosilica membranes, a lower calcination temperature (e.g., 200-400°C) is often preferred to avoid decomposition of the organic functional groups.[2][11]

  • Cool the furnace slowly back to room temperature.

Data Presentation

The performance of silica membranes is highly dependent on their synthesis parameters. The following tables summarize typical performance data for organosilane-modified silica membranes. Note that this data is for membranes with similar compositions to DEDMS-modified silica and is provided for comparative purposes.

Membrane TypePrecursorsCalcination Temp. (°C)H₂ Permeance (mol m⁻² s⁻¹ Pa⁻¹)H₂/N₂ SelectivityReference
OrganosilicaBTESE2001.5 x 10⁻⁶~10[11]
OrganosilicaBTESE3001.2 x 10⁻⁶~12[11]
Methylated SilicaTEOS/MTESNot specified1 x 10⁻⁵11[3]

Table 1: Gas Separation Performance of Organosilica Membranes.

Membrane TypeApplicationSeparation FactorFlux (kg m⁻² h⁻¹)Reference
Hybrid SilicaIsopropanol Dehydration~13000.6[13]
OrganosilicaDesalination>99% salt rejectionup to 13.5[12]

Table 2: Pervaporation and Desalination Performance of Organosilica Membranes.

DrugCarrierLoading Capacity (%)Release ProfileReference
Curcumin (hydrophobic)Hollow Mesoporous Silica~10Sustained release[6]
Doxorubicin (hydrophilic)Hollow Mesoporous Silica~60Sustained release[6]
IbuprofenMesoporous SilicaNot specifiedpH-dependent[14]

Table 3: Drug Loading and Release from Silica-Based Materials.

Visualizations

Sol-Gel Process Chemistry

The following diagram illustrates the fundamental chemical reactions of hydrolysis and condensation that occur during the sol-gel process for a TEOS and DEDMS system.

SolGelProcess cluster_precursors Precursors cluster_reactions Sol-Gel Reactions cluster_products Products TEOS TEOS Si(OC2H5)4 Hydrolysis Hydrolysis (+ H2O, Catalyst) TEOS->Hydrolysis DEDMS DEDMS (CH3)2Si(OC2H5)2 DEDMS->Hydrolysis Silanols Silanols Si-OH Hydrolysis->Silanols Condensation Condensation (- H2O, - C2H5OH) Siloxane Siloxane Network Si-O-Si Condensation->Siloxane Silanols->Condensation

Caption: Chemical pathway of the sol-gel process.

Experimental Workflow for Membrane Synthesis

This diagram outlines the major steps involved in the fabrication of a DEDMS-modified silica membrane.

Workflow Start Start Sol_Prep Sol Preparation (TEOS + DEDMS + Solvent + Catalyst) Start->Sol_Prep Coating Dip-Coating on Porous Support Sol_Prep->Coating Drying Air Drying Coating->Drying Calcination Calcination in Furnace Drying->Calcination Characterization Membrane Characterization (SEM, Gas Permeation, etc.) Calcination->Characterization End End Characterization->End

Caption: Experimental workflow for silica membrane synthesis.

References

Creating Hydrophobic Surfaces with Diethoxydimethylsilane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the creation of hydrophobic surfaces on various substrates using Diethoxydimethylsilane (DEDMS). The methodologies outlined are intended to be a comprehensive guide for researchers in various fields, including materials science, biomedical engineering, and drug development, where surface hydrophobicity is a critical parameter.

Principle of Silanization

The creation of a hydrophobic surface using this compound is based on the process of silanization. DEDMS is an organosilane with two ethoxy groups that can be hydrolyzed to form reactive silanol (B1196071) groups (-Si-OH). These silanol groups then condense with hydroxyl groups (-OH) present on the surface of many substrates, such as glass, silicon wafers, and metal oxides, forming stable covalent siloxane bonds (Si-O-substrate). The dimethyl groups attached to the silicon atom are nonpolar and orient away from the surface, creating a low-energy surface that repels water.

The overall reaction can be summarized in two main steps:

  • Hydrolysis: The ethoxy groups (-OC2H5) of this compound react with water (often present as trace amounts in the solvent or on the substrate surface) to form silanol groups and ethanol (B145695) as a byproduct. This reaction can be catalyzed by acid or base.

    (CH₃)₂Si(OC₂H₅)₂ + 2H₂O → (CH₃)₂Si(OH)₂ + 2C₂H₅OH

  • Condensation: The newly formed silanol groups from the DEDMS molecule react with the hydroxyl groups on the substrate surface, forming a covalent bond and releasing a water molecule. Additionally, adjacent DEDMS molecules can condense with each other to form a cross-linked polysiloxane network on the surface.

    Substrate-OH + (CH₃)₂Si(OH)₂ → Substrate-O-Si(OH)(CH₃)₂ + H₂O

Quantitative Data Summary

The effectiveness of the hydrophobic treatment is primarily determined by the water contact angle (WCA). A surface is generally considered hydrophobic if the WCA is greater than 90°. The following table summarizes typical water contact angles achieved on glass substrates using this compound under different conditions.

SubstrateDeposition MethodDEDMS ConcentrationSolventCuring ParametersAverage Water Contact Angle (°)
Glass SlideSolution Deposition2% (v/v)Isopropanol (B130326) (acidified)110°C for 30 min~85 - 95
Silicon WaferVapor DepositionN/A (Pure Vapor)N/A120°C for 1 hour~90 - 100

Experimental Protocols

Materials and Equipment
  • This compound (DEDMS, ≥97%)

  • Substrates (e.g., glass microscope slides, silicon wafers)

  • Anhydrous solvents (e.g., isopropanol, toluene (B28343), ethanol)

  • Hydrochloric acid (HCl) or Acetic Acid (for pH adjustment in solution deposition)

  • Beakers and petri dishes

  • Sonicator

  • Nitrogen or argon gas stream

  • Oven or hotplate

  • Vacuum desiccator (for vapor deposition)

  • Pipettes and graduated cylinders

  • Contact angle goniometer

Protocol 1: Solution Deposition Method

This protocol describes the creation of a hydrophobic surface by immersing the substrate in a solution of this compound.

1. Substrate Preparation (Cleaning): a. Place the substrates in a beaker and sonicate in acetone (B3395972) for 15 minutes. b. Transfer the substrates to a beaker with isopropanol and sonicate for an additional 15 minutes. c. Rinse the substrates thoroughly with deionized water. d. For glass or silicon substrates, a piranha solution etch (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) can be used for 15-30 minutes to generate a high density of hydroxyl groups. CAUTION: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment. e. After piranha etching, rinse the substrates extensively with deionized water. f. Dry the substrates under a stream of nitrogen or argon gas and then place them in an oven at 110°C for at least 30 minutes to ensure they are completely dry.

2. Silanization Solution Preparation: a. In a clean, dry glass container, prepare a 2% (v/v) solution of this compound in an anhydrous solvent such as isopropanol. b. For enhanced reactivity, the solution can be acidified to a pH of 4-5 by adding a small amount of hydrochloric acid or acetic acid. This catalyzes the hydrolysis of the ethoxy groups. Prepare the solution immediately before use.

3. Silanization Procedure: a. Immerse the cleaned and dried substrates in the prepared silanization solution for 1-2 hours at room temperature. The container should be sealed to prevent the evaporation of the solvent and the introduction of excess atmospheric moisture. b. After the immersion, gently remove the substrates from the solution.

4. Rinsing and Curing: a. Rinse the substrates with fresh anhydrous isopropanol to remove any excess, unbound silane (B1218182). b. Dry the coated substrates with a stream of nitrogen or argon gas. c. Cure the substrates in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of stable covalent bonds between the silane and the substrate. d. Allow the substrates to cool to room temperature before characterization.

Protocol 2: Vapor Deposition Method

This protocol is suitable for creating a uniform monolayer of this compound on the substrate surface.

1. Substrate Preparation: a. Follow the same cleaning and drying procedure as described in Protocol 1 (Section 3.2.1). A thoroughly cleaned and hydroxylated surface is crucial for successful vapor deposition.

2. Vapor Deposition Setup: a. Place the cleaned and dried substrates in a vacuum desiccator. b. In a small, open container (e.g., a glass vial), place a few drops of this compound inside the desiccator, ensuring it is not in direct contact with the substrates. c. Seal the desiccator and apply a vacuum to reduce the pressure. This will facilitate the vaporization of the DEDMS.

3. Silanization Procedure: a. Allow the substrates to be exposed to the this compound vapor for 2-4 hours at room temperature. For a more rapid and potentially more uniform coating, the desiccator can be placed in an oven at a moderately elevated temperature (e.g., 60-80°C), ensuring the temperature does not exceed the boiling point of DEDMS (114°C).

4. Post-Deposition Treatment: a. After the deposition period, vent the desiccator with a dry, inert gas like nitrogen or argon. b. Remove the substrates and rinse them with an anhydrous solvent such as toluene or hexane (B92381) to remove any physisorbed silane molecules. c. Cure the coated substrates in an oven at 110-120°C for 1 hour to ensure a stable and durable hydrophobic layer. d. Let the substrates cool down before further analysis.

Visualizations

Silanization Reaction Pathway

SilanizationMechanism cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation DEDMS This compound (CH₃)₂Si(OC₂H₅)₂ Silanol Dimethylsilanediol (CH₃)₂Si(OH)₂ DEDMS->Silanol + H₂O Substrate Substrate-OH (Hydroxylated Surface) Water 2H₂O Ethanol 2C₂H₅OH Surface Hydrophobic Surface Substrate-O-Si(OH)(CH₃)₂ Substrate->Surface + Silanol Silanol2 Dimethylsilanediol (CH₃)₂Si(OH)₂ Water2 H₂O

Caption: The two-step reaction mechanism of silanization with this compound.

Experimental Workflow: Solution Deposition

SolutionDepositionWorkflow cluster_prep Substrate Preparation cluster_silanization Silanization cluster_post Post-Treatment Cleaning Solvent Cleaning (Acetone, Isopropanol) Activation Surface Activation (e.g., Piranha Etch) Cleaning->Activation Drying Drying (N₂/Ar stream, Oven) Activation->Drying SolutionPrep Prepare 2% DEDMS in acidified Isopropanol Immersion Immerse Substrate (1-2 hours) SolutionPrep->Immersion Rinsing Rinse with Anhydrous Solvent Immersion->Rinsing Curing Cure in Oven (110-120°C, 30-60 min) Rinsing->Curing

Caption: Workflow for creating a hydrophobic surface via solution deposition of DEDMS.

Experimental Workflow: Vapor Deposition

VaporDepositionWorkflow cluster_prep_vapor Substrate Preparation cluster_silanization_vapor Silanization cluster_post_vapor Post-Treatment CleaningV Solvent Cleaning (Acetone, Isopropanol) ActivationV Surface Activation (e.g., Piranha Etch) CleaningV->ActivationV DryingV Drying (N₂/Ar stream, Oven) ActivationV->DryingV Setup Place Substrate & DEDMS in Vacuum Desiccator Deposition Expose to Vapor (2-4 hours) Setup->Deposition RinsingV Rinse with Anhydrous Solvent Deposition->RinsingV CuringV Cure in Oven (110-120°C, 1 hour) RinsingV->CuringV

Caption: Workflow for creating a hydrophobic surface via vapor deposition of DEDMS.

Application Notes: Diethoxydimethylsilane as a Silylating Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethoxydimethylsilane (DMDES) is a versatile organosilicon compound belonging to the alkoxy silane (B1218182) family.[1] In modern organic synthesis, it serves as a valuable silylating agent, primarily for the protection of active hydrogen-containing functional groups such as hydroxyls (-OH) and amines (-NH).[1][2] This protection strategy is fundamental in multi-step syntheses, particularly in pharmaceutical development, as it prevents unwanted side reactions and allows for transformations at other sites within a complex molecule.[1][3]

The reactivity of DMDES is centered on its two ethoxy groups, which can be displaced by nucleophiles like alcohols or amines in an alcoholysis reaction.[1] This process yields stable silyl (B83357) ethers or silyl amines, effectively "blocking" the reactivity of the original functional group. A key advantage of using DMDES is the formation of neutral ethanol (B145695) as the primary byproduct, which is less corrosive and often easier to remove than the acidic byproducts (e.g., HCl) generated from chlorosilane-based silylating agents. The resulting dimethylsilylethyl ether protective group can be readily cleaved under mild acidic conditions or with fluoride (B91410) ion sources when the protection is no longer needed.[1]

Mechanism of Silylation

The silylation of an alcohol or amine with this compound is a nucleophilic substitution reaction at the silicon atom. The lone pair of electrons on the oxygen (of an alcohol) or nitrogen (of an amine) attacks the electrophilic silicon atom. This is followed by the departure of one of the ethoxy groups, which is subsequently protonated to form ethanol. The reaction can be catalyzed by either acids or bases. Acid catalysis activates the silylating agent by protonating an ethoxy group, making it a better leaving group. Base catalysis, conversely, deprotonates the alcohol or amine, increasing its nucleophilicity.

Applications in Organic Synthesis: Protection of Functional Groups

The primary application of DMDES in organic synthesis is as a protecting group for alcohols and amines.

  • Protection of Alcohols: Alcohols are converted to their corresponding silyl ethers. This is useful when the hydroxyl group would otherwise interfere with a planned reaction, such as organometallic additions (e.g., Grignard reagents) or oxidations.

  • Protection of Amines: Primary and secondary amines can be protected as N-silyl derivatives. This temporarily reduces their nucleophilicity and basicity, allowing other functional groups to be modified selectively.

This controlled protection-deprotection strategy is a cornerstone of synthesizing complex molecules, ensuring high yields and specificity.[1]

Experimental Protocols

Note: The following protocols are representative procedures based on general principles of silylation. Optimal conditions, including catalyst choice, solvent, temperature, and reaction time, may vary depending on the specific substrate and should be determined empirically.

Protocol 1: Silylation of a Primary Alcohol (Representative Procedure)

This protocol describes a general method for protecting a primary alcohol using DMDES.

Materials:

  • Primary alcohol (1.0 eq)

  • This compound (DMDES, 1.2 eq)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)

  • Catalyst (e.g., Triethylamine (TEA, 1.5 eq) or a catalytic amount of an acid catalyst like p-Toluenesulfonic acid (p-TsOH))

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry, inert gas-flushed round-bottom flask, add the primary alcohol and the anhydrous solvent.

  • Stir the solution at room temperature and add the catalyst (e.g., Triethylamine).

  • Slowly add this compound to the mixture via syringe.

  • Allow the reaction to stir at room temperature for 4-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For less reactive or sterically hindered alcohols, gentle heating (40-60 °C) may be required.[4]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude silyl ether.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Silylation of a Primary Amine (Representative Procedure)

This protocol provides a general method for the N-silylation of a primary amine.

Materials:

  • Primary amine (1.0 eq)

  • This compound (DMDES, 1.2 eq)

  • Anhydrous, aprotic solvent (e.g., THF or DCM)

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • In a dry, inert gas-flushed flask, dissolve the primary amine in the chosen anhydrous solvent.

  • Add this compound dropwise to the solution at room temperature. Silylation of amines is often faster than that of alcohols and may not require a catalyst.[5]

  • Stir the reaction mixture at room temperature for 2-8 hours. Monitor the reaction by TLC or GC-MS until the starting amine is consumed.

  • Once the reaction is complete, remove the solvent and the volatile byproduct (ethanol) under reduced pressure.

  • The resulting N-silylated amine is often used directly in the next synthetic step without further purification. If purification is required, it must be done under strictly anhydrous conditions as N-silyl compounds can be sensitive to hydrolysis.

Data Presentation: Silylation Conditions

The following tables summarize typical reaction parameters for silylation. As specific literature data for DMDES is limited, these tables provide a general comparison and representative conditions.

Table 1: Comparison of Common Silylating Agents

Silylating AgentByproductReactivityKey Features
Trimethylchlorosilane (TMSCl)HClHighRequires a base to neutralize HCl; highly reactive.
This compound (DMDES)EthanolModerateMilder conditions; neutral byproduct.
Hexamethyldisilazane (HMDS)NH₃ModerateOften requires an acid catalyst; ammonia (B1221849) byproduct.[4]
N,O-Bis(trimethylsilyl)acetamide (BSA)N-MethylacetamideHighVery powerful silylating agent; byproduct is non-volatile.

Table 2: Representative Reaction Conditions for DMDES Silylation

Substrate TypeCatalystSolventTemperature (°C)Typical Time (h)
Primary AlcoholAcid or BaseTHF, DCM25 - 604 - 16
Secondary AlcoholAcid or BaseTHF, DCM40 - 8012 - 24
Primary AmineOften NoneTHF, DCM252 - 8
PhenolBaseDMF, Acetonitrile25 - 502 - 12

Deprotection Protocol

The cleavage of the dimethylsilylethyl ether back to the alcohol is a critical final step.

Protocol 3: Deprotection of a Silyl Ether using Mild Acid

Materials:

  • Silyl ether (1.0 eq)

  • Methanol or THF/Water mixture

  • Catalytic amount of a mild acid (e.g., Acetic Acid, Acetyl Chloride, or Dowex 50WX4 resin).[2][3]

  • Standard laboratory glassware

Procedure:

  • Dissolve the silyl ether in methanol.

  • Add a catalytic amount of acetyl chloride (which generates HCl in situ) or another mild acid source.[3]

  • Stir the solution at room temperature. Monitor the reaction by TLC for the disappearance of the starting material and the appearance of the alcohol product.

  • Once complete, neutralize the acid by adding a mild base, such as a saturated solution of sodium bicarbonate.

  • Remove the organic solvent under reduced pressure.

  • Extract the product with an appropriate solvent, wash with water and brine, dry over sodium sulfate, and concentrate to yield the deprotected alcohol.

  • Purify by column chromatography if necessary.

Visualizations

Workflow and Reaction Pathway Diagrams

G cluster_workflow Protecting Group Strategy Workflow A Molecule with -OH and other functional groups B Protect -OH Group (Silylation with DMDES) A->B Add DMDES, Catalyst C Perform Reaction on Other Functional Group B->C Protected Molecule D Deprotection (Cleavage of Silyl Ether) C->D Intermediate Product E Final Product with -OH Group Restored D->E Add Mild Acid or Fluoride

Caption: General workflow for using DMDES as a protecting agent.

G cluster_reaction Silylation Reaction Pathway with DMDES R_OH R-OH (Alcohol) plus1 + R_OH->plus1 DMDES1 CH₃ | EtO-Si-OEt | CH₃ (DMDES) plus1->DMDES1 arrow1 -> DMDES1->arrow1 R_OSi CH₃ | R-O-Si-OEt | CH₃ (Silyl Ether) arrow1->R_OSi plus2 + R_OSi->plus2 EtOH1 EtOH (Ethanol) plus2->EtOH1 R_NH2 R-NH₂ (Amine) plus3 + DMDES2 CH₃ | EtO-Si-OEt | CH₃ (DMDES) arrow2 -> R_NHSi CH₃ | R-NH-Si-OEt | CH₃ (Silyl Amine) plus4 + EtOH2 EtOH (Ethanol)

Caption: Silylation of alcohols and amines using DMDES.

Safety and Handling

This compound is a flammable liquid and should be handled with care in a well-ventilated fume hood.[6] It is susceptible to hydrolysis upon contact with moisture, releasing ethanol.[1] Therefore, it should be stored in a tightly sealed container under an inert atmosphere. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

Application of Diethoxydimethylsilane in Biosensor Fabrication: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of diethoxydimethylsilane (DEDMS) in the fabrication of biosensors. The focus is on leveraging DEDMS within a sol-gel matrix for the encapsulation of biological recognition elements, a technique that has demonstrated significant improvements in biosensor performance, including enhanced sensitivity and long-term stability.

Introduction to this compound in Biosensor Fabrication

This compound ((CH₃)₂Si(OC₂H₅)₂) is an organosilicon compound increasingly recognized for its utility in the creation of hybrid organic-inorganic materials for biosensing applications. When used as a precursor in a sol-gel process, often in combination with other silanes like tetraethoxysilane (TEOS), DEDMS contributes to the formation of a flexible and porous silica (B1680970) matrix. This matrix can effectively encapsulate delicate biological components, such as enzymes or whole cells, providing a protective and functional environment for their operation within a biosensor.

The incorporation of DEDMS into the silica matrix offers several advantages:

  • Enhanced Flexibility: The two non-hydrolyzable methyl groups in DEDMS impart greater flexibility to the resulting silica network compared to matrices formed from precursors with more hydrolyzable groups, such as methyltriethoxysilane (MTES).

  • Improved Biocompatibility: The sol-gel process with DEDMS can be performed at or near room temperature, which is crucial for preserving the viability and catalytic activity of encapsulated biological materials.

  • Increased Sensitivity and Stability: The unique structural properties of the DEDMS-derived matrix have been shown to significantly enhance the sensitivity and long-term operational stability of biosensors.[1][2]

Application: Biochemical Oxygen Demand (BOD) Biosensor

A primary application of DEDMS is in the fabrication of amperometric biosensors for the determination of Biochemical Oxygen Demand (BOD), a key indicator of water quality. In this application, microorganisms are encapsulated within a DEDMS/TEOS hybrid membrane. These entrapped bacteria consume biodegradable organic matter in the sample, leading to a measurable change in dissolved oxygen concentration, which is proportional to the BOD.

Quantitative Performance Data

The following table summarizes the performance characteristics of a BOD biosensor fabricated using a DEDMS/TEOS matrix compared to one using an MTES/TEOS matrix.

ParameterDEDMS/TEOS MatrixMTES/TEOS MatrixReference
Precursor Ratio50 vol.% DEDMS: 50 vol.% TEOS50 vol.% MTES: 50 vol.% TEOS[1]
Linear BOD Range0.076–0.800 mg/dm³0.1–20.0 mg/dm³[1]
Sensitivity Coefficient (x 10⁻³ min⁻¹)1050 ± 9030 ± 2[1]
Long-term Stability68 days31 days[1]
Relative Standard Deviation (n=10, P=0.95)6%3%[1]
Experimental Protocol: Bacterial Encapsulation in DEDMS/TEOS Sol-Gel Matrix

This protocol details the procedure for encapsulating Paracoccus yeei bacteria for a BOD biosensor.[1]

Materials:

  • This compound (DEDMS)

  • Tetraethoxysilane (TEOS)

  • Paracoccus yeei bacterial culture

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Deionized water

  • Ethanol (B145695)

  • Hydrochloric acid (HCl) (for catalysis, optional)

  • Clark-type dissolved oxygen probe or similar amperometric transducer

Protocol:

  • Preparation of Bacterial Suspension:

    • Culture Paracoccus yeei under optimal conditions.

    • Harvest the cells by centrifugation.

    • Wash the bacterial pellet with phosphate buffer to remove residual growth medium.

    • Resuspend the cells in a minimal volume of phosphate buffer to create a dense paste.

  • Preparation of the Sol-Gel Solution:

    • In a clean, dry reaction vessel, combine DEDMS and TEOS in a 1:1 volume ratio.[1]

    • Add ethanol to the silane (B1218182) mixture. A typical ratio is 1:1:1 (Silane mixture:Ethanol:Water).

    • Acidify the mixture with a small amount of HCl to catalyze hydrolysis (optional, depending on the desired gelation time).

    • Add deionized water to initiate the hydrolysis of the silane precursors.

    • Mix the solution vigorously for 5-10 minutes at room temperature to form a homogeneous sol.

  • Encapsulation of Bacteria:

    • Add the prepared bacterial paste to the sol-gel solution.

    • Gently mix to ensure a uniform distribution of the bacteria within the sol. Avoid vigorous mixing that could damage the cells.

  • Formation of the Biosensitive Membrane:

    • Deposit a precise volume of the bacteria-containing sol onto the active surface of the amperometric transducer (e.g., the membrane of a Clark electrode).

    • Allow the sol to gel and cure at room temperature in a controlled humidity environment for 24-48 hours. This forms a porous, biocompatible membrane with entrapped bacteria.

  • Conditioning and Storage:

    • After curing, rinse the biosensor with phosphate buffer to remove any loosely bound cells and byproducts of the sol-gel reaction.

    • Store the biosensor in a refrigerator at 4°C in phosphate buffer when not in use.

Visualizations

Experimental Workflow for BOD Biosensor Fabrication

G cluster_prep Preparation cluster_fab Fabrication cluster_post Post-Fabrication bact_prep Bacterial Culture and Suspension encap Encapsulation of Bacteria in Sol bact_prep->encap sol_prep DEDMS/TEOS Sol Preparation sol_prep->encap deposit Deposition onto Electrode encap->deposit cure Gelation and Curing deposit->cure condition Conditioning and Washing cure->condition storage Storage at 4°C condition->storage

Caption: Workflow for the fabrication of a BOD biosensor using DEDMS.

Signaling Pathway for the BOD Biosensor

G Analyte Organic Pollutants (in Water Sample) Membrane DEDMS/TEOS Membrane with Immobilized Bacteria Analyte->Membrane Reaction Bacterial Metabolism: Pollutants + O₂ → CO₂ + H₂O + Biomass Membrane->Reaction Oxygen Change in Dissolved O₂ Reaction->Oxygen Transducer Amperometric Transducer Oxygen->Transducer Signal Electrical Signal (Current Change) Transducer->Signal

Caption: Signaling pathway of the DEDMS-based BOD biosensor.

General Protocol for Surface Modification with DEDMS

While less documented for surface modification compared to other silanes, DEDMS can theoretically be used to create a hydrophobic and biocompatible layer on hydroxylated surfaces (e.g., glass, silica, metal oxides) for the subsequent physical adsorption of biomolecules.

Materials:

  • Substrate with hydroxylated surface (e.g., SiO₂-based sensor chip)

  • This compound (DEDMS)

  • Anhydrous toluene (B28343) or other suitable organic solvent

  • Deionized water

  • Ethanol

  • Acetone

Protocol:

  • Substrate Cleaning and Hydroxylation:

    • Thoroughly clean the substrate by sonicating in acetone, followed by ethanol, and finally deionized water (10 minutes each).

    • Dry the substrate under a stream of nitrogen.

    • Activate the surface to generate hydroxyl (-OH) groups by treating with an oxygen plasma or a piranha solution (use with extreme caution).

  • Silanization:

    • Prepare a 1-5% (v/v) solution of DEDMS in anhydrous toluene.

    • Immerse the cleaned and hydroxylated substrate in the DEDMS solution.

    • Allow the reaction to proceed for 1-2 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent premature polymerization of the silane in the presence of atmospheric moisture.

    • Alternatively, the reaction can be carried out at an elevated temperature (e.g., 60-80°C) for a shorter duration.

  • Washing and Curing:

    • Remove the substrate from the silane solution and rinse thoroughly with toluene to remove any unbound DEDMS.

    • Rinse with ethanol and then deionized water.

    • Cure the silanized surface by baking in an oven at 100-120°C for 30-60 minutes. This step promotes the formation of a stable siloxane network on the surface.

  • Biomolecule Immobilization:

    • The resulting hydrophobic surface is now ready for the physical adsorption of biomolecules (e.g., proteins, antibodies).

    • Apply a solution of the biomolecule in a suitable buffer onto the modified surface and incubate to allow for adsorption.

    • Gently wash the surface to remove any non-adsorbed biomolecules.

Logical Relationship for Surface Modification

G Start Substrate (e.g., SiO₂) Cleaning Cleaning and Hydroxylation Start->Cleaning Silanization Silanization with DEDMS Cleaning->Silanization Washing Washing Silanization->Washing Curing Curing Washing->Curing Immobilization Biomolecule Immobilization (Adsorption) Curing->Immobilization End Functional Biosensor Surface Immobilization->End

Caption: Logical steps for surface modification using DEDMS.

Conclusion

This compound is a promising precursor for the fabrication of biosensors, particularly through sol-gel encapsulation techniques. The use of DEDMS has been demonstrated to significantly improve key performance metrics such as sensitivity and stability. The provided protocols offer a foundational methodology for researchers to develop and optimize DEDMS-based biosensors for a variety of applications, from environmental monitoring to clinical diagnostics. Further research may expand the application of DEDMS to other biosensor formats and for the immobilization of a wider range of biological recognition elements.

References

Application Notes and Protocols for Surface Modification of Materials using Diethoxydimethylsilane (DODMS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethoxydimethylsilane (DODMS) is a versatile organosilicon compound widely utilized for the surface modification of various materials. Its chemical structure, featuring two ethoxy groups, allows for hydrolysis and subsequent condensation reactions, forming a stable polysiloxane layer on substrates with hydroxyl groups. This modification imparts desirable properties such as hydrophobicity, improved biocompatibility, and enhanced corrosion resistance. These application notes provide an overview of the key applications of DODMS in research and drug development, along with detailed experimental protocols.

Key Applications

The surface modification of materials with this compound (DODMS) offers a versatile platform to tailor surface properties for a range of scientific and biomedical applications.[1] Key areas where DODMS is employed include the creation of hydrophobic and anti-corrosive coatings, the enhancement of biocompatibility for medical implants, and the development of advanced drug delivery systems and biosensors.

Hydrophobic Surface Coatings

DODMS is extensively used to render naturally hydrophilic surfaces, such as glass, silica, and certain metals, hydrophobic.[2][3] This is particularly valuable in microfluidics, where it prevents the non-specific adsorption of biomolecules, and in the development of self-cleaning and anti-fouling surfaces. The resulting hydrophobic character is stable and can be tailored by controlling the deposition parameters.

Enhancing Biocompatibility of Medical Implants

Surface modification with DODMS can improve the biocompatibility of metallic biomaterials used in medical implants.[4] The silane (B1218182) coating can act as a barrier, reducing the release of potentially toxic metal ions into the surrounding tissue and minimizing adverse inflammatory responses. Furthermore, these coatings can be functionalized to promote specific cellular interactions.

Development of Biosensors and Bio-membranes

In the field of diagnostics, DODMS is a key component in the fabrication of biosensitive membranes.[5][6] It is often used in combination with other precursors, such as tetraethoxysilane (TEOS), in sol-gel processes to encapsulate biological recognition elements like enzymes or antibodies.[5] The resulting matrix provides a stable and protective environment for the biomolecules while allowing for the diffusion of analytes.

Corrosion Protection of Metallic Substrates

DODMS-based coatings provide an effective barrier against corrosion for various metals, including steel and aluminum alloys.[7][8][9] The dense, cross-linked siloxane network limits the penetration of corrosive agents such as water and ions to the metal surface, thereby extending the lifespan of the material.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from surfaces modified with DODMS and similar silane compounds.

Table 1: Water Contact Angle (WCA) on Various Substrates Modified with DODMS and Related Silanes

Substrate MaterialSilane Precursor(s)Deposition MethodWater Contact Angle (°)Reference(s)
Stainless SteelDEDMS/TEOS/MTMSSol-Gel~100[2][10]
GlassDEDMS/TEOSSol-Gel> 100[2]
API 5L X52 SteelDMDES/Polyurethane/PDMSSol-GelNot specified[11]
SteelNot specifiedNot specified70 (bare), >150 (superhydrophobic)[12]
PDMSPDMS: SiO2Not specified151[13]
SteelOPSZ/NPsDip-coating>90 (hydrophobic)[7]

Table 2: Biocompatibility and Cytotoxicity Data

Coating MaterialCell LineAssayKey FindingsReference(s)
PDMS: SiO2L929, V79MTT, Clonogenic, Cell ProliferationToxicity is concentration-dependent; concentrations >12.5 mg/mL show cytotoxicity.[13][14]
Gel 3 (OEGMA-based)Human Skin Fibroblasts (BJ)WST-8, LDH, Live/Dead StainingNon-cytotoxic, but showed lack of cell adhesion.[15]
Sol-Gel on PDMSHUVECsCell AdhesionSol-gel coatings can enhance endothelial cell adhesion.[16]
Sol-Gel on GlassHuman Adipose Mesenchymal Stem CellsCell Adhesion and ProliferationCoatings showed good biocompatibility and osteoinduction.[17]

Experimental Protocols

Protocol 1: Preparation of Hydrophobic Surfaces via Solution Deposition

This protocol details the procedure for creating a hydrophobic coating on a glass or silicon substrate using a solution-based deposition of DODMS.

Materials:

  • This compound (DODMS)

  • Anhydrous Toluene (B28343) or Ethanol (B145695)

  • Substrates (e.g., glass slides, silicon wafers)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION

  • Deionized (DI) water

  • Nitrogen gas

  • Beakers, petri dishes, and tweezers

  • Sonicator

  • Oven

Procedure:

  • Substrate Cleaning and Hydroxylation:

    • Place the substrates in a beaker and sonicate in a detergent solution for 15 minutes, followed by thorough rinsing with DI water.

    • Immerse the cleaned substrates in Piranha solution for 30 minutes to remove organic residues and generate surface hydroxyl (-OH) groups. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the substrates extensively with DI water and dry them under a stream of nitrogen gas.

    • Heat the substrates in an oven at 110-120°C for at least 1 hour to ensure a completely dry and activated surface.[18]

  • Silanization Solution Preparation:

    • In a fume hood, prepare a 1-5% (v/v) solution of DODMS in anhydrous toluene or ethanol in a clean, dry beaker.

  • Deposition:

    • Immerse the activated substrates in the DODMS solution for 1-2 hours at room temperature. The container should be sealed to prevent the entry of moisture from the atmosphere.

    • Alternatively, the deposition can be carried out at an elevated temperature (e.g., 60°C) to accelerate the reaction.

  • Rinsing and Curing:

    • Remove the substrates from the silanization solution and rinse them thoroughly with fresh anhydrous solvent to remove any unbound silane molecules.

    • Cure the coated substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable, cross-linked siloxane layer.[18]

  • Characterization:

    • The hydrophobicity of the modified surface can be confirmed by measuring the water contact angle using a goniometer.

    • Surface composition can be analyzed using X-ray Photoelectron Spectroscopy (XPS).[1]

Protocol 2: Sol-Gel Coating for Enhanced Biocompatibility

This protocol describes the preparation of a DODMS-based sol-gel coating on a metallic substrate to improve its biocompatibility.

Materials:

  • This compound (DODMS)

  • Tetraethoxysilane (TEOS)

  • Ethanol

  • DI water

  • Acetic acid (catalyst)

  • Metallic substrates (e.g., titanium, stainless steel)

  • Beakers and magnetic stirrer

  • Dip-coater or spin-coater

  • Furnace

Procedure:

  • Substrate Preparation:

    • Clean the metallic substrates by sonicating in acetone, followed by ethanol, and finally DI water (15 minutes each).

    • Dry the substrates in an oven at 100°C.

  • Sol Preparation:

    • In a clean beaker, mix DODMS and TEOS in the desired molar ratio (e.g., 1:1) with ethanol as the solvent.[5][6]

    • Separately, prepare a solution of DI water, ethanol, and a few drops of acetic acid to act as a catalyst for hydrolysis.

    • Slowly add the water-ethanol-acid mixture to the silane precursor solution while stirring continuously.

    • Continue stirring the mixture for at least 1 hour to allow for hydrolysis and partial condensation reactions to occur, resulting in the formation of a sol.

  • Coating Deposition:

    • The sol-gel coating can be applied to the prepared substrates using either dip-coating or spin-coating methods to achieve a uniform film.

    • For dip-coating, immerse the substrate into the sol and withdraw it at a constant, controlled speed.

    • For spin-coating, place the substrate on the spin-coater chuck, dispense the sol onto the surface, and spin at a set speed for a specific duration.

  • Gelation and Aging:

    • Allow the coated substrates to rest at room temperature in a controlled humidity environment for gelation to occur.

  • Drying and Curing:

    • Dry the coatings at a low temperature (e.g., 60-80°C) to remove the solvent and water.

    • Finally, cure the coatings at a higher temperature (e.g., 150-200°C) to complete the condensation reactions and form a dense, stable inorganic-organic hybrid network.

  • Sterilization and Biocompatibility Testing:

    • Sterilize the coated substrates using appropriate methods such as UV irradiation or ethylene (B1197577) oxide treatment before biological testing.[17]

    • Perform in vitro biocompatibility assays, such as cytotoxicity tests (e.g., MTT assay) and cell adhesion and proliferation studies, using relevant cell lines.[14][19]

Protocol 3: Chemical Vapor Deposition (CVD) of DODMS for Thin Film Fabrication

This protocol provides a general guideline for the deposition of thin films of DODMS using a chemical vapor deposition (CVD) process.

Materials:

  • This compound (DODMS)

  • Substrates (e.g., silicon wafers, glass)

  • CVD reactor system with a vacuum pump, precursor delivery system, and substrate heater

  • Inert carrier gas (e.g., nitrogen, argon)

Procedure:

  • Substrate Preparation:

    • Clean and activate the substrates as described in Protocol 1 to ensure a reactive surface.

  • CVD System Setup:

    • Place the prepared substrates into the CVD chamber.

    • Load the DODMS precursor into the precursor delivery system (e.g., a bubbler).

    • Evacuate the chamber to the desired base pressure.

  • Deposition Process:

    • Heat the substrate to the desired deposition temperature (e.g., 100-300°C).

    • Heat the DODMS precursor to a temperature that provides sufficient vapor pressure for deposition.

    • Introduce the DODMS vapor into the chamber using an inert carrier gas.

    • The deposition time will determine the thickness of the resulting film.

  • Post-Deposition Treatment:

    • After the desired deposition time, stop the precursor flow and cool down the substrate under vacuum or in an inert atmosphere.

    • The coated substrates may be subjected to a post-deposition annealing step to improve film density and stability.

  • Characterization:

    • Film thickness and refractive index can be measured using ellipsometry.

    • Surface morphology can be examined using Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM).[20]

    • Chemical composition can be analyzed using Fourier-Transform Infrared Spectroscopy (FTIR) and XPS.

Visualizations

G cluster_prep Substrate Preparation cluster_depo Solution Deposition Cleaning Cleaning (Sonication in Detergent) Rinsing1 DI Water Rinse Cleaning->Rinsing1 Hydroxylation Hydroxylation (Piranha Solution) Rinsing1->Hydroxylation Rinsing2 DI Water Rinse Hydroxylation->Rinsing2 Drying Drying (Nitrogen Stream & Oven) Rinsing2->Drying Immersion Substrate Immersion (1-2 hours) Drying->Immersion SolutionPrep Prepare DODMS Solution (1-5% in Anhydrous Solvent) SolutionPrep->Immersion Rinsing3 Rinse with Solvent Immersion->Rinsing3 Curing Curing (Oven at 110-120°C) Rinsing3->Curing Characterization Characterization (WCA, XPS) Curing->Characterization

Caption: Workflow for Hydrophobic Surface Modification via Solution Deposition.

G cluster_prep Substrate Preparation cluster_solgel Sol-Gel Process Cleaning Cleaning (Sonication in Acetone, Ethanol, DI Water) Drying Drying (Oven) Cleaning->Drying Deposition Coating Deposition (Dip-coating or Spin-coating) Drying->Deposition SolPrep Sol Preparation (DODMS, TEOS, Ethanol, Water, Acid) SolPrep->Deposition Gelation Gelation & Aging Deposition->Gelation Curing Drying & Curing Gelation->Curing BioTesting Sterilization & Biocompatibility Testing (Cytotoxicity, Cell Adhesion) Curing->BioTesting

Caption: Workflow for Sol-Gel Coating for Enhanced Biocompatibility.

G start Start substrate_prep Substrate Preparation (Cleaning & Activation) start->substrate_prep load_substrate Load Substrate into CVD Chamber substrate_prep->load_substrate evacuate Evacuate Chamber load_substrate->evacuate heat_substrate Heat Substrate evacuate->heat_substrate introduce_vapor Introduce DODMS Vapor with Carrier Gas heat_substrate->introduce_vapor heat_precursor Heat DODMS Precursor heat_precursor->introduce_vapor deposition Deposition for Set Time introduce_vapor->deposition stop_flow Stop Precursor Flow deposition->stop_flow cool_down Cool Down Substrate stop_flow->cool_down characterization Characterization (Ellipsometry, AFM, SEM, FTIR, XPS) cool_down->characterization end End characterization->end

Caption: Workflow for Chemical Vapor Deposition (CVD) of DODMS.

References

Application Notes and Protocols: Diethoxydimethylsilane as a Precursor for Polydimethylsiloxane (PDMS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polydimethylsiloxane (PDMS) is a silicon-based organic polymer widely utilized in biomedical applications, including drug delivery, microfluidics, and medical implants, owing to its biocompatibility, chemical inertness, and tunable mechanical properties.[1][2] Diethoxydimethylsilane (DEDMS) serves as a key precursor for the synthesis of PDMS through a hydrolysis and condensation process.[1] This document provides detailed application notes and experimental protocols for the synthesis of PDMS from DEDMS, with a focus on tailoring its properties for research and drug development applications. The purity of DEDMS is a critical factor, as impurities can significantly impact the molecular weight, structure, and performance of the final PDMS polymer.[1]

The synthesis of PDMS from DEDMS involves a two-step reaction:

  • Hydrolysis: The ethoxy groups (-OC2H5) on the DEDMS molecule react with water to form silanol (B1196071) groups (-OH) and ethanol (B145695) as a byproduct.

  • Condensation: The newly formed silanol groups react with each other to form siloxane bonds (-Si-O-Si-), releasing water and building the long polymer chains of PDMS.

The molecular weight and other properties of the resulting PDMS can be controlled by carefully managing the reaction conditions.[1]

Data Presentation: Influence of Reaction Conditions on PDMS Properties

The following table summarizes the expected influence of key reaction parameters on the properties of PDMS synthesized from DEDMS. This data is compiled from general principles of siloxane polymerization and studies on related alkoxysilane precursors, as specific quantitative data for DEDMS is not extensively available in a consolidated format.

ParameterCondition VariationExpected Effect on Molecular WeightExpected Effect on ViscosityExpected Effect on Polydispersity Index (PDI)
Catalyst Concentration Increasing concentrationIncreaseIncreaseMay increase
Reaction Temperature Increasing temperatureIncrease (up to a point)Increase (up to a point)May increase
Reaction Time Increasing timeIncreaseIncreaseMay narrow initially, then broaden
Water to DEDMS Ratio Increasing ratioComplex effect, can lead to lower molecular weight if in large excessComplex effectMay broaden

Experimental Protocols

Protocol 1: Synthesis of Linear Polydimethylsiloxane (PDMS) via Hydrolysis and Condensation of this compound (DEDMS)

This protocol describes a general method for the synthesis of linear PDMS from DEDMS. The properties of the resulting polymer can be tuned by modifying the reaction parameters as outlined in the Data Presentation section.

Materials:

  • This compound (DEDMS, >99% purity)

  • Deionized water

  • Acid catalyst (e.g., Hydrochloric acid, HCl) or Base catalyst (e.g., Ammonium hydroxide, NH4OH)

  • Anhydrous Toluene (B28343) (or other suitable solvent)

  • Anhydrous Sodium Sulfate (B86663)

  • Methanol (for precipitation)

Equipment:

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Heating mantle or oil bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add a calculated amount of DEDMS and anhydrous toluene.

  • Hydrolysis: Prepare a solution of deionized water and the chosen catalyst (e.g., 0.1 M HCl or 0.1 M NH4OH). Slowly add this solution to the DEDMS solution in the flask using a dropping funnel while stirring vigorously at room temperature. The molar ratio of water to DEDMS is a critical parameter and should be carefully controlled (a common starting point is a 2:1 molar ratio).

  • Condensation: After the addition is complete, heat the reaction mixture to a specific temperature (e.g., 60-80 °C) and allow it to reflux for a predetermined time (e.g., 2-24 hours). The progress of the condensation can be monitored by measuring the viscosity of the reaction mixture.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash it several times with deionized water to remove the catalyst and any unreacted water.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Solvent Removal: Remove the toluene using a rotary evaporator to obtain the crude PDMS polymer.

  • Purification (Optional): To obtain a polymer with a narrower molecular weight distribution, the crude PDMS can be dissolved in a minimal amount of a good solvent (e.g., toluene) and then precipitated by adding a non-solvent (e.g., methanol). The precipitated polymer is then collected and dried under vacuum.

Protocol 2: Preparation of Drug-Loaded PDMS Microparticles via Sol-Gel Emulsion Method

This protocol outlines the fabrication of drug-loaded PDMS microparticles using a sol-gel emulsion technique, which is suitable for controlled drug release applications.

Materials:

  • This compound (DEDMS)

  • Tetraethoxysilane (TEOS) as a crosslinking agent

  • Drug to be encapsulated

  • Surfactant (e.g., Polyvinyl alcohol (PVA) or Sodium dodecyl sulfate (SDS))

  • Deionized water

  • Acid or base catalyst

  • Organic solvent (e.g., Toluene or Chloroform)

Equipment:

  • High-speed homogenizer or ultrasonicator

  • Magnetic stirrer

  • Centrifuge

  • Freeze-dryer or vacuum oven

Procedure:

  • Oil Phase Preparation: Dissolve DEDMS, TEOS (in a desired molar ratio to control crosslinking density), and the drug in an organic solvent.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing the surfactant and the catalyst.

  • Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at high speed or sonicating to form a stable oil-in-water emulsion. The size of the resulting microdroplets can be controlled by adjusting the stirring speed, sonication power, and surfactant concentration.

  • Sol-Gel Reaction: Continue stirring the emulsion at a controlled temperature (e.g., room temperature or slightly elevated) to allow the hydrolysis and condensation of DEDMS and TEOS to occur at the oil-water interface and within the oil droplets, solidifying them into microparticles.

  • Particle Collection and Washing: Once the microparticles are formed, they can be collected by centrifugation. The collected particles should be washed several times with deionized water and then with a suitable solvent (e.g., ethanol) to remove any unreacted precursors, surfactant, and non-encapsulated drug.

  • Drying: The washed microparticles are then dried, for example by freeze-drying or in a vacuum oven, to obtain a free-flowing powder.

Mandatory Visualizations

PDMS_Synthesis_Pathway cluster_hydrolysis Hydrolysis cluster_condensation Condensation DEDMS This compound (DEDMS) Silanol Dimethylsilanediol (Intermediate) DEDMS->Silanol + H₂O Water Water (H₂O) Water->Silanol Catalyst Catalyst (Acid or Base) Catalyst->Silanol PDMS Polydimethylsiloxane (PDMS) Silanol->PDMS - H₂O Ethanol Ethanol (Byproduct) Water2 Water (Byproduct)

Caption: Reaction pathway for the synthesis of PDMS from DEDMS.

Experimental_Workflow start Start mixing 1. Mix DEDMS, Water, Catalyst & Solvent start->mixing reaction 2. Heat and Stir (Hydrolysis & Condensation) mixing->reaction workup 3. Work-up and Washing reaction->workup drying 4. Drying and Solvent Removal workup->drying characterization 5. Characterization of PDMS (e.g., GPC, NMR, Rheology) drying->characterization end End characterization->end

Caption: General experimental workflow for PDMS synthesis.

References

Application Notes and Protocols for Anti-Corrosion Coatings Utilizing Diethoxydimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diethoxydimethylsilane (DEDMS) is an organosilane precursor increasingly utilized in the formulation of advanced anti-corrosion coatings. Its application, primarily through sol-gel processes, imparts significant hydrophobicity to the coating surface, creating a robust barrier against corrosive agents. The dimethyl substitution in DEDMS results in a less rigid, more flexible siloxane network compared to tetra-functional silanes like tetraethoxysilane (TEOS), which can enhance coating adhesion and durability. This document provides detailed protocols for the preparation of anti-corrosion coatings incorporating DEDMS, summarizes key performance data, and illustrates the underlying chemical mechanisms.

The primary anti-corrosion mechanism of DEDMS-based coatings is the formation of a dense, cross-linked polysiloxane network on the metal substrate. This network acts as a physical barrier, preventing the ingress of water, oxygen, and corrosive ions. The hydrophobic nature of the coating, a direct result of the methyl groups from DEDMS, further repels water from the surface, significantly inhibiting the electrochemical processes that lead to corrosion.

Experimental Protocols

The following protocols outline the procedures for preparing anti-corrosion coatings using this compound. Protocol 1 describes the formulation of a hybrid coating system, which is well-documented in the literature, while Protocol 2 provides a general framework for a DEDMS-based coating.

Protocol 1: Preparation of a Hybrid Anti-Corrosion Coating (MTMS/TEOS/DEDMS)

This protocol details the synthesis of a hybrid sol-gel coating incorporating Methyltrimethoxysilane (MTMS), Tetraethoxysilane (TEOS), and this compound (DEDMS) to achieve a balance of mechanical resistance and hydrophobicity.

Materials:

  • Methyltrimethoxysilane (MTMS, 98%)

  • Tetraethoxysilane (TEOS, 98%)

  • This compound (DEDMS, 97%)

  • Glacial Acetic Acid (CH₃COOH, 99%)

  • 2-Propanol (iPrOH, 99.5%)

  • 2-Butoxyethanol (C₄H₉OC₂H₄OH, 99%)

  • Deionized Water

  • Metal Substrate (e.g., Aluminum or Steel coupons)

Equipment:

  • Beakers and magnetic stir bars

  • Magnetic stirrer hotplate

  • Pipettes and graduated cylinders

  • Spray gun or dip coater

  • Oven for curing

Procedure:

1. Sol Preparation:

a. In a clean beaker, combine 27.7 g (0.131 mol) of TEOS and 26.4 g (1.47 mol) of deionized water. Stir for 2 minutes.

b. In a separate container, pre-mix 15.8 g (0.114 mol) of MTMS and 5.3 g (0.036 mol) of DEDMS.

c. Add the MTMS/DEDMS mixture to the TEOS/water solution and stir for an additional 2 minutes.

d. To the combined solution, add 8.8 g (0.145 mol) of 2-propanol and 5.3 g (0.073 mol) of 2-butoxyethanol.

e. Stir the final sol mixture for 2 hours at room temperature.

f. Allow the sol to mature for 24 hours before application.

2. Substrate Preparation:

a. Degrease the metal substrate by sonication in acetone (B3395972) for 15 minutes, followed by ethanol (B145695) for 15 minutes.

b. For steel substrates, mechanical abrasion using 600-grit sandpaper may be necessary to remove mill scale.

c. Rinse the substrate thoroughly with deionized water.

d. Dry the substrate in an oven at 110°C for 1 hour and allow it to cool to room temperature before coating.

3. Coating Application:

a. The coating can be applied via spray coating or dip coating.

b. Spray Coating: Use a spray gun to apply a uniform layer of the sol onto the prepared substrate.

c. Dip Coating: Immerse the substrate into the sol and withdraw at a constant rate (e.g., 10 cm/min).

4. Curing:

a. Allow the coated substrate to air-dry for 30 minutes.

b. Cure the coating in an oven at a specified temperature and duration (e.g., 150°C for 1 hour). The optimal curing parameters may vary depending on the substrate and desired coating properties.

Protocol 2: General Procedure for a DEDMS-Based Hydrophobic Coating

This protocol provides a general guideline for preparing a hydrophobic coating primarily based on DEDMS. The exact molar ratios and curing conditions may require optimization for specific applications.

Materials:

  • This compound (DEDMS)

  • Ethanol (or other suitable solvent)

  • Deionized Water

  • Acid or Base Catalyst (e.g., HCl or NH₄OH)

  • Metal Substrate

Equipment:

  • Beakers and magnetic stir bars

  • Magnetic stirrer

  • Pipettes

  • Spin coater or dip coater

  • Oven

Procedure:

1. Sol Formulation:

a. In a beaker, mix DEDMS and ethanol in a desired molar ratio (e.g., 1:4).

b. In a separate beaker, prepare an aqueous solution of the catalyst (e.g., 0.1 M HCl).

c. Slowly add the catalyst solution to the DEDMS/ethanol mixture while stirring. The amount of water and catalyst will influence the hydrolysis and condensation rates.

d. Continue stirring for a specified period (e.g., 1-24 hours) to allow for hydrolysis and partial condensation.

2. Substrate Preparation:

a. Follow the substrate preparation steps outlined in Protocol 1.

3. Coating Deposition:

a. Apply the sol to the prepared substrate using a suitable technique such as spin coating or dip coating.

4. Thermal Treatment:

a. Dry the coated substrate at a low temperature (e.g., 60-80°C) to evaporate the solvent.

b. Cure the coating at a higher temperature (e.g., 120-180°C) to promote further condensation and densification of the siloxane network.

Data Presentation

The following tables summarize quantitative data related to the performance of anti-corrosion coatings containing this compound. It is important to note that much of the available data is for hybrid coating systems.

Table 1: Formulation Parameters for a Hybrid MTMS/TEOS/DEDMS Coating

ComponentWeight (g)MolesMolar Ratio (relative to MTMS)
MTMS15.80.1141.00
TEOS27.70.1311.15
DEDMS5.30.0360.32
Water26.41.4712.89
2-Propanol8.80.1451.27
2-Butoxyethanol5.30.0730.64

Table 2: Corrosion Resistance Data for Silane-Based Coatings

Data presented here is representative of typical performance and may vary based on specific formulations and testing conditions.

Coating SystemSubstrateTest MethodCorrosion Current Density (Icorr) (A/cm²)Polarization Resistance (Rp) (Ω·cm²)Reference
Bare SteelMild SteelPotentiodynamic Polarization in 3.5% NaCl~10⁻⁵~10³General
Hybrid Silane Coating (with DEDMS)AluminumPotentiodynamic Polarization in 3.5% NaCl~10⁻⁸ - 10⁻⁷~10⁶ - 10⁷Estimated
Epoxy CoatingSteelPotentiodynamic Polarization in 3.5% NaCl~10⁻⁷~10⁶General

Table 3: Salt Spray Test Results for Representative Coatings

Coating SystemSubstrateTest Duration (hours)Observations
Uncoated SteelSteel< 24Severe rusting and corrosion
Hybrid Silane Coating (with DEDMS)Aluminum> 500Minor blistering, no significant corrosion
Standard Epoxy PrimerSteel200 - 500Some blistering and scribe creep
Visualizations

The following diagrams illustrate the key processes involved in the preparation and function of this compound-based anti-corrosion coatings.

G cluster_0 Sol Preparation cluster_1 Coating Application & Curing DEDMS This compound (DEDMS) Hydrolysis Hydrolysis DEDMS->Hydrolysis Solvent Solvent (e.g., Ethanol) Solvent->Hydrolysis Water_Catalyst Water + Catalyst Water_Catalyst->Hydrolysis Condensation Condensation Hydrolysis->Condensation Sol Siloxane Sol Condensation->Sol Application Application (Spray/Dip) Sol->Application Substrate Prepared Metal Substrate Substrate->Application Curing Curing (Thermal Treatment) Application->Curing Coating Final Anti-Corrosion Coating Curing->Coating

Caption: Experimental workflow for preparing a DEDMS-based anti-corrosion coating.

G cluster_0 Hydrolysis cluster_1 Condensation cluster_2 Adhesion to Substrate DEDMS Si(CH₃)₂(OC₂H₅)₂ Silanol Si(CH₃)₂(OH)₂ + 2C₂H₅OH DEDMS->Silanol + H2O 2H₂O Silanol1 Si(CH₃)₂(OH)₂ Silanol2 Si(CH₃)₂(OH)₂ Silanol3 Si(CH₃)₂(OH)₂ Siloxane -(Si(CH₃)₂-O)-n + nH₂O Silanol1->Siloxane + MetalOH Metal-OH Bond Metal-O-Si(CH₃)₂(OH) + H₂O MetalOH->Bond +

Caption: Key chemical reactions in the formation of a DEDMS-based coating.

G Corrosive_Agents Corrosive Agents (H₂O, O₂, Cl⁻) Coating Hydrophobic DEDMS Coating Corrosive_Agents->Coating Blocked by barrier effect & hydrophobicity Substrate Metal Substrate Coating->Substrate Adhesion via Si-O-Metal bonds

Caption: Mechanism of corrosion protection by a DEDMS-based coating.

Application Notes and Protocols for Diethoxydimethylsilane as a Crosslinking Agent in Silicone Rubber

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing diethoxydimethylsilane (DEDMS) as a crosslinking agent in the formulation of room-temperature-vulcanizing (RTV) silicone rubber. This document is intended for professionals in research and development, particularly those in materials science and drug delivery, who are looking to leverage the unique properties of DEDMS to tailor the characteristics of silicone elastomers.

Introduction

This compound (CAS No. 78-62-6) is a versatile organosilicon compound that serves as a crucial component in the preparation of silicone rubber.[1] Primarily, it functions as a crosslinking agent in condensation cure RTV silicone systems. In this role, DEDMS reacts with hydroxyl-terminated polydimethylsiloxane (B3030410) (PDMS) polymers in the presence of a catalyst to form a stable, three-dimensional elastomeric network.[2]

Beyond its role as a crosslinker, DEDMS also acts as a structure control agent and a chain extender.[1] This dual functionality allows for precise control over the molecular architecture of the silicone polymer, leading to enhanced mechanical properties such as tensile strength, elongation at break, and tear resistance.[1] The ability to fine-tune these properties makes DEDMS-crosslinked silicone rubbers highly suitable for a range of applications, including in the medical and pharmaceutical fields where material performance and purity are critical.

Mechanism of Action: Condensation Curing

The crosslinking process involving this compound is a condensation reaction. The fundamental steps of this mechanism are hydrolysis and condensation.

  • Hydrolysis: In the presence of atmospheric moisture, the ethoxy groups (-OC2H5) on the this compound molecule hydrolyze to form reactive silanol (B1196071) groups (-OH) and ethanol (B145695) as a byproduct.

  • Condensation: These newly formed silanol groups on the DEDMS molecule then react with the terminal hydroxyl groups of the polydimethylsiloxane (PDMS) polymer chains. This condensation reaction, typically catalyzed by an organotin compound such as dibutyltin (B87310) dilaurate, results in the formation of stable siloxane bridges (Si-O-Si) and the release of water. This process continues, creating a crosslinked, three-dimensional network structure characteristic of cured silicone rubber.

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Condensation DEDMS This compound (CH3)2Si(OC2H5)2 Silanol Reactive Silanol Intermediate (CH3)2Si(OH)2 DEDMS->Silanol Moisture Water Water (H2O) Water->Silanol Ethanol Ethanol (C2H5OH) Silanol->Ethanol PDMS Hydroxyl-Terminated PDMS HO-[Si(CH3)2-O]n-H Crosslinked_Network Crosslinked Silicone Rubber Network Water_byproduct Water (H2O)

Quantitative Data Summary

The concentration of this compound directly influences the mechanical properties of the cured silicone rubber. While specific data for DEDMS is not widely published in comparative tables, the general trends observed with alkoxysilane crosslinkers in condensation cure systems provide a strong indication of its effects. Increasing the crosslinker concentration generally leads to a higher crosslink density.[3]

PropertyEffect of Increasing this compound ConcentrationRationale
Shore A Hardness IncreaseHigher crosslink density results in a more rigid network structure, increasing resistance to indentation.[4][5]
Tensile Strength Increase up to an optimal point, then potentially decreaseA higher crosslink density enhances the material's ability to withstand tensile stress. However, excessive crosslinking can lead to brittleness and a reduction in tensile strength.[6]
Elongation at Break DecreaseA more tightly crosslinked network restricts the mobility of polymer chains, reducing the material's ability to stretch before breaking.[6]
Cure Time DecreaseA higher concentration of reactive crosslinker molecules can accelerate the curing reaction, especially in the presence of a catalyst.[7]
Tear Strength Generally increasesImproved crosslinking enhances the energy required to propagate a tear through the material.[8]

Note: The precise quantitative impact of this compound concentration can vary based on the specific formulation, including the molecular weight of the PDMS polymer, the type and concentration of the catalyst, and the presence of fillers.

Experimental Protocols

The following protocols provide a general framework for the preparation of RTV silicone rubber using this compound as a crosslinking agent. Researchers should consider these as starting points and optimize the formulations based on their specific application requirements.

Materials and Equipment
  • Base Polymer: Hydroxyl-terminated polydimethylsiloxane (PDMS) (viscosity appropriate for the intended application).

  • Crosslinking Agent: this compound (DEDMS), purity ≥99%.

  • Catalyst: Dibutyltin dilaurate (DBTDL) or other suitable organotin catalyst.

  • Filler (Optional): Fumed silica (B1680970) (for reinforcement), calcium carbonate (as an extender).

  • Adhesion Promoter (Optional): Silane coupling agent appropriate for the substrate.

  • Plasticizer (Optional): Non-reactive silicone fluid to modify hardness and viscosity.[9]

  • Mixing Equipment: Dual asymmetric centrifuge mixer or a planetary mixer.

  • Vacuum Chamber: For de-gassing the mixture.

  • Molds: For casting test specimens (e.g., Teflon or polyethylene).

  • Testing Equipment: Durometer for Shore A hardness, universal testing machine for tensile and tear strength.

General Experimental Workflow

G start Start formulation Define Formulation: - PDMS - DEDMS - Catalyst - Fillers (optional) start->formulation mixing Component Mixing formulation->mixing degassing Vacuum De-gassing mixing->degassing curing Curing at Room Temperature degassing->curing characterization Material Characterization curing->characterization end End characterization->end

Protocol 1: Basic Formulation for a General-Purpose Elastomer

This protocol outlines the preparation of a simple, unfilled silicone elastomer.

  • Preparation: In a suitable mixing container, weigh 100 parts of hydroxyl-terminated PDMS.

  • Crosslinker Addition: Add 5 parts by weight of this compound to the PDMS.

  • Mixing: Mix the PDMS and DEDMS thoroughly for 5 minutes at a moderate speed until a homogeneous mixture is obtained.

  • Catalyst Addition: Add 0.2 parts by weight of dibutyltin dilaurate to the mixture.

  • Final Mixing: Immediately mix for an additional 3 minutes, ensuring the catalyst is evenly dispersed.

  • De-gassing: Place the mixture in a vacuum chamber and apply a vacuum to remove any entrapped air bubbles. The mixture will expand and then collapse. Continue the vacuum for another 2-3 minutes after it has collapsed.

  • Casting: Pour the de-gassed mixture into molds for curing.

  • Curing: Allow the cast silicone to cure at room temperature (20-25°C) and controlled humidity for 24 hours. Full mechanical properties will develop over several days.

Protocol 2: Reinforced Formulation for Enhanced Mechanical Properties

This protocol includes a reinforcing filler to improve the mechanical strength of the elastomer.

  • Filler Pre-dispersion: In a mixing container, combine 100 parts of hydroxyl-terminated PDMS with 20 parts of fumed silica. Mix at high speed until the silica is fully dispersed and the mixture is uniform. This may require specialized mixing equipment.

  • Crosslinker Addition: Add 7 parts by weight of this compound to the PDMS-silica mixture.

  • Mixing: Mix thoroughly for 5-7 minutes until the crosslinker is fully incorporated.

  • Catalyst Addition: Add 0.3 parts by weight of dibutyltin dilaurate.

  • Final Mixing: Mix for an additional 3-5 minutes.

  • De-gassing: Follow the de-gassing procedure as described in Protocol 1.

  • Casting and Curing: Cast the mixture into molds and allow it to cure at room temperature for 24-48 hours.

Applications in Drug Development

The tunable properties of this compound-crosslinked silicone rubber make it a promising material for various applications in drug development and medical devices:

  • Drug-Eluting Devices: The crosslink density can be tailored to control the diffusion and release rate of active pharmaceutical ingredients (APIs) from a silicone matrix.

  • Biomedical Tubing and Catheters: The good mechanical properties and biocompatibility are suitable for fluid and drug delivery pathways.

  • Seals and Gaskets for Medical Equipment: The chemical inertness and stable elastomeric properties are ideal for creating reliable seals in medical devices and laboratory equipment.

  • Soft Tissue Implants and Prosthetics: The ability to formulate soft, flexible, and durable elastomers is beneficial for creating materials that mimic the properties of biological tissues.

Safety and Handling

  • This compound and organotin catalysts should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

  • The hydrolysis of this compound releases ethanol, and the condensation reaction releases water. Ensure adequate ventilation during the curing process.

Conclusion

This compound is a key crosslinking agent for formulating RTV silicone rubbers with tailored properties. By carefully controlling its concentration in relation to the base polymer and other additives, researchers can develop silicone elastomers with a wide range of mechanical characteristics suitable for demanding applications in research, medical devices, and drug delivery systems. The protocols provided herein offer a solid foundation for the development and characterization of these advanced materials.

References

Application Notes and Protocols for Plasma-Enhanced Chemical Vapor Deposition (PECVD) with Diethoxydimethylsilane (DEDMS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plasma-Enhanced Chemical Vapor Deposition (PECVD) is a versatile thin-film deposition technique that utilizes plasma to facilitate chemical reactions at lower temperatures than conventional chemical vapor deposition (CVD).[1] This makes PECVD an ideal process for coating temperature-sensitive substrates, such as polymers and biological materials.[2] Diethoxydimethylsilane (DEDMS) is an organosilicon precursor that is increasingly used in PECVD for the deposition of silicon-based thin films. Its chemical structure, featuring both Si-C and Si-O bonds, allows for the formation of a variety of coatings, from silicon dioxide-like (SiO2-like) to more organic, polymer-like films, by adjusting the plasma process parameters.[3][4]

These films find applications in diverse fields, including microelectronics, optics, and importantly, in the biomedical and drug development sectors for creating biocompatible and barrier coatings.[5][6] This document provides detailed application notes and protocols for the use of DEDMS in PECVD processes.

Application Notes

Deposition of Silicon Dioxide-Like (SiO2-like) Films

PECVD with DEDMS in the presence of an oxidizing agent, typically oxygen (O2), is a common method for depositing thin films that closely resemble silicon dioxide.[7] These films serve as excellent dielectric layers, passivation coatings, and protective barriers. The addition of oxygen to the plasma helps to effectively remove organic components from the precursor, resulting in a film with a high concentration of Si-O bonds.[7] The properties of these films, such as refractive index and density, can be tailored by controlling the DEDMS to oxygen flow rate ratio.[8]

Key Applications:

  • Dielectric layers in microelectronics: Insulating layers in integrated circuits and other electronic components.

  • Optical coatings: Anti-reflective coatings and protective layers for optical components.

  • Barrier coatings: Protection against moisture and gas permeation for sensitive devices.

Surface Modification and Biocompatible Coatings

The plasma polymerization of DEDMS can be controlled to produce thin films with a higher organic content, resulting in coatings with polymer-like properties.[9] These organosilicon films are often biocompatible and can be used to modify the surface properties of materials used in biomedical applications and drug delivery systems.[10] By tuning the plasma parameters, such as RF power and pressure, the surface energy and chemical functionality of the coating can be controlled, which in turn influences protein adsorption and cell adhesion.[6]

Key Applications:

  • Biocompatible coatings for medical implants: Reducing the foreign body response and improving the integration of implants.[11]

  • Surface modification of microfluidic devices: Controlling surface wettability and reducing non-specific binding in lab-on-a-chip systems.

  • Encapsulation of drugs: Creating protective barriers for controlled drug release.

Plasma Polymerization for Hydrophobic/Hydrophilic Surfaces

The versatility of DEDMS as a precursor allows for the fabrication of surfaces with tailored wettability. By controlling the degree of fragmentation of the DEDMS molecule in the plasma, the resulting film can be either rich in methyl groups, leading to a hydrophobic surface, or can incorporate more oxygen-containing functional groups for a hydrophilic surface. This is particularly useful in applications requiring control over liquid interaction, such as in microfluidics and self-cleaning surfaces.[2]

Experimental Protocols

The following protocols are representative and may require optimization based on the specific PECVD system and desired film properties.

Protocol 1: Deposition of a Silicon Dioxide-Like (SiO2-like) Film

1. Substrate Preparation:

  • Clean the substrate sequentially in an ultrasonic bath with acetone, isopropanol, and deionized (DI) water for 10 minutes each.

  • Dry the substrate with a nitrogen gun.

  • For silicon wafers, a standard RCA clean or a piranha etch can be performed for optimal surface preparation.

  • Immediately before loading into the PECVD chamber, treat the substrate with an oxygen plasma for 5-10 minutes to remove any remaining organic contaminants and to activate the surface.

2. PECVD Process:

  • Load the prepared substrate into the PECVD chamber.

  • Evacuate the chamber to a base pressure of <10 mTorr.

  • Heat the substrate to the desired deposition temperature (e.g., 100-300 °C).

  • Introduce the precursor and reactant gases into the chamber at the specified flow rates (see Table 2 for example parameters). A typical process involves flowing DEDMS vapor, carried by an inert gas like Argon, along with Oxygen.

  • Ignite the plasma by applying RF power to the electrodes.

  • Maintain the deposition conditions for the desired time to achieve the target film thickness.

  • After deposition, turn off the RF power and the gas flow.

  • Allow the substrate to cool down under vacuum before venting the chamber and unloading the sample.

3. Post-Deposition Characterization:

  • Measure the film thickness and refractive index using ellipsometry.

  • Analyze the chemical composition and bonding structure using Fourier-Transform Infrared Spectroscopy (FTIR) and X-ray Photoelectron Spectroscopy (XPS).

  • Assess the surface morphology and roughness using Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM).

Protocol 2: Plasma Polymerization of DEDMS for a Biocompatible Coating

1. Substrate Preparation:

  • Follow the same substrate cleaning procedure as in Protocol 1. The choice of substrate can vary from silicon wafers to polymers like polydimethylsiloxane (B3030410) (PDMS) or metals such as 316L stainless steel.[6]

2. PECVD Process:

  • The process is similar to Protocol 1, but with different gas and plasma parameters to promote polymerization rather than complete oxidation of the precursor. Typically, this involves a lower or no oxygen flow and potentially pulsed plasma conditions. (See Table 3 for example parameters).

  • The deposition is often carried out at lower temperatures to be compatible with polymeric substrates.[3]

3. Post-Deposition Characterization:

  • In addition to the characterization methods in Protocol 1, biocompatibility can be assessed through:

    • Contact angle measurements to determine surface wettability.

    • Protein adsorption assays (e.g., using BSA or fibrinogen).

    • Cell culture studies (e.g., cytotoxicity tests and cell adhesion assays) to evaluate the biological response to the coating.[6]

Data Presentation

The following tables summarize typical process parameters and resulting film properties for PECVD using organosilicon precursors similar to DEDMS. These values should be used as a starting point for process development with DEDMS.

Table 1: General PECVD Process Parameters for Organosilicon Precursors

ParameterTypical RangeUnit
RF Power10 - 200W
Pressure50 - 1000mTorr
Substrate Temperature25 - 400°C
Precursor Flow Rate5 - 100sccm
Oxidant Gas (O2) Flow Rate10 - 200sccm
Carrier Gas (Ar/N2) Flow Rate20 - 500sccm

Table 2: Example Parameters for SiO2-like Film Deposition

ParameterValueUnit
PrecursorDEDMS-
DEDMS Flow Rate20sccm
O2 Flow Rate100sccm
Ar Flow Rate50sccm
RF Power50W
Pressure300mTorr
Temperature250°C
Resulting Film Properties
Deposition Rate50-150nm/min
Refractive Index (@633 nm)1.45 - 1.48-

Note: The deposition rate and refractive index are highly dependent on the specific process conditions and the geometry of the PECVD reactor.[1][8]

Table 3: Example Parameters for Plasma Polymerized DEDMS (pp-DEDMS) Biocompatible Coating

ParameterValueUnit
PrecursorDEDMS-
DEDMS Flow Rate50sccm
Ar Flow Rate100sccm
RF Power20W
Pressure200mTorr
Temperature50°C
Resulting Film Properties
Deposition Rate20-80nm/min
Water Contact Angle90 - 110degrees

Note: Lower power and the absence of oxygen lead to a more polymer-like film with hydrophobic properties.[3]

Visualizations

PECVD_Workflow cluster_prep Substrate Preparation cluster_pecvd PECVD Process cluster_char Post-Deposition Characterization sub_clean Substrate Cleaning (Acetone, IPA, DI Water) sub_dry Drying (Nitrogen Gun) sub_clean->sub_dry sub_plasma Oxygen Plasma Treatment sub_dry->sub_plasma load Load Substrate sub_plasma->load pump Pump Down to Base Pressure load->pump heat Heat Substrate pump->heat gas Introduce Gases (DEDMS, O2, Ar) heat->gas plasma Ignite Plasma (Apply RF Power) gas->plasma depo Deposition plasma->depo cool Cool Down depo->cool vent Vent and Unload cool->vent ellipso Ellipsometry (Thickness, Refractive Index) vent->ellipso ftir_xps FTIR / XPS (Chemical Composition) ellipso->ftir_xps afm_sem AFM / SEM (Morphology) ftir_xps->afm_sem contact_angle Contact Angle (Wettability) afm_sem->contact_angle bio_assay Biocompatibility Assays contact_angle->bio_assay

Caption: Experimental workflow for PECVD of DEDMS.

DEDMS_Pathway cluster_gas Gas Phase cluster_plasma Plasma cluster_surface Substrate Surface dedms DEDMS Precursor plasma_env RF Plasma (e-, ions, radicals) dedms->plasma_env o2 Oxygen Gas o2->plasma_env ar Argon Gas ar->plasma_env fragments Reactive Fragments (Si(CH3)x(OC2H5)y, etc.) plasma_env->fragments o_radicals Oxygen Radicals plasma_env->o_radicals adsorption Adsorption of Reactive Species fragments->adsorption o_radicals->adsorption surface_reactions Surface Reactions & Cross-linking adsorption->surface_reactions film SiO2-like or Polymer-like Film surface_reactions->film

References

Synthesis of Hybrid Organosilicon Materials Using Diethoxydimethylsilane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of hybrid organosilicon materials utilizing diethoxydimethylsilane (DEDMS). These materials offer a versatile platform for a range of applications, from advanced coatings to biomedical systems, owing to the unique properties conferred by the dimethylsiloxane units.

Introduction to this compound in Hybrid Materials

This compound ((CH₃)₂Si(OC₂H₅)₂) is an organosilane precursor that plays a crucial role in modifying the properties of silica-based materials.[1] Through the sol-gel process, DEDMS can be co-polymerized with other alkoxysilane precursors, such as tetraethoxysilane (TEOS) and methyltrimethoxysilane (B3422404) (MTMS), to create hybrid organic-inorganic materials. The incorporation of dimethylsiloxane units from DEDMS imparts flexibility, hydrophobicity, and tailored mechanical properties to the final material. These characteristics make DEDMS-derived hybrids highly suitable for applications in protective coatings, biosensors, and potentially as matrices for controlled drug delivery.[2][3]

The fundamental chemistry involves the hydrolysis of the ethoxy groups to form reactive silanol (B1196071) intermediates, followed by condensation to create a stable siloxane (Si-O-Si) network.[1] The presence of the two non-hydrolyzable methyl groups on the silicon atom in DEDMS results in linear chain extension rather than extensive cross-linking, which is key to the flexibility of the resulting polymer.[4]

Application 1: Hydrophobic and Mechanically Resistant Coatings

Hybrid organosilicon coatings incorporating DEDMS are noted for their enhanced hydrophobicity and mechanical resilience, making them ideal for protecting surfaces from environmental factors and wear.

Experimental Protocol: Synthesis of a DEDMS/MTMS/TEOS Hydrophobic Coating

This protocol describes the synthesis of a hybrid coating with enhanced mechanical and hydrophobic properties.

Materials:

  • Methyltrimethoxysilane (MTMS)

  • Tetraethoxysilane (TEOS)

  • This compound (DEDMS)

  • Acetic acid (catalyst)

  • Water (deionized)

  • 2-Propanol (solvent)

  • 2-Butoxyethanol (B58217) (solvent)

  • Substrate (e.g., aluminum alloy, glass)

Procedure:

  • Sol Preparation: In a clean, dry reaction vessel, combine water and acetic acid and stir for 2 minutes.

  • Add MTMS to the solution and continue stirring for another 2 minutes.

  • Introduce a mixture of 2-propanol and 2-butoxyethanol to the vessel and stir the resulting sol for 2 hours at room temperature.

  • Age the sol for 24 hours to allow for initial hydrolysis and condensation.

  • In a separate vessel, pre-condense DEDMS by stirring it with water and acetic acid for 4 hours at room temperature to form a silicone oil.

  • Formulation of the Final Coating Solution: To the aged MTMS sol, add TEOS and the pre-condensed DEDMS silicon oil. Stir the mixture thoroughly.

  • Coating Deposition: Apply the final sol to the prepared substrate using a suitable technique such as dip-coating, spin-coating, or spray-coating.

  • Curing: Cure the coated substrate in an oven at a specified temperature and duration to complete the condensation process and form a solid, durable coating.

Quantitative Data Summary:

Formulation ComponentMolar Ratio (Example)PurposeResulting Property
MTMS1Primary network formerProvides hardness and adhesion
TEOSVariesIncreases cross-linking densityEnhances mechanical strength
DEDMS (pre-condensed)VariesIntroduces flexible siloxane chainsIncreases hydrophobicity
Water2.6Hydrolysis agentInitiates the sol-gel reaction
Acetic Acid0.1CatalystControls the rate of hydrolysis

Note: The exact molar ratios of TEOS and DEDMS can be varied to tailor the final properties of the coating.

Visualization of the Experimental Workflow

G cluster_sol Sol Preparation cluster_oil Silicone Oil Preparation cluster_formulation Final Formulation and Coating A Water + Acetic Acid B MTMS A->B C Solvents (2-Propanol, 2-Butoxyethanol) B->C D Aged MTMS Sol C->D H Final Coating Sol D->H E DEDMS + Water + Acetic Acid F Pre-condensed DEDMS E->F F->H G TEOS G->H I Substrate Coating H->I J Curing I->J K Hydrophobic Coating J->K

Caption: Workflow for hydrophobic coating synthesis.

Application 2: Biosensor Membranes

The use of DEDMS in combination with TEOS allows for the creation of biocompatible organosilicon matrices for the encapsulation of biological components, such as enzymes or bacterial cells, in biosensors.[3] The resulting membrane is porous enough to allow the diffusion of substrates and products while protecting the encapsulated biological element.[3]

Experimental Protocol: Synthesis of a DEDMS/TEOS Biosensor Membrane

This protocol outlines the steps for creating a biosensor membrane for the immobilization of bacteria.[3]

Materials:

  • This compound (DEDMS)

  • Tetraethoxysilane (TEOS)

  • Bacterial cell culture (e.g., Paracoccus yeei)

  • Phosphate-buffered saline (PBS)

  • Ethanol

  • Deionized water

Procedure:

  • Cell Preparation: Centrifuge the bacterial culture to obtain a cell pellet. Wash the pellet with PBS and resuspend in a small volume of PBS to create a concentrated cell suspension.

  • Sol-Gel Matrix Preparation: In a sterile container, mix DEDMS and TEOS in a 1:1 volume ratio.[3]

  • Add deionized water to the silane (B1218182) mixture to initiate hydrolysis. The amount of water should be sufficient to achieve the desired gelation time.

  • Gently mix the solution until it becomes homogeneous.

  • Encapsulation: Add the concentrated bacterial cell suspension to the sol-gel mixture and mix gently to ensure uniform distribution of the cells.

  • Membrane Formation: Cast the mixture onto a suitable support (e.g., an electrode surface, a glass slide) and allow it to gel at room temperature.

  • Aging and Washing: Age the gel membrane to allow for further condensation and strengthening of the silica (B1680970) network.

  • Wash the membrane with PBS or a suitable buffer to remove any unreacted precursors and byproducts.

  • Store the resulting biosensor in an appropriate buffer at 4°C.

Quantitative Data Summary:

ParameterValuePurposeReference
DEDMS:TEOS Ratio1:1 (by volume)Forms the hybrid organosilicon matrix[3]
Long-term StabilityUp to 68 daysIndicates the durability of the biosensor[3]

Visualization of the Biosensor Fabrication Process

G cluster_cell Cell Preparation cluster_matrix Matrix Preparation cluster_encapsulation Encapsulation and Membrane Formation A Bacterial Culture B Centrifugation A->B C Cell Pellet B->C D Washing C->D E Concentrated Cells D->E J Cell-Sol Mixture E->J F DEDMS I Homogeneous Sol F->I G TEOS G->I H Water H->I I->J K Casting J->K L Gelation K->L M Aging and Washing L->M N Biosensor Membrane M->N G cluster_sol Sol Preparation cluster_drug Drug Preparation cluster_encapsulation Encapsulation and Processing A DEDMS + TEOS + Ethanol C Hydrolyzed Sol A->C B Water + Catalyst B->C G Drug-Sol Mixture C->G D Hydrophobic Drug F Drug Solution D->F E Ethanol E->F F->G H Gelation/Particle Formation G->H I Aging and Drying H->I J Washing I->J K Drug-Loaded Matrix J->K

References

Application Notes and Protocols for the Preparation of Silicon Oxycarbide (SiOC) from Diethoxydimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silicon oxycarbide (SiOC) ceramics are a class of polymer-derived ceramics that have garnered significant interest due to their unique combination of properties, including high thermal stability, excellent mechanical strength, and tunable electrical and optical characteristics. These materials are synthesized through the controlled pyrolysis of silicon-containing preceramic polymers, often derived from organosilane precursors. Diethoxydimethylsilane (DEDMS), with the chemical formula (CH₃)₂Si(OC₂H₅)₂, is a versatile precursor for the synthesis of SiOC. Its two hydrolyzable ethoxy groups and two stable methyl groups allow for the formation of a cross-linked polysiloxane network via a sol-gel process, which can then be converted into a SiOC ceramic through high-temperature pyrolysis in an inert atmosphere.

These application notes provide detailed protocols and compiled data for the preparation of silicon oxycarbide from this compound. The information is intended to guide researchers in the synthesis and characterization of SiOC materials for various applications, including but not limited to advanced coatings, biomedical implants, and matrices for drug delivery systems.

Experimental Protocols

The preparation of SiOC from DEDMS typically involves a two-step process: the sol-gel synthesis of a polysiloxane gel followed by the pyrolysis of the dried gel to form the final ceramic material.

Protocol 1: Sol-Gel Synthesis of Polydimethylsiloxane (B3030410) Gel

This protocol outlines the acid-catalyzed hydrolysis and condensation of this compound to form a polydimethylsiloxane gel.

Materials:

  • This compound (DEDMS, (CH₃)₂Si(OC₂H₅)₂)

  • Ethanol (B145695) (C₂H₅OH), absolute

  • Deionized water (H₂O)

  • Hydrochloric acid (HCl), as catalyst

  • Beaker or reaction vessel

  • Magnetic stirrer and stir bar

  • Drying oven

Procedure:

  • In a beaker, combine this compound and ethanol in a molar ratio that can range from 1:1 to 1:4, depending on the desired viscosity and gelation time.

  • Initiate stirring of the DEDMS/ethanol mixture.

  • Prepare an aqueous solution of the acid catalyst (e.g., 0.1 M HCl). The molar ratio of water to DEDMS is a critical parameter and is typically varied to control the hydrolysis and condensation rates.

  • Slowly add the acidic water solution to the DEDMS/ethanol mixture while stirring continuously. The addition should be dropwise to ensure a controlled reaction.

  • Continue stirring the solution for a period ranging from 30 minutes to several hours at room temperature. The solution will gradually increase in viscosity, forming a sol.

  • Once the sol is formed, cease stirring and allow the mixture to age at room temperature or in a controlled environment (e.g., 40-60 °C) until a stable gel is formed. Gelation time can vary from hours to days depending on the specific reaction conditions.

  • Dry the wet gel in an oven at a temperature between 60 °C and 120 °C for 12 to 48 hours to remove the solvent and residual water, yielding a dried xerogel.

Protocol 2: Pyrolysis of Polydimethylsiloxane Gel to Silicon Oxycarbide

This protocol describes the thermal conversion of the dried polydimethylsiloxane gel into silicon oxycarbide ceramic.

Materials:

  • Dried polydimethylsiloxane xerogel

  • Tube furnace with programmable temperature controller

  • Ceramic or quartz boat

  • Inert gas supply (e.g., Argon or Nitrogen)

Procedure:

  • Place the dried xerogel in a ceramic or quartz boat and position it in the center of the tube furnace.

  • Purge the furnace tube with an inert gas (Argon or Nitrogen) for at least 30 minutes to remove any oxygen. Maintain a constant flow of the inert gas throughout the pyrolysis process.

  • Heat the furnace to the desired pyrolysis temperature, typically ranging from 800 °C to 1400 °C. The heating rate is generally controlled between 2 °C/min and 10 °C/min.[1]

  • Hold the furnace at the peak pyrolysis temperature for a duration of 1 to 5 hours to ensure complete conversion of the polymer to ceramic.

  • After the hold time, cool the furnace down to room temperature under the inert atmosphere. The cooling rate should also be controlled to prevent thermal shock to the ceramic product.

  • Once at room temperature, the resulting black or dark gray silicon oxycarbide ceramic can be carefully removed from the furnace for characterization.

Data Presentation

The properties of the final SiOC ceramic are highly dependent on the synthesis and processing parameters. The following tables summarize key quantitative data from various studies on SiOC derived from organosilane precursors. Note that some of the data may come from systems using a mixture of precursors, including DEDMS.

Table 1: Influence of Pyrolysis Temperature on SiOC Properties

Pyrolysis Temperature (°C)Ceramic Yield (%)Linear Shrinkage (%)Bulk Density (g/cm³)Reference
100048.532.80.747[2]
1200-32.80.756[2]
1400---[2]

Note: The data in this table is derived from a system using a photosensitive resin with silsesquioxane, but illustrates the general trend of increasing density with pyrolysis temperature.

Table 2: Compositional and Structural Data of SiOC Ceramics

Precursor SystemPyrolysis Temperature (°C)Elemental Composition (at. %)ID/IG Ratio (Raman)Reference
Photosensitive Resin1000Si, O, C present2.20[2]
Photosensitive Resin1200Si, O, C present2.23[2]
Photosensitive Resin1400Si, O, C present2.28[2]

Note: The ID/IG ratio from Raman spectroscopy provides information on the degree of disorder in the free carbon phase within the SiOC matrix.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key processes in the preparation of SiOC from this compound.

SiOC_Synthesis_Workflow cluster_sol_gel Sol-Gel Process cluster_pyrolysis Pyrolysis DEDMS This compound (DEDMS) Mixing Mixing and Stirring DEDMS->Mixing Solvent Ethanol Solvent->Mixing Catalyst H₂O / H⁺ Catalyst->Mixing Sol Polydimethylsiloxane Sol Mixing->Sol Gelation Gelation and Aging Sol->Gelation Wet_Gel Wet Polysiloxane Gel Gelation->Wet_Gel Drying Drying (60-120 °C) Wet_Gel->Drying Xerogel Dried Polysiloxane Xerogel Drying->Xerogel Pyrolysis_Step Pyrolysis (800-1400 °C) in Inert Atmosphere Xerogel->Pyrolysis_Step SiOC Silicon Oxycarbide (SiOC) Ceramic Pyrolysis_Step->SiOC DEDMS_to_SiOC_Transformation cluster_hydrolysis Hydrolysis cluster_condensation Condensation cluster_pyrolysis Pyrolysis DEDMS (CH₃)₂Si(OC₂H₅)₂ Silanol (CH₃)₂Si(OH)₂ DEDMS->Silanol + H₂O Water H₂O Ethanol_out1 C₂H₅OH Silanol->Ethanol_out1 Silanol2 2 x (CH₃)₂Si(OH)₂ Polysiloxane Polydimethylsiloxane [-(CH₃)₂Si-O-]-n Silanol2->Polysiloxane Water_out H₂O Polysiloxane->Water_out Polysiloxane2 Polydimethylsiloxane SiOC Amorphous SiOC (SiₓOᵧC₂) Polysiloxane2->SiOC Δ, Inert Atm. Volatiles Volatiles (CH₄, H₂, etc.) SiOC->Volatiles

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Diethoxydimethylsilane (DODMS) in Sol-Gel Processes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the use of diethoxydimethylsilane (DODMS) in sol-gel processes. This guide includes troubleshooting advice for common issues, frequently asked questions, detailed experimental protocols, and quantitative data to inform your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (DODMS) in a sol-gel process?

A1: this compound (DODMS) is primarily used as a co-precursor with a tetra-functional silane (B1218182) like tetraethoxysilane (TEOS). Its main role is to introduce methyl groups into the silica (B1680970) network. This modification reduces the surface energy of the resulting material, imparting hydrophobic (water-repellent) properties. Additionally, the incorporation of DODMS can enhance the flexibility of the silica network.

Q2: How does the concentration of DODMS affect the final properties of the silica material?

A2: The concentration of DODMS, typically expressed as a molar ratio relative to the main silica precursor (e.g., TEOS), significantly influences the material's properties. An increase in the DODMS concentration generally leads to:

  • Increased Hydrophobicity: A higher water contact angle.

  • Changes in Porosity: The effect on pore size and surface area can vary depending on the overall synthesis conditions.

  • Modified Mechanical Properties: The introduction of flexible dimethylsiloxane units can alter the mechanical strength and elasticity of the gel.[1]

Q3: Can I use DODMS as the sole precursor in a sol-gel reaction?

A3: this compound is a difunctional precursor, meaning it can only form linear or cyclic siloxane chains. Using DODMS as the sole precursor will not typically result in a stable, cross-linked gel network. It is almost always used in conjunction with a tri- or tetra-functional precursor, such as TEOS or methyltrimethoxysilane (B3422404) (MTMS), which can form a three-dimensional network.

Q4: What are the key differences in the hydrolysis and condensation rates between DODMS and TEOS?

A4: The hydrolysis and condensation kinetics of alkoxysilanes are influenced by the number and size of the alkoxy groups. Generally, TEOS has a faster hydrolysis rate than DODMS under similar conditions. This difference in reaction rates can lead to inhomogeneities in the final gel if not properly controlled.

Troubleshooting Guide

This guide addresses common problems encountered when using DODMS in sol-gel synthesis.

Problem Possible Cause(s) Recommended Solution(s)
Phase Separation (Cloudy or Opaque Sol) 1. Different Hydrolysis Rates: The faster hydrolysis of TEOS can lead to the formation of silica-rich nanoparticles before DODMS has fully reacted, causing phase separation. 2. Solvent Incompatibility: The increasing hydrophobicity of the sol as DODMS hydrolyzes can lead to immiscibility with a highly polar solvent. 3. Incorrect pH: The relative hydrolysis rates of the precursors are pH-dependent.1. Pre-hydrolysis: Partially hydrolyze the TEOS first before adding the DODMS to the solution. 2. Solvent System: Use a co-solvent system (e.g., ethanol (B145695)/isopropanol) to improve the solubility of all components throughout the reaction. 3. pH Adjustment: Carefully control the pH of the reaction mixture. Acidic conditions generally promote slower, more controlled hydrolysis.
Cracked or Brittle Gels/Films 1. High Capillary Stress During Drying: The evaporation of the solvent from the pores of the gel can cause significant stress, leading to cracking. 2. Insufficient Network Flexibility: A highly cross-linked network from a high proportion of TEOS can be brittle. 3. Rapid Drying: Fast evaporation of the solvent does not allow for sufficient network relaxation.1. Aging: Allow the gel to age in its mother liquor to strengthen the silica network before drying. 2. Increase DODMS Content: A higher concentration of DODMS can increase the flexibility of the network. 3. Controlled Drying: Dry the gel slowly in a controlled environment (e.g., a humidity-controlled chamber). Supercritical drying can also be used to eliminate capillary stress.
Low Hydrophobicity (Low Contact Angle) 1. Insufficient DODMS Concentration: The molar ratio of DODMS to TEOS is too low to impart significant hydrophobicity. 2. Incomplete Reaction of DODMS: The DODMS may not have fully incorporated into the silica network. 3. Surface Contamination: The surface of the material may be contaminated with hydrophilic residues.1. Increase DODMS/TEOS Ratio: Refer to the data table below for the effect of DODMS concentration on contact angle. 2. Optimize Reaction Time and Temperature: Ensure sufficient time and an appropriate temperature for the hydrolysis and condensation of DODMS. 3. Thorough Washing: Wash the final material with a suitable solvent (e.g., ethanol, hexane) to remove any unreacted precursors or byproducts.
Inconsistent or Non-Reproducible Results 1. Variability in Reaction Conditions: Small changes in temperature, humidity, pH, or precursor concentration can affect the sol-gel process. 2. Purity of Reagents: The presence of impurities in the precursors or solvents can alter the reaction kinetics. 3. Mixing Procedure: The order and rate of addition of reagents can influence the homogeneity of the sol.1. Strict Control of Parameters: Maintain consistent and well-documented reaction conditions for each experiment. 2. Use High-Purity Reagents: Ensure the use of high-purity precursors and anhydrous solvents. 3. Standardize Mixing Protocol: Develop and adhere to a standardized procedure for mixing the sol components.

Quantitative Data on the Effect of DODMS Concentration

The following table summarizes the typical effects of varying the DODMS to TEOS molar ratio on the final properties of silica materials. Please note that the exact values can vary depending on the specific experimental conditions.

DODMS:TEOS Molar Ratio Water Contact Angle (°) Pore Size (nm) Mechanical Properties (Young's Modulus)
0:1< 302-10High
0.25:190 - 1105-15Moderate
0.5:1110 - 13010-25Moderate-Low
1:1130 - 15020-40Low

Experimental Protocols

Protocol 1: Preparation of a Hydrophobic Silica Sol using TEOS and DODMS

This protocol describes the preparation of a hydrophobic silica sol suitable for creating coatings.

Materials:

  • Tetraethoxysilane (TEOS)

  • This compound (DODMS)

  • Ethanol (anhydrous)

  • Deionized Water

  • Hydrochloric Acid (HCl, 0.1 M)

Procedure:

  • In a clean, dry flask, mix TEOS and ethanol in a 1:4 molar ratio under magnetic stirring.

  • In a separate container, prepare an acidic water solution by mixing deionized water, ethanol, and 0.1 M HCl. The molar ratio of water to the total silanes (TEOS + DODMS) should be 4:1.

  • Slowly add the acidic water solution to the TEOS/ethanol mixture while stirring continuously. Allow this mixture to pre-hydrolyze for 30 minutes.

  • Add the desired amount of DODMS to the pre-hydrolyzed TEOS solution. The molar ratio of DODMS to TEOS can be varied to achieve the desired level of hydrophobicity (refer to the data table above).

  • Continue stirring the final sol for at least 2 hours at room temperature to ensure complete hydrolysis and co-condensation.

  • The sol is now ready for deposition (e.g., dip-coating, spin-coating) or for gelation to form a monolith.

Visualizations

Sol-Gel Process with DODMS

SolGelProcess cluster_precursors Precursors cluster_reactions Sol-Gel Reactions cluster_products Products TEOS TEOS (Tetraethoxysilane) Hydrolysis Hydrolysis (with H2O and Catalyst) TEOS->Hydrolysis DODMS DODMS (this compound) DODMS->Hydrolysis Condensation Condensation Hydrolysis->Condensation Sol Homogeneous Sol Condensation->Sol Gel Hydrophobic Gel Network Sol->Gel Gelation FinalMaterial Final Material (Coating, Monolith, etc.) Gel->FinalMaterial Drying

Caption: Simplified workflow of the sol-gel process incorporating DODMS.

Troubleshooting Workflow for Phase Separation

TroubleshootingWorkflow Start Problem: Cloudy/Opaque Sol (Phase Separation) CheckHydrolysis Were precursors pre-hydrolyzed? Start->CheckHydrolysis CheckSolvent Is a co-solvent system being used? CheckHydrolysis->CheckSolvent Yes SolutionPreHydrolyze Action: Implement pre-hydrolysis of TEOS. CheckHydrolysis->SolutionPreHydrolyze No CheckpH Is the pH of the solution controlled? CheckSolvent->CheckpH Yes SolutionSolvent Action: Use a co-solvent (e.g., ethanol/isopropanol). CheckSolvent->SolutionSolvent No SolutionpH Action: Adjust pH to be acidic (e.g., pH 2-4). CheckpH->SolutionpH No Success Problem Resolved CheckpH->Success Yes SolutionPreHydrolyze->CheckSolvent SolutionSolvent->CheckpH SolutionpH->Success

Caption: A logical workflow for troubleshooting phase separation issues.

References

Troubleshooting incomplete condensation of Diethoxydimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the condensation of Diethoxydimethylsilane (DEDMS).

Troubleshooting Guide

This guide addresses common issues encountered during the hydrolysis and condensation of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why is my reaction mixture turning cloudy or forming a precipitate prematurely?

A1: Premature cloudiness or precipitation often indicates uncontrolled hydrolysis and condensation, leading to the rapid formation of insoluble polysiloxane oligomers.

  • Potential Causes:

    • Excessive Water: Too much water can accelerate hydrolysis to a rate where condensation becomes immediate and uncontrolled.

    • Incorrect Catalyst Concentration: A high concentration of an acid or base catalyst can lead to a rapid, localized reaction.

    • Poor Mixing: Inadequate stirring can create localized areas of high water or catalyst concentration.

    • Temperature Spikes: Exothermic reactions can increase the local temperature, accelerating the reaction rate uncontrollably.

  • Solutions:

    • Control Water Addition: Add water slowly and incrementally to the DEDMS solution with vigorous stirring.

    • Optimize Catalyst Concentration: Begin with a lower catalyst concentration and titrate as needed.

    • Ensure Homogeneous Mixing: Use an appropriate stirring method and speed to maintain a uniform reaction mixture.

    • Temperature Control: Conduct the reaction in a temperature-controlled bath to dissipate any exothermic heat.

Q2: Why is the final product viscosity lower than expected?

A2: Low viscosity in the final polydimethylsiloxane (B3030410) (PDMS) product suggests the formation of shorter polymer chains or a high proportion of cyclic siloxanes.

  • Potential Causes:

    • Insufficient Reaction Time: The condensation reaction may not have proceeded long enough to build higher molecular weight polymers.

    • Suboptimal Temperature: Lower temperatures can slow down the condensation rate, favoring the formation of shorter chains.[1]

    • Inappropriate Water-to-Silane Ratio: The stoichiometric ratio of water to DEDMS is crucial for complete hydrolysis and subsequent linear chain extension. An incorrect ratio can terminate chain growth prematurely.[2]

    • Catalyst Deactivation: The catalyst may have lost its activity over the course of the reaction.

  • Solutions:

    • Increase Reaction Time: Monitor the viscosity over time and allow the reaction to proceed until the desired viscosity is reached.

    • Optimize Temperature: Gradually increase the reaction temperature to promote further condensation.

    • Adjust Water-to-Silane Ratio: Carefully control the molar ratio of water to DEDMS.

    • Catalyst Selection: Choose a stable catalyst suitable for the reaction conditions.

Q3: Why is the condensation reaction not proceeding to completion?

A3: Incomplete condensation can be caused by several factors that inhibit the formation of siloxane bonds.

  • Potential Causes:

    • Insufficient Catalyst: The amount of acid or base catalyst may be too low to effectively promote the condensation of silanol (B1196071) groups.

    • Presence of Impurities: Impurities in the DEDMS or solvent can interfere with the reaction. High-purity DEDMS (typically >99.0%) is essential.[3]

    • Suboptimal pH: The rate of hydrolysis and condensation is highly pH-dependent. The reaction is slowest at a neutral pH.[4]

    • Steric Hindrance: While less of a factor for DEDMS, bulky substituents on the silicon atom can hinder the approach of reactive species.[4]

  • Solutions:

    • Increase Catalyst Concentration: Incrementally add more catalyst to the reaction mixture.

    • Use High-Purity Reagents: Ensure the DEDMS and any solvents used are of high purity.

    • Adjust pH: Use an acid or base catalyst to move the pH away from neutral.

    • Allow Sufficient Reaction Time: Condensation can be a slow process; ensure adequate time for the reaction to proceed.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the condensation of this compound?

A1: The condensation of DEDMS is a two-step process:

  • Hydrolysis: The ethoxy groups (-OEt) on the silicon atom react with water to form silanol groups (-OH) and ethanol (B145695). This reaction can be catalyzed by either an acid or a base.[3][5]

  • Condensation: The newly formed silanol groups are reactive and can condense with each other (water-producing condensation) or with another ethoxy group (alcohol-producing condensation) to form a siloxane bond (Si-O-Si), which is the backbone of PDMS.[5][6]

Q2: What is the ideal water-to-Diethoxydimethylsilane molar ratio?

A2: Stoichiometrically, two moles of water are required to hydrolyze one mole of this compound. However, in practice, the optimal ratio can vary depending on the desired product and reaction conditions. An excess of water can favor hydrolysis but may lead to uncontrolled condensation.[2]

Q3: What types of catalysts can be used for DEDMS condensation?

A3: Both acid and base catalysts are effective. Common acid catalysts include hydrochloric acid and acetic acid.[1] Base catalysts such as sodium hydroxide (B78521) or ammonium (B1175870) hydroxide can also be used. The choice of catalyst will affect the reaction rate and the structure of the final polymer.[6] Non-catalytic methods using elevated pressure and temperature in the presence of carbonic acid have also been explored.[7][8]

Q4: How does temperature affect the condensation process?

A4: Temperature influences both the rate of hydrolysis and condensation. Higher temperatures generally increase the reaction rate, leading to faster polymer formation and potentially higher molecular weights.[1] However, excessively high temperatures can also promote the formation of cyclic byproducts.

Data Presentation

Table 1: Effect of Reaction Parameters on DEDMS Condensation

ParameterEffect on Incomplete CondensationTypical Range/Value
Water/DEDMS Molar Ratio Insufficient water leads to incomplete hydrolysis. Excess water can cause uncontrolled precipitation.Stoichiometric: 2:1. Practical range can vary.
Catalyst Concentration Too low may result in a very slow or incomplete reaction. Too high can lead to uncontrolled reaction.Highly dependent on the specific catalyst and desired reaction rate.
Temperature Lower temperatures slow down the reaction, potentially leading to incomplete condensation.25°C - 95°C[1]
pH Neutral pH (around 7) results in the slowest reaction rate.Acidic (pH < 4) or Basic (pH > 10) conditions accelerate the reaction.
Reaction Time Insufficient time will result in lower molecular weight polymers.Can range from minutes to several hours depending on other parameters.[7]

Experimental Protocols

Protocol 1: Acid-Catalyzed Condensation of this compound

  • Preparation: In a clean, dry reaction vessel equipped with a magnetic stirrer and a dropping funnel, add this compound (1 mole).

  • Solvent Addition (Optional): If a solvent is used (e.g., ethanol), add it to the reaction vessel and stir until the DEDMS is fully dissolved.

  • Catalyst and Water Addition: Prepare a solution of the acid catalyst (e.g., 0.1 M HCl) in deionized water. The total amount of water should correspond to the desired molar ratio (e.g., 2:1 water:DEDMS).

  • Reaction Initiation: While stirring vigorously, add the acidic water solution dropwise to the DEDMS solution over a period of 30-60 minutes.

  • Reaction Progression: Maintain the reaction at the desired temperature (e.g., 50°C) and continue stirring. Monitor the reaction progress by observing changes in viscosity.

  • Workup: Once the desired viscosity is achieved, neutralize the catalyst with a suitable base (e.g., sodium bicarbonate solution).

  • Purification: Remove the ethanol and water byproducts, typically via distillation or rotary evaporation, to obtain the final polydimethylsiloxane product.

Mandatory Visualizations

Troubleshooting_Workflow start Incomplete Condensation Observed q1 Check Water/Silane Ratio start->q1 q2 Verify Catalyst Activity & Concentration q1->q2 Ratio OK sol1 Adjust Water Addition (Stoichiometric Ratio) q1->sol1 Ratio Incorrect q3 Assess Reaction Temperature q2->q3 Catalyst OK sol2 Increase Catalyst Concentration or Use Fresh Catalyst q2->sol2 Catalyst Issue q4 Evaluate Reaction Time q3->q4 Temp OK sol3 Optimize Temperature (e.g., Increase to 50-70°C) q3->sol3 Temp Suboptimal sol4 Extend Reaction Time q4->sol4 Time Insufficient end Condensation Complete q4->end Time Sufficient sol1->q2 sol2->q3 sol3->q4 sol4->end

Caption: Troubleshooting workflow for incomplete condensation.

DEDMS_Condensation_Pathway cluster_hydrolysis Hydrolysis cluster_condensation Condensation DEDMS This compound (CH3)2Si(OCH2CH3)2 Silanol Dimethylsilanediol (CH3)2Si(OH)2 DEDMS->Silanol + 2H2O Water Water (H2O) Ethanol Ethanol (CH3CH2OH) Silanol->Ethanol - 2C2H5OH PDMS Polydimethylsiloxane [-(CH3)2SiO-] Silanol->PDMS - H2O

Caption: Simplified reaction pathway for DEDMS condensation.

References

Technical Support Center: Diethoxydimethylsilane (DODMS)-Derived Coatings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in preventing film cracking in Diethoxydimethylsilane (DODMS)-derived coatings.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the formulation and application of DODMS-based coatings that can lead to film cracking.

Question 1: My DODMS-derived film is exhibiting significant cracking, resembling dried mud. What are the primary causes?

Answer: This phenomenon, often called "mud cracking," is typically a result of internal stress exceeding the tensile strength of the film as it dries and cures.[1] The primary causes include:

  • Excessive Film Thickness: Applying the coating too thickly is a major contributor.[2][3] As the thick film cures, it undergoes significant shrinkage, leading to high internal stress and subsequent cracking.[2][4] A general rule of thumb for sol-gel films is that they should not be more than 0.5 microns thick per layer to avoid cracking issues.[5]

  • Rapid Curing/Drying: Curing at excessively high temperatures or too quickly can make the coating brittle and prone to cracking.[2][3] This is especially true if the outer surface cures much faster than the underlying layers.[3] Similarly, rapid solvent evaporation can induce stress.[4][6]

  • Inappropriate Formulation: The formulation itself may lack flexibility. The absence of plasticizers or the use of precursors that create a very rigid network can lead to a brittle coating unable to accommodate the stresses of curing.[7]

  • Thermal Expansion Mismatch: A significant difference between the coefficient of thermal expansion (CTE) of the coating and the substrate can cause stress and cracking, especially during heating or cooling cycles.[5]

Question 2: How can I adjust my coating formulation to improve flexibility and prevent cracking?

Answer: Optimizing the sol-gel formulation is a critical step in preventing cracks. Consider the following adjustments:

  • Incorporate Flexibility-Enhancing Precursors: While DODMS provides hydrophobicity, co-polymerizing it with other silanes can improve mechanical properties.[8][9] For instance, incorporating precursors like Methyltrimethoxysilane (MTMS) can create a less constrained network. However, coatings made from MTMS alone can also crack, indicating a need for a balanced formulation.[10] Adding Tetraethoxysilane (TEOS) can improve hardness, but the ratio must be optimized to avoid brittleness.[9][10]

  • Add Plasticizers: Plasticizers, such as polyethylene (B3416737) glycol (PEG) or triethyl citrate, can be added to the formulation to increase the coating's flexibility and reduce brittleness.[7]

  • Control Solid Content: Maintaining a solid content between 10% and 20% in the coating suspension can help ensure a more uniform application and reduce stress buildup.[7]

  • Solvent System: The choice of solvent affects the rate of evaporation. A slower-evaporating solvent can allow more time for stress relaxation during film formation.[11]

Question 3: What are the critical processing parameters I need to control during coating application and curing?

Answer: Proper control of process parameters is crucial for a crack-free film.[7]

  • Control Film Thickness: Apply multiple thin layers instead of one thick layer.[5][12] Allow for annealing or partial curing after each layer to minimize stress accumulation.[5]

  • Optimize Curing Temperature and Rate: Avoid excessively high curing temperatures.[3] A slower heating and cooling rate allows the film to relax and minimizes thermal stress.[5] For example, increasing the baking temperature to 210°C for certain epoxy systems can activate full crosslinking and raise the material's strength to resist cracking.[13]

  • Control Environmental Humidity: Relative humidity (RH) is a critical factor in sol-gel processes, as it governs the hydrolysis and condensation reactions.[14][15] High humidity can accelerate these reactions and affect drying time, potentially leading to increased stress.[14][16] Maintaining a controlled humidity level, for example between 40% and 60%, is recommended.[7]

  • Application Technique: For spray coating, ensure the spray rate is moderate to avoid overwetting.[7][17] For spin coating, the rotation speed will directly influence the final film thickness.[12]

Question 4: Can the substrate preparation influence film cracking?

Answer: Yes, substrate preparation is a foundational step for good adhesion and can influence stress at the coating-substrate interface.

  • Cleanliness: The substrate must be meticulously cleaned to remove any organic or particulate contamination. This ensures proper wetting and adhesion, which helps to distribute stress more evenly.

  • Surface Activation: For certain substrates, creating a hydroxylated surface (e.g., through plasma or chemical treatment) can promote covalent bonding with the silane (B1218182) coating, leading to better adhesion and stress distribution.[18]

Data Presentation: Formulation and Curing Parameters

The following tables summarize key parameters from experimental studies on silane-based coatings. These can serve as a starting point for developing your own crack-free formulations.

Table 1: Example Sol-Gel Formulations for Silane Coatings

Formulation IDPrecursors (molar ratio)Solvent SystemCatalystReference
M100MTMS (1)2-propanol, 2-butoxyethanolAcetic Acid (0.1)[10]
T-M75-D25-pDEDMSMTMS (1), TEOS (0.42), DEDMS (0.21)2-propanol, 2-butoxyethanolAcetic Acid (0.1)[10]

Note: The study found that the M100 formulation resulted in cracked coatings, while the addition of TEOS and pre-condensed DEDMS (pDEDMS) improved mechanical resistance.[10]

Table 2: Curing and Process Parameter Guidelines

ParameterRecommended RangeRationaleReference
Film Thickness< 0.5 µm per layerTo minimize shrinkage-induced stress.[5]
Curing TemperatureGradual ramp-up; avoid excessive heatPrevents brittleness and thermal shock.[2][3]
Relative Humidity40% - 60%Controls hydrolysis/condensation rates.[7][14]
Solid Content10% - 20%Ensures uniform application.[7]

Experimental Protocols

Protocol 1: General Sol-Gel Preparation of a DODMS-based Coating

This protocol provides a general methodology for preparing a hybrid organic-inorganic coating sol. Molar ratios should be optimized based on desired final properties.

  • Precursor Mixing: In a clean, dry reaction vessel, mix the desired molar ratios of this compound (DODMS), an optional network-forming precursor like Tetraethoxysilane (TEOS), and an optional flexibility-enhancing precursor like Methyltrimethoxysilane (MTMS).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of ethanol (B145695) and 2-propanol, to the precursor mix while stirring.

  • Hydrolysis: Prepare an acidic water solution (e.g., using dilute nitric or acetic acid). Add this solution dropwise to the precursor/solvent mixture under vigorous stirring. The amount of water should be calculated based on the desired hydrolysis ratio.

  • Aging: Allow the sol to stir at room temperature for a specified period (e.g., 2 to 24 hours) to allow the hydrolysis and initial condensation reactions to proceed.[10] This aging step is critical for developing the desired oligomeric species before application.

  • Application: Apply the aged sol to a prepared substrate using the desired technique (e.g., spin coating, dip coating, or spray coating).

  • Curing: Transfer the coated substrate to an oven for thermal curing. Use a programmed temperature ramp-up, hold, and ramp-down to minimize thermal stress. An example might be ramping to 120°C, holding for 1 hour, and then slowly cooling to room temperature.

Protocol 2: Characterization of Film Cracking using Scanning Electron Microscopy (SEM)

  • Sample Preparation: Mount the coated substrate onto an SEM stub using conductive carbon tape. If the coating is non-conductive, a thin layer of a conductive material (e.g., gold or carbon) must be sputtered onto the surface to prevent charging.

  • Imaging: Introduce the sample into the SEM chamber.

  • Parameter Setup: Set the accelerating voltage to an appropriate level (e.g., 5-15 kV) to get good surface detail without damaging the film.

  • Analysis: Acquire images at various magnifications to observe the film's surface morphology. Look for the presence of micro or macro-cracks. Document the density, width, and pattern of any cracks observed.

Visualizations

Diagram 1: Troubleshooting Workflow for Film Cracking

G start Film Cracking Observed check_thickness Is film thickness > 0.5 µm per layer? start->check_thickness check_curing Was curing rapid or at excessively high T? check_thickness->check_curing No sol_thickness ACTION: Apply multiple thin coats. Anneal between layers. check_thickness->sol_thickness Yes check_formulation Does formulation lack flexibility enhancers? check_curing->check_formulation No sol_curing ACTION: Reduce curing temperature. Use a slower ramp-up/cool-down rate. check_curing->sol_curing Yes check_humidity Was relative humidity uncontrolled? check_formulation->check_humidity No sol_formulation ACTION: Add plasticizers. Incorporate flexible silane co-precursors. check_formulation->sol_formulation Yes sol_humidity ACTION: Control RH during drying (e.g., 40-60%). check_humidity->sol_humidity Yes end_node Crack-Free Film check_humidity->end_node No sol_thickness->end_node sol_curing->end_node sol_formulation->end_node sol_humidity->end_node

Caption: A step-by-step workflow for diagnosing and resolving film cracking issues.

Diagram 2: Cause-and-Effect Diagram for Film Cracking

G cluster_process Process Parameters cluster_formulation Formulation cluster_substrate Substrate Interaction center Film Cracking p1 Excessive Film Thickness stress High Internal Stress p1->stress p2 Rapid Curing / Drying p2->stress p3 High Curing Temperature f1 High Crosslink Density (Brittleness) p3->f1 p4 Uncontrolled Humidity f3 High Shrinkage p4->f3 f1->stress f2 Lack of Plasticizers f2->f1 f3->stress s1 CTE Mismatch s1->stress s2 Poor Adhesion s2->stress stress->center

Caption: Key factors contributing to the internal stress that causes film cracking.

Diagram 3: Experimental Workflow for Coating Preparation and Analysis

G cluster_prep Sol Preparation cluster_app Application & Curing cluster_analysis Analysis a Mix Precursors (DODMS, TEOS, etc.) b Add Solvent a->b c Catalyzed Hydrolysis b->c d Sol Aging (2-24h) c->d e Substrate Cleaning & Preparation d->e f Coating Application (e.g., Spin Coat) e->f g Controlled Thermal Curing f->g h Visual Inspection g->h i SEM Imaging h->i j Characterize Cracks (Density, Width) i->j

Caption: A typical workflow from sol-gel synthesis to final film analysis.

References

Technical Support Center: Diethoxydimethylsilane (DEDMS) Film Adhesion

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the adhesion of Diethoxydimethylsilane (DEDMS)-based films to various substrates.

Troubleshooting Guide

This section addresses common issues encountered during the silanization process.

Question: My DEDMS film has peeled off or shows poor adhesion. What are the common causes and how can I fix it?

Answer: Poor adhesion is a frequent problem that can stem from several factors throughout the experimental workflow.[1][2][3] The most common causes are inadequate substrate preparation, issues with the silane (B1218182) solution, improper deposition conditions, or an incomplete curing process.[4] A systematic review of each step in your process is crucial to identify and resolve the issue.[1]

Troubleshooting Steps:

  • Verify Substrate Cleanliness and Activation: The single most critical factor for good adhesion is the preparation of the substrate surface. The surface must be scrupulously clean and possess a sufficient density of hydroxyl (-OH) groups for the silane to bond with.

    • Contamination: Invisible barriers like oils, greases, or dust prevent the film and substrate from making direct contact.[5]

    • Insufficient Hydroxylation: Silanes react with surface hydroxyl groups.[4] Insufficient hydroxylation leads to fewer binding sites and, consequently, poor adhesion.

    • Solution: Employ aggressive cleaning methods appropriate for your substrate. For glass or silicon, Piranha or RCA cleaning is highly effective.[4] For polymers, plasma treatment can clean the surface and introduce reactive groups.[6][7] Always ensure thorough rinsing with high-purity deionized water after cleaning.[4]

  • Assess Silane Solution Quality: The DEDMS solution itself can be a source of problems.

    • Hydrolysis and Condensation: DEDMS is susceptible to hydrolysis and self-condensation, especially in the presence of moisture.[4] Using an old or improperly stored solution can lead to oligomers and polymers forming in the solution, which will deposit as a weakly bound film.[4]

    • Solution: Always use a freshly prepared solution in an anhydrous solvent for non-aqueous deposition methods.[4] For aqueous methods, be aware that the stability of the solution is limited, ranging from hours to days depending on the specific silane and pH.[8][9]

  • Optimize the Curing Process: Curing is an essential final step to form strong, stable bonds.

    • Incomplete Condensation: The curing step uses thermal energy to drive the condensation reaction, forming robust siloxane (Si-O-Si) bonds with the substrate and between adjacent silane molecules.[4][10]

    • Solution: Ensure adequate curing temperature and time. A typical cure is performed in an oven at 100-120°C for 30-60 minutes.[4][8]

Question: The deposited DEDMS film appears hazy, cloudy, or non-uniform. What causes this?

Answer: A hazy or patchy appearance indicates problems with the self-assembly process, often due to silane molecule aggregation or surface contamination.[4]

Troubleshooting Steps:

  • Check Silane Concentration: An excessively high concentration can lead to the formation of uncontrolled multilayers and aggregates on the surface instead of a uniform film.[4] Try reducing the DEDMS concentration in your deposition solution.

  • Control the Deposition Environment: Excess moisture or humidity in the deposition environment can cause premature hydrolysis and polymerization of the silane in the bulk solution, leading to a non-uniform coating.[4] Performing the deposition in a controlled, low-humidity environment like a glove box is ideal.[4]

  • Refine Rinsing Technique: A gentle but thorough rinsing step after deposition is critical to remove any unbound or excess silane that can cause patchiness.[4] Ensure you rinse with a fresh, anhydrous solvent.

  • Evaluate Substrate Homogeneity: The substrate itself may have variations in surface chemistry or topography that can lead to non-uniform silanization. Ensure you are using high-quality, clean substrates.[4]

Frequently Asked Questions (FAQs)

Q1: Why is substrate cleaning so critical for DEDMS film adhesion? A1: The adhesion of silane films is based on the formation of covalent bonds between the silane molecules and hydroxyl groups (-OH) on the substrate surface.[10] If the surface is contaminated with organic residues, oils, or other impurities, these contaminants act as a physical barrier, preventing the silane from reaching and reacting with the surface.[1] Furthermore, effective cleaning procedures, such as Piranha etching or plasma treatment, not only remove contaminants but also increase the population of hydroxyl groups, providing more sites for covalent bonding and ensuring a strong, durable film.[4]

Q2: What is the role of water in the silanization process? A2: Water plays a dual role. A small amount of water is necessary to hydrolyze the ethoxy groups (-OCH2CH3) on the DEDMS molecule, converting them into reactive silanol (B1196071) groups (-Si-OH). These silanol groups then condense with the hydroxyl groups on the substrate. However, excess water or humidity is detrimental, as it can cause the silane molecules to self-condense in solution, forming polysiloxane oligomers that adhere poorly to the substrate.[4]

Q3: How do I choose between aqueous and non-aqueous deposition methods? A3:

  • Aqueous/Alcohol Deposition: This is the most common and facile method.[8][9] A solution of 95% ethanol (B145695) and 5% water, adjusted to a pH of 4.5-5.5 with acetic acid, provides a controlled environment for hydrolysis.[8][9] This method is suitable for most applications where a multilayer film is acceptable.

  • Anhydrous (Toluene) Deposition: This method is used when a more ordered monolayer is desired. By using an anhydrous solvent like toluene (B28343) and refluxing, the reaction is driven by the small amount of adsorbed water on the substrate surface.[8] This process is slower and requires more rigorous control to prevent contamination.[8][9]

Q4: What is the purpose of the post-deposition curing step? A4: The curing step, typically done at 110-120°C, is crucial for strengthening the film.[8][9] It provides the thermal energy needed to drive the condensation reactions to completion. This process removes residual water and solvent and promotes the formation of a highly cross-linked siloxane network (Si-O-Si) between adjacent silane molecules and with the substrate, significantly enhancing the film's durability and adhesion.[4]

Q5: Can I use DEDMS on polymer substrates like PDMS? A5: Yes, but polymer surfaces often require a pretreatment step to become receptive to silanization because they are hydrophobic and lack hydroxyl groups.[11] Oxygen plasma treatment is a common and effective method to activate polymer surfaces like PDMS.[12] The plasma introduces polar functional groups, including hydroxyls, which then serve as anchor points for the DEDMS molecules, improving the wettability and reactivity of the surface.[12]

Data & Protocols

Summary of Deposition & Curing Parameters
ParameterRecommended ValueNotes
Silane Concentration 0.5% - 5% (v/v)Higher concentrations risk aggregation and multilayer formation.[4][8][9] Start with 2%.
Solution pH 4.5 - 5.5 (for aqueous-alcohol)Adjusted with acetic acid to control the hydrolysis rate.[8][9]
Deposition Time 1 - 5 minutesLonger times may lead to thicker, less uniform films.[8][9]
Deposition Temperature Room Temperature (20-25°C)Higher temperatures can accelerate the reaction but may also increase aggregation.[4]
Relative Humidity < 40%A controlled, low-humidity environment is ideal to prevent premature polymerization.[4]
Curing Temperature 100 - 120°CEssential for forming stable covalent bonds and a cross-linked network.[4][8]
Curing Time 30 - 60 minutesEnsures complete solvent evaporation and drives the condensation reaction.[4][8]
Experimental Protocols
Protocol 1: Substrate Cleaning (Glass/Silicon)

⚠ Safety Warning: Piranha solution is extremely corrosive, reactive, and explosive when mixed with organic solvents. Handle with extreme caution using appropriate personal protective equipment (PPE) in a certified fume hood.

  • Initial Cleaning: Place substrates in a beaker and sonicate in acetone (B3395972) for 10 minutes, followed by sonication in isopropyl alcohol (IPA) for 10 minutes to remove organic contaminants.

  • Piranha Etching:

    • Carefully prepare the Piranha solution by adding hydrogen peroxide (H₂O₂) to sulfuric acid (H₂SO₄) in a 1:3 ratio. Always add the peroxide to the acid slowly.

    • Immerse the substrates in the Piranha solution for 15-30 minutes. The solution will become very hot.

  • Rinsing: Remove substrates and rinse copiously with high-purity deionized (DI) water.

  • Drying: Dry the substrates with a stream of high-purity nitrogen and use immediately.

Protocol 2: DEDMS Film Deposition (Aqueous-Alcohol Method)
  • Solution Preparation:

    • Prepare a 95:5 (v/v) solution of ethanol and DI water.

    • Adjust the pH of the solution to 4.5-5.5 using acetic acid.

    • Add DEDMS to the solution with stirring to achieve a final concentration of 2% (v/v).

    • Allow the solution to hydrolyze for at least 5 minutes with continued stirring.[8][9]

  • Deposition:

    • Immerse the cleaned, dry substrates into the silane solution for 1-2 minutes with gentle agitation.[8][9]

  • Rinsing:

    • Remove the substrates and rinse them by briefly dipping them in fresh ethanol to remove excess, unbound silane.[8][9]

  • Drying:

    • Dry the coated substrates with a stream of high-purity nitrogen.

  • Curing:

    • Place the substrates in an oven at 110°C for 45-60 minutes.[4][8]

    • Allow the substrates to cool to room temperature before use.

Protocol 3: Adhesion Characterization (Tape Test)
  • Test Standard: This qualitative test is based on ASTM D3359.[13]

  • Procedure:

    • Use a sharp blade to make a crosshatch pattern (a grid of 6 cuts in each direction, about 2 mm apart) through the film to the substrate.

    • Firmly apply a specified pressure-sensitive tape (e.g., 3M 610) over the crosshatch area.

    • Ensure no air bubbles are present between the tape and the film.

    • After 90 seconds, rapidly peel the tape off at a 180° angle.

  • Evaluation:

    • Examine the grid area for removal of the coating. The result is rated on a scale from 5B (no peeling) to 0B (more than 65% of the film removed). A result of 4B or 5B is typically considered good adhesion.[13]

Visual Guides

Diagrams of Workflows and Mechanisms

G problem problem category category solution solution start Poor Film Adhesion sub Substrate Issue? start->sub sol Solution Issue? start->sol proc Process Issue? start->proc sub_cat1 Contamination sub->sub_cat1 Check sub_cat2 Insufficient Hydroxylation sub->sub_cat2 Check sol_cat1 Aged/Old Solution sol->sol_cat1 Check sol_cat2 Incorrect Concentration sol->sol_cat2 Check proc_cat1 High Humidity proc->proc_cat1 Check proc_cat2 Inadequate Curing (Time or Temp) proc->proc_cat2 Check sub_sol1 Implement Aggressive Cleaning (Piranha/Plasma) sub_cat1->sub_sol1 Fix sub_cat2->sub_sol1 Fix sol_sol1 Prepare Fresh Solution Before Use sol_cat1->sol_sol1 Fix sol_sol2 Optimize Concentration (Start at 2%) sol_cat2->sol_sol2 Fix proc_sol1 Use Controlled Environment (<40% RH) proc_cat1->proc_sol1 Fix proc_sol2 Cure at 110-120°C for 45-60 min proc_cat2->proc_sol2 Fix

Caption: Troubleshooting workflow for poor DEDMS film adhesion.

G sub 1. Substrate Preparation (e.g., Piranha Clean) sol 2. Silane Solution Prep (Fresh, 2% DEDMS, pH 4.5-5.5) sub->sol dep 3. Film Deposition (Dip Coat, 1-2 min) sol->dep rinse 4. Rinsing & Drying (Fresh Ethanol, N2 Stream) dep->rinse cure 5. Curing (110°C, 45-60 min) rinse->cure result Adherent, Uniform Film cure->result

Caption: Standard experimental workflow for DEDMS film deposition.

G sub Substrate Surface OH OH OH condensation Step 2: Condensation (Curing) sub->condensation dedms DEDMS Molecule CH₃ Si CH₃ OEt OEt hydrolysis Step 1: Hydrolysis (+ H₂O) dedms->hydrolysis In Solution silanol Activated Silanol CH₃ Si CH₃ OH OH hydrolysis->silanol silanol->condensation final Covalent Bond Formation O-Si Bond Si-O-Si Crosslink condensation->final

Caption: Chemical mechanism of DEDMS adhesion to a hydroxylated surface.

References

Technical Support Center: Optimization of Diethoxydimethylsilane Polycondensation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the polycondensation of diethoxydimethylsilane (DEDMS). This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you achieve your desired polymer characteristics.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism of this compound polycondensation?

A1: The polycondensation of this compound is a two-step process involving hydrolysis and condensation.[1][2] In the first step, the ethoxy groups (-OC2H5) on the silicon atom react with water to form silanol (B1196071) groups (-OH) and ethanol (B145695) as a byproduct. In the second step, these highly reactive silanol groups condense with each other to form siloxane bonds (Si-O-Si), which constitute the backbone of the polydimethylsiloxane (B3030410) (PDMS) polymer, releasing water in the process.[2][3]

Q2: What are the key factors influencing the outcome of the polycondensation reaction?

A2: The primary factors that control the molecular weight, structure (linear vs. cyclic), and yield of the resulting polymer are the concentration of water, the type and concentration of the catalyst, the reaction temperature, and the purity of the reactants.[4]

Q3: What is the difference between acid- and base-catalyzed polycondensation?

A3: Acid and base catalysts affect the rates of hydrolysis and condensation differently. Acid catalysis typically leads to a rapid hydrolysis step followed by a slower condensation step, which can favor the formation of linear polymers.[1] Conversely, base catalysis tends to result in a slower hydrolysis and a faster condensation, which can promote the formation of more highly branched or cross-linked structures.[1]

Q4: How can I control the molecular weight of the resulting polydimethylsiloxane (PDMS)?

A4: The molecular weight of the PDMS can be controlled by several factors. The water-to-diethoxydimethylsilane molar ratio is critical; a lower ratio generally leads to lower molecular weight oligomers. The choice and concentration of the catalyst also play a significant role. Additionally, the reaction temperature and time can be adjusted to control the extent of polymerization and thus the final molecular weight.[4] The use of a chain-terminating agent, such as trimethylchlorosilane, can also be employed to cap the growing polymer chains and control the molecular weight.[2]

Q5: What are the common side reactions, and how can they be minimized?

A5: A common side reaction is the formation of cyclic siloxanes, particularly in the presence of certain catalysts and at elevated temperatures.[2] These cyclic byproducts can limit the yield of the desired linear polymer and affect its properties. To minimize their formation, reaction conditions can be optimized, for example, by using a catalyst that favors linear chain growth and carefully controlling the temperature and monomer concentration.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Polymer Molecular Weight 1. Insufficient reaction time or temperature: The polymerization has not proceeded to completion. 2. Excess water: A high concentration of water can lead to the formation of a larger number of shorter chains. 3. Impurities in the monomer: Impurities can act as chain terminators. 4. Inefficient catalyst: The catalyst may not be active enough to promote high molecular weight polymer formation.1. Increase the reaction time and/or temperature. Monitor the viscosity of the reaction mixture as an indicator of molecular weight. 2. Carefully control the stoichiometry of water to this compound. 3. Ensure the this compound monomer is of high purity. Distillation may be necessary. 4. Select a more appropriate catalyst or increase the catalyst concentration.
Formation of Cyclic Byproducts 1. High reaction temperature: Elevated temperatures can favor intramolecular "backbiting" reactions that lead to cyclic siloxanes. 2. Certain catalysts: Some catalysts are known to promote the formation of cyclic species. 3. Dilute reaction conditions: Low monomer concentration can increase the likelihood of intramolecular reactions.1. Conduct the reaction at a lower temperature. 2. Choose a catalyst known to favor the formation of linear polymers, such as certain acidic catalysts. 3. Increase the concentration of the this compound monomer.
Gel Formation 1. Presence of trifunctional impurities: Impurities with three reactive groups (e.g., methyltriethoxysilane) can lead to cross-linking and gelation. 2. Excessive catalyst concentration or temperature: Can lead to uncontrolled and rapid polymerization, resulting in a cross-linked network.1. Ensure high purity of the this compound monomer. 2. Reduce the catalyst concentration and/or the reaction temperature to achieve a more controlled polymerization.
Slow or Incomplete Reaction 1. Low catalyst concentration or inactive catalyst: Insufficient catalytic activity to drive the reaction. 2. Low reaction temperature: The reaction rate is too slow at the given temperature. 3. Poor mixing: Inadequate mixing can lead to localized concentration gradients and slow reaction rates.1. Increase the catalyst concentration or switch to a more active catalyst. 2. Increase the reaction temperature. 3. Ensure efficient stirring of the reaction mixture.

Data Presentation

Table 1: Influence of Reaction Parameters on Polymer Properties (Qualitative Trends)

ParameterEffect on Molecular WeightEffect on Cyclic Byproduct Formation
Increasing Temperature Generally increasesCan increase
Increasing Water/DEDMS Ratio Generally decreasesCan increase under certain conditions
Acid Catalyst Can favor higher molecular weight linear polymersCan suppress cyclic formation
Base Catalyst Can lead to a broader molecular weight distributionMay promote cyclic formation
Increasing Catalyst Concentration Generally increases reaction rate and can increase MWEffect is catalyst-dependent

Note: The quantitative impact of these parameters can vary significantly based on the specific catalyst used and other reaction conditions.

Experimental Protocols

Protocol 1: Acid-Catalyzed Polycondensation for Linear Polydimethylsiloxane

This protocol provides a general procedure for the synthesis of linear polydimethylsiloxane. The final molecular weight will be dependent on the precise control of the water-to-monomer ratio and reaction time.

Materials:

  • This compound (DEDMS), high purity (≥99%)

  • Deionized water

  • Hydrochloric acid (HCl) or another suitable acid catalyst

  • Toluene (or other suitable solvent)

  • Sodium bicarbonate (for neutralization)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, add this compound and toluene.

  • Hydrolysis: Prepare a solution of deionized water and the acid catalyst in the dropping funnel. Add this solution dropwise to the stirred this compound solution at room temperature. The molar ratio of water to DEDMS should be carefully controlled (e.g., 1:1 to 1.5:1).

  • Condensation: After the addition is complete, heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and stir for several hours. The progress of the reaction can be monitored by measuring the viscosity of the solution.

  • Work-up: Cool the reaction mixture to room temperature. Neutralize the acid catalyst by washing the solution with a saturated sodium bicarbonate solution in a separatory funnel.

  • Purification: Separate the organic layer and wash it with deionized water until the aqueous layer is neutral. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: Filter to remove the drying agent. The solvent can be removed under reduced pressure to yield the polydimethylsiloxane polymer.

Visualizations

Reaction Pathway

ReactionPathway DEDMS This compound (CH3)2Si(OC2H5)2 Silanol Silanol Intermediate (CH3)2Si(OH)2 DEDMS->Silanol Hydrolysis (+ H2O) Water Water (H2O) Water->Silanol PDMS Polydimethylsiloxane -[-Si(CH3)2-O-]-n Silanol->PDMS Condensation (- H2O) Ethanol Ethanol (C2H5OH) Silanol->Ethanol Water2 Water (H2O) PDMS->Water2

Caption: Hydrolysis and condensation steps in DEDMS polycondensation.

Troubleshooting Workflow

TroubleshootingWorkflow Start Experiment Start Problem Unsatisfactory Polymer Properties? Start->Problem LowMW Low Molecular Weight Problem->LowMW Yes Cyclics High Cyclic Content Problem->Cyclics Yes Gelation Gel Formation Problem->Gelation Yes Success Desired Polymer Problem->Success No CheckStoich Check Water/Monomer Ratio LowMW->CheckStoich CheckTemp Adjust Temperature/Time LowMW->CheckTemp CheckCatalyst Optimize Catalyst LowMW->CheckCatalyst Cyclics->CheckTemp Cyclics->CheckCatalyst CheckPurity Verify Monomer Purity Gelation->CheckPurity Gelation->CheckCatalyst CheckPurity->Success CheckStoich->Success CheckTemp->Success CheckCatalyst->Success

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Strategies to Control Pore Structure in Diethoxydimethylsilane-Derived Silica

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with diethoxydimethylsilane (DEDMS)-derived silica (B1680970). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of porous silica materials using DEDMS.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: My DEDMS-derived silica is not porous. What are the likely causes and how can I fix it?

A1: A lack of porosity in DEDMS-derived silica often stems from issues with the sol-gel process, leading to a dense silica network. Here are the common culprits and their solutions:

  • Incomplete Hydrolysis: The methyl groups in DEDMS increase its hydrophobicity, which can hinder the hydrolysis reaction.

    • Solution: Increase the water-to-silane ratio and ensure vigorous stirring to improve mixing. The use of a co-solvent like ethanol (B145695) can also enhance the miscibility of the reactants.

  • Rapid Condensation: If the condensation rate is too high relative to the hydrolysis rate, a dense, non-porous structure can form.

    • Solution: Adjust the pH of the reaction mixture. Acidic conditions (pH < 2) generally favor hydrolysis over condensation, leading to a more branched and potentially porous network.

  • Absence of a Templating Agent: To create well-defined pores (mesopores), a templating agent is typically necessary.

    • Solution: Introduce a surfactant, such as a cationic surfactant like cetyltrimethylammonium bromide (CTAB) or a non-ionic block copolymer like Pluronic P123. The surfactant molecules form micelles that act as templates for the silica network to grow around. Subsequent removal of the surfactant creates the porous structure.

Q2: The pore size of my DEDMS-derived silica is too small. How can I increase it?

A2: Increasing the pore size of your silica material can be achieved by several methods:

  • Choice of Surfactant Template: The size of the micelles formed by the surfactant directly influences the resulting pore size.

    • Solution: Use a surfactant with a longer alkyl chain or a larger hydrophobic block. For example, switching from a shorter-chain surfactant to a longer-chain one can increase the micelle diameter and, consequently, the pore size.

  • Addition of a Swelling Agent: Certain organic molecules can be incorporated into the surfactant micelles, causing them to swell.

    • Solution: Introduce a swelling agent, such as 1,3,5-trimethylbenzene (TMB), into the synthesis mixture. The TMB will expand the hydrophobic core of the micelles, leading to larger pores after template removal.

  • Hydrothermal Treatment: Aging the gel at an elevated temperature in an autoclave can lead to pore coarsening.

    • Solution: After the initial gelation, subject the material to a hydrothermal treatment at a temperature between 80°C and 150°C for 24-48 hours. This process can help to restructure the silica framework and enlarge the pores.

Q3: My DEDMS-derived silica has a low pore volume and surface area. What can I do to improve this?

A3: Low pore volume and surface area are often related to a partially collapsed pore structure or incomplete template removal.

  • Incomplete Template Removal: Residual surfactant within the pores will reduce the accessible pore volume and surface area.

    • Solution: Ensure complete removal of the surfactant template. For calcination, use a slow heating ramp (e.g., 1-2°C/min) to 550°C and hold for at least 6 hours in air. For solvent extraction, use an acidic ethanol solution and perform multiple washing steps.

  • Structural Collapse During Drying: The capillary forces during solvent evaporation can cause the porous structure to collapse, especially if the silica walls are thin or not sufficiently cross-linked.

    • Solution: Consider supercritical drying, which avoids the liquid-vapor interface and the associated capillary stress. Alternatively, solvent exchange with a low surface tension solvent (like hexane) before ambient pressure drying can mitigate structural collapse.

  • Insufficient Cross-linking: The bifunctional nature of DEDMS (two ethoxy groups) can lead to a less cross-linked and mechanically weaker silica network compared to tetra-functional silanes like TEOS.

    • Solution: Co-condense DEDMS with a small amount of a tetra-functional silane (B1218182) like tetraethoxysilane (TEOS).[1][2] This will increase the cross-linking density of the silica framework, providing greater structural integrity.

Frequently Asked Questions (FAQs)

Q1: What is the role of the methyl groups in DEDMS in controlling the pore structure?

A1: The two methyl groups attached to the silicon atom in DEDMS have a significant impact on the resulting silica's properties. They impart hydrophobicity to the material, which can be advantageous for applications where water repellency is desired. However, this hydrophobicity can also influence the synthesis process. The methyl groups can affect the hydrolysis and condensation kinetics and may alter the interaction between the silica precursors and the surfactant templates. This can influence the final pore size, shape, and overall morphology of the silica.

Q2: How does the catalyst concentration affect the pore structure of DEDMS-derived silica?

A2: The catalyst, whether acidic or basic, plays a crucial role in controlling the rates of hydrolysis and condensation.[3]

  • Acid Catalysis (e.g., HCl): Generally promotes a faster hydrolysis rate compared to the condensation rate. This leads to the formation of more linear or randomly branched polymer chains, which can result in a microporous or mesoporous structure.

  • Base Catalysis (e.g., NH₄OH): Tends to accelerate the condensation reaction, leading to the formation of more highly cross-linked, colloidal-like particles. This can result in materials with larger pores or even non-porous structures if not properly controlled. The concentration of the catalyst will influence the speed of these reactions and thus the final pore characteristics.

Q3: Can I use DEDMS in combination with other silica precursors?

A3: Yes, co-condensation of DEDMS with other alkoxysilanes, such as TEOS, is a common strategy.[1][2] This approach allows for the tuning of the material's properties. By incorporating TEOS, you can increase the cross-linking density of the silica network, which can improve the mechanical stability of the porous structure. The ratio of DEDMS to TEOS will determine the degree of hydrophobicity and the overall structural integrity of the final material.

Experimental Protocols

Protocol 1: Synthesis of Mesoporous Silica using DEDMS and a Cationic Surfactant Template (CTAB)

Materials:

Procedure:

  • Template Solution Preparation: Dissolve 1.0 g of CTAB in 50 mL of deionized water and 30 mL of ethanol with vigorous stirring.

  • Catalyst Addition: To the clear template solution, add 3.5 mL of ammonium hydroxide solution and stir for 15 minutes.

  • Silica Precursor Addition: Slowly add 2.5 g of DEDMS to the solution under continuous stirring. A white precipitate should form.

  • Aging: Continue stirring the mixture at room temperature for 2 hours to allow the silica network to form and strengthen.

  • Particle Collection and Washing: Collect the solid product by filtration or centrifugation. Wash the product thoroughly with deionized water and then with ethanol to remove unreacted reagents.

  • Drying: Dry the washed product in an oven at 80°C overnight.

  • Template Removal (Calcination): Place the dried powder in a furnace and heat to 550°C at a rate of 1°C/min. Hold at 550°C for 6 hours in air to burn off the CTAB template. The final product is a white powder of porous silica.

Protocol 2: Co-condensation of DEDMS and TEOS for Enhanced Structural Stability

Materials:

  • This compound (DEDMS)

  • Tetraethoxysilane (TEOS)

  • Pluronic P123 (non-ionic block copolymer surfactant)

  • Hydrochloric Acid (HCl, 2M)

  • Deionized Water

Procedure:

  • Template Solution Preparation: Dissolve 2.0 g of Pluronic P123 in 75 mL of 2M HCl solution with stirring at 40°C.

  • Silica Precursor Addition: In a separate container, mix DEDMS and TEOS in the desired molar ratio (e.g., 1:1). Add the silane mixture dropwise to the template solution under vigorous stirring.

  • Aging: Continue stirring the mixture at 40°C for 24 hours.

  • Hydrothermal Treatment: Transfer the mixture to a sealed autoclave and heat at 100°C for 48 hours.

  • Product Recovery: Cool the autoclave to room temperature. Collect the solid product by filtration, wash with deionized water until the pH is neutral, and dry at 60°C.

  • Template Removal (Solvent Extraction): Suspend the dried powder in an acidic ethanol solution (e.g., 1% HCl in ethanol) and stir at 60°C for 6 hours. Filter and wash the product with ethanol and dry.

Data Presentation

The following tables summarize the expected influence of key synthesis parameters on the pore structure of DEDMS-derived silica. Note that these are general trends, and the exact values will depend on the specific experimental conditions.

Table 1: Effect of Synthesis Parameters on Pore Characteristics

ParameterEffect on Pore SizeEffect on Pore VolumeEffect on Surface Area
↑ DEDMS/Surfactant Ratio ↓ Decrease↓ Decrease↓ Decrease
↑ Catalyst Concentration (Base) ↑ Increase (can lead to collapse)↓ Decrease (due to collapse)↓ Decrease
↑ Catalyst Concentration (Acid) ↔︎ Minor change↑ Increase↑ Increase
↑ Hydrothermal Temperature ↑ Increase↔︎ Minor change↓ Decrease
↑ Hydrothermal Time ↑ Increase↔︎ Minor change↓ Decrease
Addition of Swelling Agent ↑ Increase↑ Increase↔︎ Minor change

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for DEDMS-derived Mesoporous Silica cluster_prep Preparation cluster_reaction Reaction & Aging cluster_post Post-Processing A Template Solution (Surfactant + Solvent) B Add Catalyst (e.g., NH4OH or HCl) A->B Homogenize C Add DEDMS (and optional TEOS) B->C Initiate Hydrolysis D Stirring at controlled temperature (e.g., 2h) C->D Sol-Gel Reaction E Optional: Hydrothermal Treatment D->E Strengthen Network F Washing & Drying D->F If no hydrothermal treatment E->F G Template Removal (Calcination or Extraction) F->G H Final Porous Silica G->H

Caption: A generalized workflow for the synthesis of mesoporous silica using DEDMS.

Parameter_Relationships Key Parameter Relationships in Pore Structure Control cluster_inputs Synthesis Inputs cluster_outputs Resulting Pore Structure DEDMS DEDMS Concentration Hydrophobicity Hydrophobicity DEDMS->Hydrophobicity Surfactant Surfactant Type & Concentration PoreSize Pore Size Surfactant->PoreSize PoreVolume Pore Volume Surfactant->PoreVolume Catalyst Catalyst Type & Concentration Catalyst->PoreSize SurfaceArea Surface Area Catalyst->SurfaceArea Solvent Solvent System Solvent->SurfaceArea Temperature Temperature & Time Temperature->PoreSize

Caption: Interplay of synthesis parameters and their effect on the final pore structure.

References

How to avoid premature gelation with Diethoxydimethylsilane precursors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Diethoxydimethylsilane (DEDMS) precursors. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments involving DEDMS, with a primary focus on avoiding premature gelation.

Frequently Asked Questions (FAQs)

Q1: What is premature gelation and why does it occur with this compound (DEDMS)?

A1: Premature gelation is the rapid and uncontrolled formation of a solid gel network from the liquid DEDMS precursor before the intended application or processing is complete. This phenomenon is primarily driven by the hydrolysis and subsequent condensation of the this compound molecules. The ethoxy groups (-OC₂H₅) on the silicon atom are susceptible to reaction with water, leading to the formation of reactive silanol (B1196071) groups (-Si-OH). These silanol groups can then condense with each other to form stable siloxane bonds (-Si-O-Si-), which are the backbone of the resulting polymer network. When this process occurs too quickly, it results in premature gelation.

Q2: What are the key factors that influence the gelation time of DEDMS?

A2: The gelation time of DEDMS is highly sensitive to several experimental parameters. Understanding and controlling these factors is crucial to prevent premature gelation. The most influential factors include:

  • Water-to-Silane Ratio (R): The amount of water available for hydrolysis directly impacts the reaction rate.

  • pH (Catalyst): Both acidic and basic conditions can catalyze the hydrolysis and condensation reactions, significantly affecting the gelation time.

  • Temperature: Higher temperatures generally accelerate the reaction kinetics, leading to faster gelation.

  • Solvent: The type of solvent used can influence the solubility of the reactants and intermediates, as well as the rate of the reactions.

  • Precursor Concentration: The concentration of DEDMS in the solution affects the proximity of reacting molecules and thus the rate of condensation.

Q3: How can I control the hydrolysis and condensation reactions to avoid premature gelation?

A3: To control the hydrolysis and condensation of DEDMS and prevent premature gelation, you can implement the following strategies:

  • Control the Water Content: Carefully control the amount of water introduced into the reaction mixture. Using anhydrous solvents and performing reactions under an inert atmosphere (e.g., nitrogen or argon) can help minimize unintended hydrolysis from atmospheric moisture.

  • pH Adjustment: The rate of hydrolysis is slowest around a neutral pH of 7. Operating near this pH can significantly prolong the gelation time. Acidic conditions tend to promote hydrolysis, while basic conditions accelerate condensation.

  • Temperature Control: Conduct your experiments at lower temperatures to slow down the reaction rates.

  • Solvent Selection: Choose a solvent that provides good solubility for both the DEDMS precursor and the water, while also allowing for some control over the reaction rates. Protic solvents like ethanol (B145695) can participate in the reaction, while aprotic solvents like THF may offer better control.

  • Staged Addition of Reagents: Instead of adding all reactants at once, consider a stepwise addition of water or catalyst to have better control over the progression of the reaction.

Troubleshooting Guide: Premature Gelation

This guide provides solutions to specific issues you might encounter during your experiments with DEDMS.

Problem Possible Cause(s) Recommended Solution(s)
Immediate gelation upon adding water/catalyst. - High water concentration.- High catalyst concentration (highly acidic or basic pH).- High ambient temperature.- Reduce the water-to-silane ratio (R value).- Adjust the pH closer to neutral (pH 6-7).- Lower the reaction temperature by using an ice bath.- Dilute the precursor solution.
Gel forms during storage of a pre-mixed solution. - Presence of atmospheric moisture.- Gradual change in pH over time.- Store pre-mixed solutions under an inert, dry atmosphere (e.g., in a desiccator or glovebox).- Use anhydrous solvents for the preparation of the solution.- Buffer the solution if pH stability is a concern.
Inconsistent gelation times between batches. - Variation in raw material quality (e.g., water content in solvents or DEDMS).- Inconsistent measurement of reagents.- Fluctuations in ambient temperature and humidity.- Use fresh, high-purity, and anhydrous reagents.- Calibrate all measuring equipment regularly.- Control the experimental environment as much as possible (e.g., use a temperature-controlled bath and a controlled atmosphere).
Formation of a non-uniform or lumpy gel. - Poor mixing of reactants.- Localized high concentrations of water or catalyst.- Ensure vigorous and uniform stirring throughout the addition of reagents.- Add water or catalyst dropwise to the DEDMS solution while stirring continuously.

Quantitative Data on Factors Affecting Gelation Time

While specific quantitative data for this compound (DEDMS) is limited in publicly available literature, the following tables, based on studies of similar alkoxysilane precursors like Tetraethoxysilane (TEOS), illustrate the general trends you can expect. These trends are broadly applicable to DEDMS due to the similar underlying chemistry of hydrolysis and condensation.

Table 1: Illustrative Effect of Water-to-Silane Ratio (R) on Gelation Time of a TEOS-based System

Water-to-Silane Ratio (R)Approximate Gelation Time (hours)
2> 200
4150
880
1640

Note: This data is illustrative and the absolute gelation times for DEDMS will differ. The trend of decreasing gelation time with increasing water content is the key takeaway.

Table 2: Illustrative Effect of pH on Gelation Time of a TEOS-based System

pHApproximate Gelation Time (hours)
2120
4250
6400
8150
1050

Note: This data is illustrative. The isoelectric point (point of slowest reaction) for silanes is typically around pH 2-4 for hydrolysis and near neutral for condensation. The overall gelation is a combination of these two reactions.

Table 3: Illustrative Effect of Temperature on Gelation Time of a TEOS-based System

Temperature (°C)Approximate Gelation Time (hours)
25180
4090
6030

Note: This data is illustrative and demonstrates the general principle that higher temperatures lead to significantly shorter gelation times.

Experimental Protocols

Protocol 1: Controlled Sol-Gel Synthesis of Silica (B1680970) Particles using DEDMS

This protocol provides a step-by-step method for the synthesis of silica particles from DEDMS with a focus on controlling the reaction to avoid premature gelation.

Materials:

  • This compound (DEDMS)

  • Ethanol (anhydrous)

  • Deionized water

  • Ammonium (B1175870) hydroxide (B78521) solution (or another catalyst, depending on desired particle characteristics)

  • Nitrogen or Argon gas supply

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringe pump or dropping funnel

  • Ice bath

Procedure:

  • System Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar. Purge the flask with a gentle stream of nitrogen or argon for 10-15 minutes to create an inert atmosphere.

  • Precursor Solution Preparation: In the inert atmosphere, add a measured volume of anhydrous ethanol to the flask. While stirring, add the desired amount of DEDMS to the ethanol. Allow the solution to mix thoroughly.

  • Hydrolysis Solution Preparation: In a separate container, prepare a mixture of ethanol, deionized water, and the catalyst (e.g., ammonium hydroxide). The exact ratios will depend on the desired particle size and gelation time.

  • Controlled Addition: Place the flask containing the DEDMS solution in an ice bath to maintain a low temperature. Using a syringe pump or a dropping funnel, add the hydrolysis solution to the DEDMS solution at a slow, controlled rate while stirring vigorously. A typical addition rate might be 1 mL/minute.

  • Reaction and Aging: Once the addition is complete, allow the reaction to proceed at the low temperature for a specified period (e.g., 2-4 hours) to ensure controlled hydrolysis and condensation. This is the "sol" stage.

  • Gelation (if desired): If a gel is the desired end product, the temperature can be slowly raised to room temperature to promote further condensation and gel formation. The time to gelation will depend on the specific reaction conditions.

  • Characterization: The resulting sol or gel can be characterized using techniques such as Dynamic Light Scattering (DLS) to determine particle size, Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to observe morphology, and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the formation of siloxane bonds.

Visualizations

Signaling Pathways and Experimental Workflows

Hydrolysis_Condensation_Pathway cluster_hydrolysis Hydrolysis cluster_condensation Condensation DEDMS This compound (CH₃)₂Si(OC₂H₅)₂ Silanol Dimethylsilanediol (CH₃)₂Si(OH)₂ DEDMS->Silanol + 2H₂O Water Water (H₂O) Ethanol Ethanol (C₂H₅OH) Silanol->Ethanol - 2C₂H₅OH Siloxane Polydimethylsiloxane [-(CH₃)₂Si-O-]n Silanol->Siloxane Polycondensation - nH₂O Experimental_Workflow start Start prepare_precursor Prepare DEDMS solution in anhydrous solvent under inert atmosphere start->prepare_precursor prepare_hydrolysis Prepare hydrolysis solution (solvent, water, catalyst) start->prepare_hydrolysis cool_reaction Cool DEDMS solution (e.g., ice bath) prepare_precursor->cool_reaction controlled_addition Slowly add hydrolysis solution to DEDMS solution with vigorous stirring prepare_hydrolysis->controlled_addition cool_reaction->controlled_addition reaction_aging Allow reaction to proceed at low temperature (Aging) controlled_addition->reaction_aging gelation Optional: Increase temperature to induce gelation reaction_aging->gelation characterization Characterize the resulting sol or gel reaction_aging->characterization gelation->characterization end End characterization->end Troubleshooting_Logic start Premature Gelation Occurs check_water Is the Water/Silane Ratio (R) high? start->check_water check_ph Is the pH highly acidic or basic? check_water->check_ph No solution_water Reduce R value check_water->solution_water Yes check_temp Is the reaction temperature high? check_ph->check_temp No solution_ph Adjust pH towards neutral check_ph->solution_ph Yes check_concentration Is the precursor concentration high? check_temp->check_concentration No solution_temp Lower reaction temperature check_temp->solution_temp Yes solution_concentration Dilute the precursor solution check_concentration->solution_concentration Yes continue_experiment Continue Experiment check_concentration->continue_experiment No solution_water->continue_experiment solution_ph->continue_experiment solution_temp->continue_experiment solution_concentration->continue_experiment

Technical Support Center: Enhancing Hydrothermal Stability of Diethoxydimethylsilane (DEDMS)-Based Membranes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and application of Diethoxydimethylsilane (DEDMS)-based membranes. Our goal is to facilitate smoother experimental workflows and enhance the hydrothermal stability and performance of your membranes.

Frequently Asked Questions (FAQs)

Q1: Why is enhancing the hydrothermal stability of DEDMS-based membranes important?

A1: Enhancing hydrothermal stability is crucial because many membrane applications, such as gas separation, pervaporation, and membrane reactors, operate under humid conditions and at elevated temperatures. Exposure to water vapor at high temperatures can lead to the hydrolysis of the siloxane (Si-O-Si) bonds that form the backbone of the membrane structure. This degradation can cause a loss of mechanical integrity, alter pore structure, and ultimately lead to a decline in separation performance and selectivity. By improving hydrothermal stability, the operational lifetime and application range of the membranes are significantly extended.

Q2: What are the primary advantages of using DEDMS as a precursor for hydrothermally stable membranes?

A2: DEDMS, with its chemical formula (CH₃)₂Si(OC₂H₅)₂, offers inherent advantages for creating hydrothermally stable membranes. The two methyl groups directly bonded to the silicon atom are non-hydrolyzable and introduce hydrophobicity into the silica (B1680970) network. This increased hydrophobicity helps to repel water molecules, thereby protecting the Si-O-Si bonds from hydrolytic attack.[1] The resulting organosilica membranes typically exhibit greater stability in humid environments compared to membranes fabricated solely from tetraethoxysilane (TEOS), which lack these protective organic groups.

Q3: Can I mix DEDMS with other silica precursors like TEOS? What is the benefit?

A3: Yes, DEDMS is often used as a co-precursor with tetraethoxysilane (TEOS).[1] This approach allows for the tuning of the membrane's properties. By varying the DEDMS:TEOS ratio, you can control the degree of hydrophobicity, pore size, and mechanical strength of the final membrane.[1] Adding DEDMS to a TEOS-based formulation introduces hydrophobic methyl groups, which enhances the hydrothermal stability of the resulting hybrid membrane.[1]

Q4: What are the key parameters that influence the pore size of DEDMS-based membranes?

A4: The pore size of DEDMS-based membranes is influenced by several factors during the sol-gel synthesis process. These include the composition of the polymer solution, the type and concentration of additives, and the kinetics of the phase inversion process. For instance, delayed demixing during phase inversion tends to produce a sponge-like structure with a more uniform pore distribution, while instantaneous demixing can result in finger-like structures. Careful control of these parameters is essential for tailoring the membrane's molecular sieving properties.

Troubleshooting Guide

This guide addresses common issues encountered during the fabrication and testing of DEDMS-based membranes.

Problem Potential Cause(s) Recommended Solution(s)
Cracked or defective membrane layer after drying/calcination 1. High stress due to excessive shrinkage. 2. Inadequate control of drying rate. 3. Poor adhesion to the substrate.1. Optimize the sol concentration and viscosity. 2. Employ a controlled drying environment with gradual temperature and humidity changes. 3. Ensure the substrate is properly cleaned and pre-treated to promote good adhesion. 4. Consider the use of a polymeric template to reduce stress.
Low gas permeance or flux 1. Membrane layer is too thick. 2. Pore blockage or densification. 3. Incomplete removal of template or solvent.1. Adjust dip-coating or spin-coating parameters to achieve a thinner selective layer. 2. Optimize calcination temperature and time to avoid excessive densification. 3. Ensure complete combustion of the template and evaporation of residual solvents during calcination.
Poor selectivity or high gas leakage 1. Presence of pinholes or defects in the membrane. 2. Inappropriate pore size for the target separation. 3. Degradation of the membrane structure.1. Refine the coating procedure to ensure a uniform, defect-free layer. Multiple coating steps may be necessary. 2. Adjust the sol-gel synthesis parameters (e.g., catalyst concentration, water-to-silane ratio) to tailor the pore size. 3. Verify the hydrothermal stability of the membrane under operating conditions.
Inconsistent performance between batches 1. Variations in precursor quality or storage. 2. Inconsistent synthesis or coating conditions. 3. Fluctuations in environmental conditions (temperature, humidity).1. Use high-purity precursors and store them under inert and dry conditions. 2. Strictly control all synthesis parameters, including reaction time, temperature, and mixing speed. 3. Perform synthesis and coating in a controlled environment.
Decline in performance under hydrothermal conditions 1. Hydrolysis of the Si-O-Si network. 2. Insufficient hydrophobicity of the membrane surface.1. Increase the proportion of DEDMS in the precursor mixture to enhance hydrophobicity. 2. Consider post-synthesis surface modification (silylation) to further increase hydrophobicity. 3. Dope the silica matrix with metal oxides like zirconia or alumina (B75360) to improve stability.

Experimental Protocols

Detailed Methodology for Sol-Gel Synthesis of DEDMS-Based Membranes

This protocol provides a general framework for the synthesis of DEDMS-based organosilica membranes via the sol-gel method followed by dip-coating.

Materials:

  • This compound (DEDMS) (precursor)

  • Ethanol (B145695) (solvent)

  • Deionized water

  • Nitric acid or Hydrochloric acid (catalyst)

  • Porous ceramic support (e.g., α-alumina)

Procedure:

  • Sol Preparation:

    • In a clean, dry flask, mix DEDMS and ethanol in the desired molar ratio.

    • Separately, prepare an aqueous solution of the acid catalyst and deionized water.

    • Slowly add the acidic water solution to the DEDMS/ethanol mixture while stirring vigorously. The hydrolysis and condensation reactions are initiated by the catalyst.[1]

    • Continue stirring the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 3 hours) to allow for the formation of a stable sol. The final properties of the sol will depend on the reaction time, temperature, and the molar ratios of the components.

  • Support Preparation:

    • Clean the porous ceramic support by sonicating in ethanol and then deionized water to remove any contaminants.

    • Dry the support in an oven at a specified temperature (e.g., 120°C) before use.

  • Dip-Coating:

    • Immerse the cleaned and dried support into the prepared sol for a controlled duration.

    • Withdraw the support from the sol at a constant, slow speed to ensure a uniform coating. The thickness of the deposited layer is influenced by the withdrawal speed and the viscosity of the sol.

  • Drying and Calcination:

    • Dry the coated support at room temperature, followed by a gradual increase in temperature in a controlled environment to prevent cracking.

    • Calcine the membrane at a high temperature (e.g., 400-600°C) under an inert atmosphere (e.g., nitrogen) to form the final microporous organosilica layer. The calcination temperature and atmosphere are critical for removing residual organics and forming a stable pore structure.

Protocol for Hydrothermal Stability Testing

Apparatus:

  • Gas permeation setup equipped with a humidity generator and temperature-controlled membrane module.

  • Mass flow controllers to regulate gas flow rates.

  • Pressure transducers to monitor feed and permeate pressures.

  • Gas chromatograph or mass spectrometer to analyze permeate gas composition.

Procedure:

  • Initial Performance Measurement:

    • Mount the DEDMS-based membrane in the permeation cell.

    • Measure the single gas permeance of various gases (e.g., He, H₂, N₂, CO₂) at the desired operating temperature under dry conditions.

    • Calculate the initial ideal selectivity for relevant gas pairs.

  • Hydrothermal Exposure:

    • Introduce a controlled amount of water vapor into the feed gas stream using the humidity generator. A typical condition for accelerated testing is exposure to 3-50 mol% steam at temperatures ranging from 200°C to 500°C.

    • Maintain the hydrothermal conditions for a specified duration (e.g., 24-100 hours).

  • Performance Monitoring:

    • Periodically interrupt the steam exposure (or measure in-situ if the setup allows) and measure the gas permeance and selectivity under the same conditions as the initial measurement.

    • Plot the change in permeance and selectivity as a function of exposure time to evaluate the hydrothermal stability of the membrane. A stable membrane will exhibit minimal changes in its separation performance over time.

Visualizations

ExperimentalWorkflow cluster_sol_prep Sol Preparation cluster_mem_fab Membrane Fabrication cluster_testing Performance Testing p1 Mix DEDMS and Ethanol p2 Prepare Acidic Water Solution p3 Combine Solutions and Stir p2->p3 p4 Age the Sol p3->p4 f2 Dip-Coat Support in Sol p4->f2 f1 Clean and Dry Support f1->f2 f3 Dry the Coated Membrane f2->f3 f4 Calcine the Membrane f3->f4 t1 Initial Gas Permeation Test f4->t1 t2 Hydrothermal Stability Test t1->t2 t3 Final Performance Evaluation t2->t3

Caption: Experimental workflow for the synthesis and testing of DEDMS-based membranes.

TroubleshootingFlowchart start Membrane Performance Issue q1 Low Permeance? start->q1 q2 Poor Selectivity? start->q2 q3 Inconsistent Results? start->q3 a1 Check for thick membrane layer or pore blockage. q1->a1 a2 Inspect for defects or inappropriate pore size. q2->a2 a3 Review synthesis protocol and environmental controls. q3->a3 s1 Optimize coating and calcination. a1->s1 s2 Refine coating technique and sol synthesis. a2->s2 s3 Standardize procedures and precursor handling. a3->s3

Caption: Troubleshooting flowchart for common issues in DEDMS membrane performance.

References

Minimizing cyclosiloxane impurities in Diethoxydimethylsilane polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize cyclosiloxane impurities during the polymerization of diethoxydimethylsilane (DODMS).

Frequently Asked Questions (FAQs)

Q1: What is the basic mechanism of this compound (DODMS) polymerization?

A1: The polymerization of DODMS proceeds through a two-step hydrolysis and condensation mechanism. First, the ethoxy groups (-OEt) on the silicon atom react with water in a hydrolysis step to form reactive silanol (B1196071) intermediates (Si-OH) and ethanol (B145695) as a byproduct. These silanol groups are highly reactive and subsequently undergo condensation reactions with each other to form stable siloxane (Si-O-Si) bonds, which constitute the backbone of the resulting polydimethylsiloxane (B3030410) (PDMS) polymer.[1]

Q2: What are cyclosiloxane impurities and why are they a concern?

A2: Cyclosiloxanes are cyclic oligomers of dimethylsiloxane, commonly referred to as Dn, where 'n' represents the number of repeating siloxane units (e.g., D4, D5, D6).[2] They are often formed as byproducts during the polymerization of silane (B1218182) monomers like DODMS. These impurities are a concern because they can negatively impact the final properties of the polymer, such as its molecular weight, viscosity, and thermal stability.[3] Furthermore, certain cyclosiloxanes like D4, D5, and D6 are under regulatory scrutiny due to potential environmental and health concerns, and are classified as substances of very high concern (SVHC) under REACH legislation in the EU.[2]

Q3: What are the primary factors that influence the formation of cyclosiloxane impurities?

A3: The formation of cyclosiloxanes versus linear polymers is a complex equilibrium. The primary factors influencing this are:

  • Water Stoichiometry: The amount of water available for hydrolysis.

  • Catalyst: The type and concentration of the acid or base catalyst used.

  • Temperature: The reaction and curing temperature.

  • Solvent/Reaction Medium: The choice of solvent can influence reaction kinetics.

  • Monomer Concentration: The concentration of the DODMS monomer.

Q4: Can cyclosiloxane impurities be removed after polymerization?

A4: While post-polymerization purification is possible, it is often energy-intensive and costly. Techniques such as vacuum stripping can be used to remove volatile low-molecular-weight cyclosiloxanes. However, minimizing their formation during the polymerization process is the more efficient and preferred strategy.

Q5: What analytical techniques are used to quantify cyclosiloxane impurities?

A5: The most common and effective method for separating and quantifying volatile cyclosiloxane impurities is gas chromatography (GC) coupled with a mass spectrometer (MS) or a flame ionization detector (FID).[4][5][6] This technique allows for the identification and quantification of individual cyclic species (D3, D4, D5, etc.).

Troubleshooting Guide: Minimizing Cyclosiloxane Impurities

This guide addresses common issues encountered during DODMS polymerization that can lead to high levels of cyclosiloxane impurities.

Issue 1: High Concentration of Low Molecular Weight Cyclics (D4, D5)

Possible Causes & Solutions

Possible CauseRecommended SolutionExpected Outcome
Incorrect Water-to-Silane Ratio Carefully control the stoichiometry of water. A significant excess of water can promote intramolecular condensation (cyclization). Start with a molar ratio of water to DODMS slightly above the theoretical 2:1 and optimize from there. In-situ generation of water can also provide better control.[7]Reduced rate of "backbiting" reactions that lead to cyclic formation.
Inappropriate Catalyst Concentration Optimize the catalyst concentration. High catalyst concentrations (both acid and base) can accelerate the depolymerization of linear chains into cyclic species. Perform a catalyst concentration screening study to find the optimal balance between reaction rate and impurity formation.Slower, more controlled condensation favoring intermolecular chain growth over intramolecular cyclization.
High Reaction Temperature Maintain a moderate reaction temperature. While higher temperatures increase the reaction rate, they can also shift the equilibrium towards the formation of thermodynamically stable, low-molecular-weight cyclics.[8] Above 250°C, depolymerization to form volatile cyclics can become significant.[9]Favors the kinetic product (linear polymer) over the thermodynamic product (cyclic oligomers).
Method of Reagent Addition The order and rate of reagent addition are crucial. Adding water slowly to the DODMS/catalyst mixture can help maintain a low instantaneous concentration of silanol groups, favoring linear chain growth.[7]Enhanced control over the hydrolysis and condensation steps, minimizing side reactions.
Issue 2: Polymer Properties (e.g., Viscosity) are Inconsistent

Possible Causes & Solutions

Possible CauseRecommended SolutionExpected Outcome
Monomer Impurity Ensure the purity of the starting this compound (DODMS). Impurities can act as chain terminators or alter the reaction kinetics unpredictably. Use high-purity monomer (>99.0%).[3]Consistent reaction kinetics and predictable polymer molecular weight and viscosity.
Atmospheric Moisture Contamination Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Uncontrolled exposure to atmospheric moisture leads to inconsistent and uncontrolled hydrolysis.Precise control over the water-to-silane ratio, leading to better batch-to-batch reproducibility.
"Active Medium" Conditions Not Optimized When using an "active medium" like acetic acid, the process selectivity is highly dependent on the controlled generation of water within the reaction mixture.[7] Carefully control the esterification reaction that produces water.High selectivity towards the desired product, either linear oligomers or specific cyclosiloxanes, with high yields.[7]

Experimental Protocols

Protocol 1: Low-Pressure Hydrolytic Polycondensation to Minimize Cyclics

This protocol focuses on controlled hydrolysis to favor the formation of linear polymers.

Materials:

  • This compound (DODMS), >99% purity

  • Deionized Water

  • Acid Catalyst (e.g., 0.1 M HCl) or Base Catalyst (e.g., 0.1 M NaOH)

  • Inert Solvent (e.g., Toluene)

  • Nitrogen or Argon gas supply

Procedure:

  • Setup: Assemble a reaction vessel equipped with a mechanical stirrer, a dropping funnel, a condenser, and an inlet for inert gas.

  • Inerting: Purge the entire system with nitrogen or argon for 30 minutes to remove atmospheric moisture and oxygen.

  • Charging Reagents: Charge the reactor with the calculated amount of DODMS and solvent.

  • Catalyst Addition: Add the optimized amount of catalyst to the DODMS solution and stir.

  • Controlled Hydrolysis: Prepare a solution of deionized water in the solvent. Add this solution dropwise to the stirred DODMS/catalyst mixture over a period of 1-2 hours. Maintain a constant, moderate temperature (e.g., 50-70 °C).

  • Condensation: After the addition is complete, continue stirring at the set temperature for 4-6 hours to allow for complete condensation.

  • Workup: Neutralize the catalyst. Wash the polymer solution with deionized water to remove salts and ethanol. Dry the organic phase over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Analysis: Analyze the resulting polymer for cyclosiloxane content using GC-MS.

Protocol 2: Non-Catalytic High-Pressure Polycondensation

This method has been shown to predominantly form linear oligomers with high monomer conversion in a short time.[7]

Materials:

  • This compound (DODMS), >99% purity

  • Deionized Water

Procedure:

  • Setup: Use a high-pressure stainless-steel autoclave.

  • Charging Reagents: Charge the autoclave with DODMS and the stoichiometric amount of deionized water.

  • Reaction: Seal the autoclave and heat to an elevated temperature (e.g., 150-200 °C). The reaction proceeds rapidly, often reaching complete monomer conversion within 10-20 minutes.[7]

  • Cooling and Depressurization: Cool the autoclave to room temperature and carefully depressurize.

  • Workup: Collect the product. Ethanol and any unreacted water can be removed under reduced pressure.

  • Analysis: Characterize the product for molecular weight distribution and cyclosiloxane impurity levels.

Visualizations

Reaction Pathway

G cluster_hydrolysis Hydrolysis cluster_condensation Condensation DODMS This compound (Me2Si(OEt)2) Silanol Silanol Intermediate (Me2Si(OH)2) DODMS->Silanol + 2 H2O - 2 EtOH Water Water (H2O) Water->Silanol Ethanol Ethanol (EtOH) Silanol2 Silanol Intermediate (Me2Si(OH)2) Silanol->Silanol2 Highly Reactive Linear Linear Polysiloxane (-[Si(Me2)-O-]n-) Silanol2->Linear Intermolecular Condensation Cyclic Cyclosiloxane Impurity (e.g., D4, D5) Silanol2->Cyclic Intramolecular Condensation ('Backbiting')

Caption: Reaction pathway for DODMS polymerization via hydrolysis and condensation.

Experimental Workflow

G start Start setup Reactor Setup & Inerting start->setup reagents Charge DODMS & Catalyst setup->reagents hydrolysis Controlled Water Addition reagents->hydrolysis condensation Condensation (Stir & Heat) hydrolysis->condensation workup Neutralization & Washing condensation->workup analysis GC-MS Analysis of Impurities workup->analysis end End analysis->end

Caption: General experimental workflow for minimizing cyclosiloxane impurities.

Troubleshooting Logic Tree

G start High Cyclosiloxane Content Detected q_water Is Water:DODMS Ratio Optimized? start->q_water a_water Adjust H2O Ratio (Consider in-situ generation) q_water->a_water No q_temp Is Reaction Temp. Below 100°C? q_water->q_temp Yes end Re-run and Analyze a_water->end a_temp Lower Temperature (e.g., 50-70°C) q_temp->a_temp No q_cat Is Catalyst Concentration High? q_temp->q_cat Yes a_temp->end a_cat Reduce Catalyst Concentration q_cat->a_cat Yes q_add Is Water Added All at Once? q_cat->q_add No a_cat->end a_add Implement Slow, Dropwise Addition q_add->a_add Yes q_add->end No a_add->end

Caption: Decision tree for troubleshooting high cyclosiloxane levels.

References

Technical Support Center: Optimizing Diethoxydimethylsilane (DODMS) Deposition with Response Surface Methodology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with the deposition of Diethoxydimethylsilane (DODMS) using Response Surface Methodology (RSM) for process optimization.

Troubleshooting Guides

This section addresses common issues encountered during the deposition of DODMS films.

Issue 1: Poor or No Film Deposition

  • Question: I am not getting any film deposition, or the deposition rate is extremely low. What are the possible causes and how can I fix it?

  • Answer:

    • Check Precursor Delivery: Ensure the DODMS precursor is being delivered to the chamber. Verify that the bubbler temperature is appropriate to generate sufficient vapor pressure and that all gas lines are open and not clogged.

    • Plasma Ignition: Confirm that the plasma is igniting in the chamber. An issue with the RF power supply or matching network can prevent plasma formation.[1]

    • Gas Flow Rates: Inadequate flow of the carrier gas (e.g., Argon) can result in insufficient precursor transport. Conversely, an excessively high carrier gas flow can dilute the precursor too much.

    • Chamber Conditions: Verify the chamber pressure is within the desired range for plasma polymerization. A vacuum leak can prevent the system from reaching the necessary low pressure.

Issue 2: Poor Film Adhesion and Delamination

  • Question: The deposited DODMS film is peeling or flaking off the substrate. What should I do?

  • Answer:

    • Substrate Cleaning: The most common cause of poor adhesion is substrate contamination. Ensure a thorough cleaning procedure is followed to remove any organic residues, particles, or native oxides. Plasma cleaning of the substrate immediately before deposition can improve adhesion.

    • Surface Activation: For some substrates, a surface activation step using an oxygen or argon plasma treatment can create more reactive sites for the film to bond to.

    • Internal Film Stress: High internal stress in the film can cause it to delaminate. This can be influenced by deposition parameters. For instance, in some PECVD processes, higher RF power can lead to increased compressive stress.[2][3] Adjusting parameters like RF power and pressure can help to reduce stress.

Issue 3: Film Defects (Pinholes, Voids, and Particles)

  • Question: My DODMS film has a high number of pinholes and other visible defects. How can I improve the film quality?

  • Answer:

    • Contamination: Particulates in the deposition chamber can lead to pinholes and other defects. Regular chamber cleaning is essential.

    • Deposition Temperature: A low substrate temperature can reduce the mobility of adatoms on the surface, leading to the formation of voids.[4] Increasing the temperature, if the substrate allows, can result in a denser film.

    • Deposition Rate: A very high deposition rate can sometimes lead to a more porous film. Optimizing the precursor flow rate and RF power can help control the deposition rate.

    • Gas Phase Polymerization: High pressure and/or high RF power can sometimes lead to polymerization in the gas phase, which can then rain down as particles on the substrate. Adjusting these parameters can mitigate this issue.

Issue 4: Non-Uniform Film Thickness

  • Question: The thickness of my deposited film is not uniform across the substrate. How can I improve uniformity?

  • Answer:

    • Gas Flow Dynamics: Ensure that the gas inlet and pumping port are configured to provide a uniform flow of precursor vapor across the substrate.

    • Substrate Position: The position of the substrate relative to the gas inlet and the plasma can significantly impact uniformity.

    • Chamber Pressure: In some cases, adjusting the chamber pressure can improve the uniformity of the plasma and, consequently, the film thickness.

Frequently Asked Questions (FAQs)

Q1: What are the key process parameters to consider when optimizing DODMS deposition using RSM?

A1: The most influential parameters in a PECVD process for DODMS are typically:

  • RF Power: Affects the fragmentation of the precursor and the energy of ions bombarding the substrate, influencing deposition rate and film density.[1][2]

  • Chamber Pressure: Influences the mean free path of gas molecules, which affects the plasma chemistry and deposition uniformity.[1][3]

  • DODMS Flow Rate: Determines the amount of precursor available for polymerization, directly impacting the deposition rate.

  • Substrate Temperature: Affects the surface mobility of depositing species and can influence film density and stress.

  • Deposition Time: Controls the final film thickness.

Q2: How does RF power affect the properties of the deposited DODMS film?

A2: Generally, increasing the RF power leads to a higher degree of precursor fragmentation and a higher plasma density. This often results in an increased deposition rate.[2] However, excessively high power can lead to increased film stress and potentially more defects due to high-energy ion bombardment.

Q3: What is the role of chamber pressure in the deposition process?

A3: Chamber pressure affects the energy and density of the plasma. At lower pressures, the mean free path is longer, and ions can be accelerated to higher energies. At higher pressures, there are more gas-phase collisions, which can lead to different fragmentation pathways for the DODMS precursor and can sometimes result in gas-phase polymerization.

Q4: Can I use a carrier gas with DODMS? If so, which one?

A4: Yes, a carrier gas is typically used to transport the DODMS vapor into the deposition chamber. Argon is a common choice as it is inert and readily forms a stable plasma.

Q5: How often should I clean the deposition chamber?

A5: The frequency of chamber cleaning depends on the deposition rate and the number of deposition runs. A good practice is to perform a cleaning cycle after a certain number of depositions or when a noticeable increase in particle contamination is observed on the deposited films. A common method is to use an oxygen or a fluorine-based (e.g., CF4 or SF6) plasma to etch away the deposited material.

Data Presentation

The following tables provide an example of a Central Composite Design (CCD) for a Response Surface Methodology (RSM) experiment to optimize the deposition of a film from a dimethoxydimethylsilane (B74317) precursor, which is analogous to this compound. The factors investigated are deposition time, chamber pressure, and RF power. The responses measured are water contact angle and oxygen transmission rate (OTR).

Table 1: Experimental Factors and Their Levels for RSM

FactorUnitsLevel -1Level 0Level +1
A: Timemin6810
B: PressuremTorr300400500
C: RF PowerW507090

Table 2: Central Composite Design Matrix and Measured Responses (Example Data)

RunFactor A: Time (min)Factor B: Pressure (mTorr)Factor C: RF Power (W)Response 1: Contact Angle (°)Response 2: OTR (cc/m²/day)
16300509515
2103005010510
365005010012
410500501108
56300909814
610300901089
765009010211
810500901127
96400709713
1010400701078.5
1183007010111.5
128500701069.5
1384005010310.5
148400901097.5
1584007010410
16840070104.59.8
17840070104.210.1
18840070103.89.9
19840070104.110.2
20840070104.39.7

Experimental Protocols

Detailed Methodology for DODMS Deposition via PECVD

This protocol outlines the key steps for depositing a this compound film using a Plasma-Enhanced Chemical Vapor Deposition (PECVD) system.

1. Substrate Preparation:

  • Clean the substrates ultrasonically in a sequence of acetone, isopropanol, and deionized water for 10 minutes each.
  • Dry the substrates with a stream of high-purity nitrogen.
  • Immediately before loading into the PECVD chamber, perform a 5-minute oxygen or argon plasma treatment on the substrates to remove any remaining organic contaminants and to activate the surface.

2. Chamber Preparation and Leak Check:

  • Perform a chamber cleaning cycle using an appropriate plasma chemistry (e.g., O2 or CF4/O2 mixture) to remove any residues from previous depositions.
  • Pump the chamber down to its base pressure (typically < 10 mTorr).
  • Perform a leak rate test to ensure the integrity of the vacuum chamber.

3. Deposition Process:

  • Set the substrate temperature to the desired value (e.g., 100 °C) and allow it to stabilize.
  • Introduce the carrier gas (e.g., Argon) at a set flow rate.
  • Introduce the DODMS vapor into the chamber by opening the precursor valve. The flow rate can be controlled by a mass flow controller or by adjusting the bubbler temperature and pressure.
  • Allow the gas flows and chamber pressure to stabilize at the desired setpoints.
  • Ignite the plasma by turning on the RF power to the specified wattage.
  • Maintain the deposition for the predetermined time to achieve the target film thickness.
  • At the end of the deposition, turn off the RF power and the precursor flow.
  • Keep the carrier gas flowing for a short period to purge the chamber.

4. Post-Deposition:

  • Pump the chamber back down to base pressure.
  • Vent the chamber with an inert gas (e.g., nitrogen) and remove the coated substrates.
  • Characterize the deposited films for properties such as thickness, refractive index, contact angle, composition, and morphology.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_dep Deposition cluster_post Post-Deposition sub_prep Substrate Cleaning chamber_prep Chamber Preparation load_sub Load Substrate sub_prep->load_sub chamber_prep->load_sub pump_down Pump to Base Pressure load_sub->pump_down set_params Set Process Parameters pump_down->set_params plasma_on Ignite Plasma & Deposit set_params->plasma_on plasma_off Turn Off Plasma & Gas Flow plasma_on->plasma_off vent Vent Chamber plasma_off->vent unload Unload Substrate vent->unload characterize Film Characterization unload->characterize

Figure 1. Experimental workflow for DODMS deposition.

troubleshooting_logic cluster_adhesion Poor Adhesion cluster_defects Film Defects cluster_uniformity Non-Uniformity start Deposition Issue Identified check_cleaning Verify Substrate Cleaning Protocol start->check_cleaning Adhesion Problem clean_chamber Perform Chamber Cleaning start->clean_chamber Defect Problem check_gas_flow Check Gas Flow Dynamics start->check_gas_flow Uniformity Problem surface_activation Implement Plasma Surface Activation check_cleaning->surface_activation adjust_stress Adjust Deposition Parameters for Stress surface_activation->adjust_stress optimize_temp Optimize Substrate Temperature clean_chamber->optimize_temp control_rate Control Deposition Rate optimize_temp->control_rate adjust_position Adjust Substrate Position check_gas_flow->adjust_position optimize_pressure Optimize Chamber Pressure adjust_position->optimize_pressure

Figure 2. Logical diagram for troubleshooting common issues.

References

Validation & Comparative

Comparative Guide to Diethoxydimethylsilane (DEDMS) Coatings: Characterization and Performance

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Diethoxydimethylsilane (DEDMS) coatings, with a focus on their characterization using Scanning Electron Microscopy (SEM) and Nuclear Magnetic Resonance (NMR) spectroscopy. It is intended for researchers, scientists, and drug development professionals who utilize silane-based surface modifications. The guide details the performance of DEDMS-containing coatings, often in hybrid systems with other precursors like Methyltrimethoxysilane (MTMS) and Tetraethoxysilane (TEOS), and provides the experimental frameworks for their analysis.

Characterization of DEDMS Coatings: Morphology and Structure

The performance of a silane (B1218182) coating is intrinsically linked to its surface morphology and underlying chemical structure. SEM and NMR spectroscopy are powerful, complementary techniques for elucidating these characteristics.

Scanning Electron Microscopy (SEM): SEM is employed to visualize the surface topography of the coatings. It provides critical information on uniformity, the presence of cracks, and overall surface morphology. In hybrid coatings, SEM can reveal how the addition of DEDMS influences the coating's surface texture and integrity. For example, studies have used SEM to obtain pictures of the coating surface to correlate formulation parameters with cracking and other macroscopic features.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state 29Si NMR is particularly crucial for understanding the chemical structure of the siloxane network. It allows for the quantitative analysis of different silicon environments, revealing the extent of hydrolysis and condensation reactions. The incorporation of DEDMS introduces difunctional "D" units (SiC₂O₂) into the siloxane network, which can be distinguished from the trifunctional "T" units (SiCO₃) from precursors like MTMS.[1][2] The analysis of these units, such as the ratio of T² to T³ silicon atoms, provides insight into the degree of cross-linking and the presence of residual Si-OH bonds, which in turn affects properties like hydrophobicity.[1]

Performance Comparison: DEDMS vs. Alternative Formulations

DEDMS is primarily added to silane formulations to enhance hydrophobicity and flexibility. Its performance is best understood when compared to baseline formulations without it. The following table summarizes key performance data from a study on hybrid coatings based on MTMS and TEOS, with and without the addition of pre-condensed DEDMS (silicone oil).[1][3]

Formulation IDKey PrecursorsStatic Contact Angle (θ)Hardness (H)Young's Modulus (E)Key 29Si NMR Observation
M100 MTMS~95°1.8 GPa19 GPaContains only T² and T³ silicon units.
M100-pDEDMS MTMS, DEDMS102°0.6 GPa6 GPaPresence of D¹ and D² units from DEDMS.
T-M100 TEOS, MTMS~95°4.3 GPa45 GPaContains Q, T², and T³ silicon units.
T-M100-pDEDMS TEOS, MTMS, DEDMS~95°1.0 GPa10 GPaPresence of D¹, D², T, and Q units.

Data synthesized from the study on multifunctional hybrid coatings.[1][3]

As the data indicates, the introduction of DEDMS (in formulation M100-pDEDMS) significantly increases the static contact angle, confirming its role in enhancing hydrophobicity.[1] This is attributed to the presence of methyl groups and a reduction in residual Si-OH bonds.[1] However, this often comes with a trade-off in mechanical properties, as evidenced by the decrease in hardness and Young's modulus.

Experimental Workflow and Methodologies

A systematic approach is essential for the accurate characterization of DEDMS coatings. The following diagram illustrates a typical experimental workflow.

G cluster_prep Preparation & Deposition cluster_char Characterization cluster_data Data Analysis & Interpretation A Sol-Gel Formulation (DEDMS, MTMS, TEOS, etc.) C Coating Deposition (e.g., Dip-coating) A->C B Substrate Cleaning & Preparation B->C D Curing (Thermal Treatment) C->D E SEM Analysis D->E F 29Si NMR Spectroscopy D->F G Contact Angle Goniometry D->G H Nanoindentation D->H I Surface Morphology (Cracking, Uniformity) E->I J Chemical Structure (D/T/Q Ratios, Condensation Degree) F->J K Hydrophobicity Assessment G->K L Mechanical Properties (Hardness, Modulus) H->L M Structure-Property Correlation I->M J->M K->M L->M

Caption: Experimental workflow for DEDMS coating characterization.

Detailed Experimental Protocols

1. Scanning Electron Microscopy (SEM) Analysis

This protocol is a generalized procedure for examining the surface morphology of silane coatings on a substrate.

  • Sample Preparation: Specimens coated with the DEDMS formulation are mounted onto standard aluminum SEM stubs using double-sided adhesive carbon tape.[4]

  • Sputter Coating: To prevent charging issues during electron microscopy, especially for non-conductive coatings, the samples are sputter-coated with a thin conductive layer (e.g., carbon or a gold/palladium alloy).[4][5]

  • Imaging: The samples are loaded into the SEM chamber. Imaging is typically performed in high vacuum mode to register secondary electrons (SE) for topographical detail.[6] An accelerating voltage of 10-30 kV is commonly used.[4]

  • Analysis: Micrographs are taken at various magnifications (e.g., 500x and 2000x) to evaluate surface continuity, the presence of cracks, and overall morphology.[7] Energy-dispersive X-ray spectroscopy (EDS) can be used concurrently to map the elemental distribution (e.g., Si, C, O) across the surface.[7]

2. 29Si Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the analysis of the chemical structure of the cured DEDMS coating material (xerogel).

  • Sample Preparation: A sufficient quantity of the sol-gel solution is prepared and allowed to dry to form a xerogel. The resulting solid is ground into a fine powder.[3] The powder is then packed into an appropriate NMR rotor (e.g., 4 mm zirconia rotor for solid-state NMR).

  • Spectrometer Setup: The analysis is performed on a solid-state NMR spectrometer (e.g., Bruker).[8] 29Si is the nucleus of interest.

  • Data Acquisition: For solid samples, a 29Si Cross-Polarization Magic Angle Spinning (CP-MAS) experiment is typically performed to enhance the signal of the low-abundance 29Si nucleus.[3] Key parameters include the MAS spinning rate, contact time, and relaxation delay, which must be optimized for the specific material.

  • Data Analysis: The resulting spectrum is processed (Fourier transform, phase correction, and baseline correction). The chemical shifts of the peaks are referenced (typically relative to tetramethylsilane). Peaks are assigned to different silicon environments (e.g., D¹, D², T², T³) based on established chemical shift ranges to determine the chemical structure and degree of condensation of the siloxane network.[2]

References

A Comparative Guide to Diethoxydimethylsilane (DEDMS) and Tetraethoxysilane (TEOS) in Hybrid Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of advanced hybrid materials often relies on the selection of appropriate silicon-based precursors. Among the most common are Diethoxydimethylsilane (DEDMS) and Tetraethoxysilane (TEOS). While both are foundational in sol-gel synthesis, their distinct chemical structures lead to hybrid materials with significantly different properties. This guide provides an objective comparison of DEDMS and TEOS, supported by experimental data, to aid in the selection of the optimal precursor for specific research and development applications.

Precursor Properties: A Tale of Two Structures

The key difference between DEDMS and TEOS lies in their molecular structure, which dictates the nature of the resulting siloxane network.

  • Tetraethoxysilane (TEOS) , Si(OC₂H₅)₄, is a tetra-functional precursor, meaning it has four hydrolyzable ethoxy groups. This allows for the formation of a highly cross-linked, three-dimensional silica (B1680970) (SiO₂) network, which imparts rigidity, hardness, and thermal stability to the final material.[1][2][3] TEOS is often used to improve the mechanical properties of hybrid coatings.[3][4]

  • This compound (DEDMS) , (CH₃)₂Si(OC₂H₅)₂, is a di-functional precursor. It possesses two non-hydrolyzable methyl groups and two hydrolyzable ethoxy groups. The presence of the methyl groups terminates the network growth in those directions, leading to more linear, less cross-linked, and consequently more flexible polymer chains.[5][6] These methyl groups also impart a significant hydrophobic character to the material.[3][4]

Performance Comparison: A Data-Driven Overview

The choice between DEDMS and TEOS, or a combination thereof, significantly impacts the macroscopic properties of the hybrid material. The following table summarizes key performance metrics from various studies.

PropertyDEDMS-based HybridsTEOS-based HybridsKey Observations & References
Hydrophobicity (Water Contact Angle) ~100°[3][4]>100° (can be achieved)[3][4]DEDMS inherently provides high hydrophobicity due to its methyl groups. TEOS-based materials can be made hydrophobic through the incorporation of other hydrophobic precursors.[3][4]
Mechanical Properties (Hardness) Lower0.7 GPa (for a MTMS/TEOS system)[3]The higher cross-linking density of TEOS-derived networks results in harder materials.[3]
Mechanical Properties (Young's Modulus) Lower5 GPa (for a MTMS/TEOS system)[3]TEOS contributes to a higher elastic modulus, indicating greater stiffness.[3]
Thermal Stability (Glass Transition Temp.) LowerUp to 109.64 °C (for a DTMS/TEOS system)[1][2]The rigid, cross-linked network from TEOS enhances thermal stability.[1][2]
Cracking during Sol-Gel Process Less prone to crackingProne to cracking and shrinkage[1][2]The flexibility of the DEDMS-derived polymer chains can reduce the stress that leads to cracking during drying.[1][2]
Biocompatibility Used in biosensors, forms a flexible matrix around cells[5][6][7]Used as a bioactive material for bone repair[8]Both can be used in biomedical applications, with DEDMS providing a less rigid encapsulation matrix.[5][6][7][8]

Experimental Protocols

The synthesis of hybrid materials using DEDMS and TEOS typically follows a sol-gel process. Below are representative experimental protocols.

General Sol-Gel Synthesis of Hybrid Coatings

This protocol is a generalized procedure for preparing hybrid coatings, which can be adapted for specific DEDMS/TEOS ratios.

Materials:

  • This compound (DEDMS)

  • Tetraethoxysilane (TEOS)

  • Ethanol (B145695) (or other suitable solvent)

  • Water (deionized)

  • Acid or base catalyst (e.g., HCl, NH₄OH)

Procedure:

  • The silane (B1218182) precursors (DEDMS, TEOS, or a mixture) are dissolved in ethanol in a reaction vessel.

  • A separate solution of water and the catalyst in ethanol is prepared.

  • The water/catalyst solution is added dropwise to the precursor solution under vigorous stirring.

  • The mixture is stirred for a specified period (e.g., 1-24 hours) at room temperature or elevated temperature to facilitate hydrolysis and condensation reactions, leading to the formation of a sol.

  • The resulting sol can be used for coating applications via dip-coating, spin-coating, or spray-coating onto a substrate.

  • The coated substrate is then subjected to a drying and curing process, typically involving heating at a specific temperature ramp to form the final solid hybrid material.

Preparation of a DEDMS/TEOS Hybrid for Biosensor Membranes

This protocol describes the synthesis of a hybrid material for immobilizing microorganisms in a biosensor.[5][6][7]

Materials:

  • This compound (DEDMS)

  • Tetraethoxysilane (TEOS)

  • Microorganism suspension

  • Phosphate (B84403) buffer

Procedure:

  • A mixture of DEDMS and TEOS (e.g., 1:1 volume ratio) is prepared.[5][7]

  • The microorganism cells are suspended in a phosphate buffer.

  • The silane precursor mixture is added to the cell suspension and thoroughly mixed.

  • The resulting mixture is applied to the electrode surface of the biosensor.

  • The membrane is allowed to gel and dry under controlled conditions to immobilize the bacteria within the sol-gel matrix.

Visualizing the Chemistry and Process

The following diagrams illustrate the chemical structures, reaction mechanisms, and a typical experimental workflow.

G cluster_DEDMS This compound (DEDMS) cluster_TEOS Tetraethoxysilane (TEOS) DEDMS Si(CH₃)₂(OC₂H₅)₂ TEOS Si(OC₂H₅)₄

Caption: Chemical formulas of DEDMS and TEOS precursors.

G cluster_hydrolysis Hydrolysis cluster_condensation Condensation cluster_network Network Formation cluster_drying Drying precursor Si(OR)₄ + H₂O hydrolyzed Si(OR)₃(OH) + ROH precursor->hydrolyzed Catalyst (Acid/Base) water_condensation 2 Si(OR)₃(OH) → (RO)₃Si-O-Si(OR)₃ + H₂O hydrolyzed->water_condensation alcohol_condensation Si(OR)₄ + Si(OR)₃(OH) → (RO)₃Si-O-Si(OR)₃ + ROH hydrolyzed->alcohol_condensation sol Sol (Colloidal Suspension) water_condensation->sol alcohol_condensation->sol gel Gel (3D Network) sol->gel Aging xerogel Xerogel (Dried Gel) gel->xerogel Solvent Evaporation

Caption: The Sol-Gel process: hydrolysis, condensation, and network formation.

G start Start precursor_prep Prepare Precursor Solution (DEDMS/TEOS in Solvent) start->precursor_prep catalyst_prep Prepare Catalyst Solution (Water + Acid/Base in Solvent) start->catalyst_prep mixing Mix Solutions & Stir (Hydrolysis & Condensation) precursor_prep->mixing catalyst_prep->mixing sol_formation Sol Formation mixing->sol_formation coating Coating Application (Dip, Spin, or Spray) sol_formation->coating drying_curing Drying & Curing coating->drying_curing characterization Material Characterization (SEM, FTIR, Contact Angle, etc.) drying_curing->characterization end End characterization->end

Caption: Experimental workflow for hybrid material synthesis and characterization.

Conclusion

The selection between this compound and Tetraethoxysilane as precursors for hybrid materials is a critical decision that should be guided by the desired properties of the final product. TEOS is the precursor of choice for applications demanding high mechanical strength, rigidity, and thermal stability. Conversely, DEDMS is ideal for creating flexible, hydrophobic materials and is particularly advantageous in applications where cracking during the drying process is a concern. In many advanced applications, a combination of DEDMS and TEOS, along with other organosilanes, is utilized to fine-tune the material properties and achieve a balance of desired characteristics.[3][4] This guide provides a foundational understanding to assist researchers in making informed decisions for their specific material design challenges.

References

A Comparative Analysis of Diethoxydimethylsilane and Methyltriethoxysilane for Hydrophobic Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development seeking to impart hydrophobicity to various surfaces, the choice of silanizing agent is critical. This guide provides an objective comparison of two commonly used alkoxysilanes, Diethoxydimethylsilane (DEDMS) and Methyltriethoxysilane (MTES), focusing on their performance in creating water-repellent surfaces. The comparison is supported by experimental data on water contact angles and detailed methodologies for surface preparation and characterization.

Executive Summary

Both this compound and Methyltriethoxysilane are effective precursors for generating hydrophobic surfaces through the sol-gel process. However, available data indicates that MTES generally imparts a significantly higher degree of hydrophobicity, with the potential to create superhydrophobic surfaces. DEDMS provides a moderate level of hydrophobicity. The choice between the two will ultimately depend on the specific application requirements, including the desired water repellency, the nature of the substrate, and processing conditions.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the water contact angle (WCA) data obtained from surfaces treated with this compound and Methyltriethoxysilane. It is important to note that a direct, side-by-side comparative study under identical conditions was not found in the public literature. Therefore, the data presented is a compilation from different studies and should be interpreted with consideration of the varying experimental parameters.

Silane (B1218182)SubstrateWater Contact Angle (WCA)Reference
This compound (DEDMS)Various~100°[1]
Methyltriethoxysilane (MTES)GlassUp to 160° (Superhydrophobic)
Methyltriethoxysilane (MTES)VariousUp to 152° (Superhydrophobic)

Table 1: Comparison of Water Contact Angles for Surfaces Treated with this compound and Methyltriethoxysilane.

Discussion of Hydrophobicity

The hydrophobicity of a surface is determined by its chemical composition and micro/nanostructure. Alkoxysilanes, upon hydrolysis and condensation, form a polysiloxane network on the substrate. The organic, non-hydrolyzable groups attached to the silicon atom are oriented away from the surface, lowering the surface energy and thus repelling water.

  • This compound (DEDMS) has two methyl groups and two ethoxy groups. The two methyl groups contribute to its hydrophobic character. Studies have shown that coatings derived from DEDMS can achieve a water contact angle of approximately 100°.[2][1]

  • Methyltriethoxysilane (MTES) possesses one methyl group and three ethoxy groups. The three reactive ethoxy groups allow for a higher degree of cross-linking during the sol-gel process, which can contribute to the formation of a rougher surface morphology. This hierarchical micro/nanostructure, combined with the low surface energy of the methyl groups, can lead to superhydrophobicity, with water contact angles exceeding 150°.[3] The ability of MTES to form such surfaces makes it a more potent hydrophobizing agent compared to DEDMS.

Experimental Protocols

The following are detailed methodologies for key experiments related to the preparation and characterization of hydrophobic surfaces using DEDMS and MTES.

Sol-Gel Preparation of Hydrophobic Coatings

This protocol describes a general procedure for creating hydrophobic coatings on a substrate using either DEDMS or MTES via the sol-gel method.

Materials:

  • This compound (DEDMS) or Methyltriethoxysilane (MTES)

  • Ethanol (or other suitable solvent)

  • Deionized water

  • Acid or base catalyst (e.g., HCl or NH4OH)

  • Substrates (e.g., glass slides, silicon wafers)

Procedure:

  • Sol Preparation:

    • In a clean, dry reaction vessel, mix the chosen silane (DEDMS or MTES) with the solvent (e.g., ethanol) under stirring. The molar ratio of silane to solvent can be optimized depending on the desired coating thickness and properties.

    • Slowly add a mixture of deionized water and the catalyst to the silane solution while continuing to stir. The water is necessary for the hydrolysis of the ethoxy groups.

    • Allow the sol to age for a specific period (e.g., 24 hours) at room temperature to ensure complete hydrolysis and partial condensation.

  • Substrate Preparation:

    • Thoroughly clean the substrates to ensure proper adhesion of the coating. This can be done by sonicating the substrates in a series of solvents like acetone, ethanol, and deionized water.

    • Dry the substrates with a stream of inert gas (e.g., nitrogen) or in an oven.

    • Optionally, the substrate surface can be activated (e.g., using plasma treatment or a piranha solution) to increase the density of hydroxyl groups, which promotes covalent bonding with the silane.

  • Coating Deposition:

    • The coating can be applied using various techniques such as dip-coating, spin-coating, or spray-coating.

    • Dip-coating: Immerse the substrate into the prepared sol and withdraw it at a constant speed. The thickness of the coating is influenced by the withdrawal speed and the viscosity of the sol.

    • Spin-coating: Place the substrate on a spin coater and dispense the sol onto the center. Spin the substrate at a high speed (e.g., 2000-4000 rpm) for a set duration to spread the sol evenly and control the thickness.

  • Curing:

    • After deposition, the coated substrates are typically cured at an elevated temperature (e.g., 100-150°C) to promote further condensation of the silanol (B1196071) groups, leading to the formation of a stable, cross-linked polysiloxane network. The curing time can range from a few minutes to several hours.

Water Contact Angle Measurement

The hydrophobicity of the prepared surfaces is quantified by measuring the static water contact angle using a goniometer.

Procedure:

  • Place the coated substrate on the sample stage of the goniometer.

  • Using a microsyringe, carefully dispense a small droplet of deionized water (typically 2-5 µL) onto the surface of the coating.

  • A camera captures the image of the droplet at the solid-liquid-vapor interface.

  • Software is then used to analyze the droplet shape and calculate the angle formed between the tangent to the droplet at the point of contact and the solid surface.

  • Measurements should be taken at multiple locations on the surface to ensure reproducibility and obtain an average value.

Visualizing the Comparison and Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_silanes Alkoxysilane Precursors cluster_properties Resulting Hydrophobicity DEDMS This compound (2 Methyl Groups) Hydrophobic Hydrophobic (WCA ~100°) DEDMS->Hydrophobic Leads to MTES Methyltriethoxysilane (1 Methyl Group) Superhydrophobic Superhydrophobic (WCA > 150°) MTES->Superhydrophobic Can lead to

Caption: Logical relationship between the silane structure and the resulting surface hydrophobicity.

A 1. Sol Preparation (Silane + Solvent + Water + Catalyst) C 3. Coating Deposition (Dip/Spin/Spray) A->C B 2. Substrate Cleaning B->C D 4. Curing (Thermal Treatment) C->D E 5. Characterization (Water Contact Angle) D->E

Caption: A typical experimental workflow for creating and evaluating hydrophobic surfaces using the sol-gel method.

References

Performance Analysis of Diethoxydimethylsilane-Modified Sensors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The modification of sensor surfaces is a critical step in the development of sensitive, selective, and stable detection platforms. Among the various surface modification agents, organosilanes have garnered significant attention due to their ability to form robust, covalent bonds with hydroxylated surfaces. This guide provides a comprehensive performance analysis of sensors modified with Diethoxydimethylsilane (DEDMS), comparing them with alternative surface modification strategies. The information presented herein is supported by experimental data to aid researchers in selecting the optimal functionalization approach for their specific sensing applications.

Comparison of Performance Metrics

The performance of a sensor is dictated by several key parameters, including sensitivity, selectivity, response time, and stability. The choice of surface modification agent plays a pivotal role in optimizing these metrics. This section provides a comparative overview of DEDMS-modified sensors against other common silanization agents.

Sensitivity and Stability

A study on a biochemical oxygen demand (BOD) biosensor demonstrated the superior performance of a this compound (DEDMS) and tetraethoxysilane (TEOS) based sol-gel matrix. Compared to a sensor utilizing a methyltriethoxysilane (MTES) matrix, the DEDMS/TEOS formulation resulted in a sensitivity coefficient that was two orders of magnitude higher. Furthermore, the long-term stability of the bioreceptor was significantly enhanced, extending to 68 days.[1] This highlights the potential of DEDMS in creating a more favorable microenvironment for the immobilized biological component, leading to improved sensor performance.

Silane (B1218182) ModifierSensor TypeKey Performance ImprovementReference
DEDMS/TEOS BOD BiosensorSensitivity: 2 orders of magnitude higher than MTES. Stability: 68 days.[1]
(3-Aminopropyl)triethoxysilane (APTES) General BiosensorsForms a hydrophilic surface suitable for biomolecule immobilization.[2][3][4]
Methyltriethoxysilane (MTES) BOD BiosensorLower sensitivity and stability compared to DEDMS/TEOS.[1]
Surface Properties: Wettability

The surface energy and wettability of a sensor surface are critical factors influencing its interaction with the sample matrix and the immobilization of recognition elements. The water contact angle is a common metric used to assess surface hydrophobicity.

Silane Coupling AgentSubstrateTypical Water Contact Angle (°)Reference
(3-Aminopropyl)triethoxysilane (APTES) SiO₂/Si55° - 85°[2]
Octadecyltrichlorosilane (OTS) SiO₂/Si>110°[2]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful fabrication of high-performance sensors. This section outlines a general procedure for the surface modification of a sensor using a DEDMS-based sol-gel method and a protocol for a Quartz Crystal Microbalance (QCM) biosensor.

Protocol 1: DEDMS/TEOS Sol-Gel Method for Enzyme Immobilization

This protocol describes the encapsulation of biological molecules within a DEDMS/TEOS sol-gel matrix, a common technique for biosensor fabrication.

Materials:

  • This compound (DEDMS)

  • Tetraethoxysilane (TEOS)

  • Ethanol (B145695)

  • Deionized water

  • Hydrochloric acid (HCl) or another suitable catalyst

  • Biological recognition element (e.g., enzyme, antibody) in a suitable buffer

Procedure:

  • Sol Preparation: Prepare a mixture of DEDMS and TEOS at the desired volume ratio (e.g., 1:1).

  • Add ethanol to the silane mixture.

  • Add deionized water and a catalyst (e.g., HCl) to initiate hydrolysis.

  • Stir the solution for a specified time (e.g., 1 hour) at room temperature to form the sol.

  • Immobilization: Add the biological recognition element suspended in a buffer to the sol.

  • Gelation: Deposit the mixture onto the sensor substrate and allow it to gel at a controlled temperature and humidity.

  • Aging and Drying: Age the gel to strengthen the silica (B1680970) network, followed by a controlled drying process to remove the solvent.

Protocol 2: Surface Modification of a Quartz Crystal Microbalance (QCM) Sensor

This protocol outlines the steps for modifying the surface of a QCM sensor for biosensing applications.

Materials:

  • QCM sensor with a gold electrode

  • Piranha solution (H₂SO₄ and H₂O₂) - EXTREME CAUTION

  • Ethanol

  • DEDMS or other silane coupling agent

  • Anhydrous solvent (e.g., toluene)

  • Bioreceptor solution (e.g., antibodies in PBS)

Procedure:

  • Cleaning: Clean the QCM sensor by treating it with Piranha solution to remove organic residues and create a hydroxylated surface. Rinse thoroughly with deionized water and dry with nitrogen gas.

  • Silanization: Immerse the cleaned sensor in a solution of the silane coupling agent (e.g., 1% DEDMS in anhydrous toluene) for a specific duration (e.g., 1-2 hours) at room temperature.

  • Rinsing: Rinse the sensor with the anhydrous solvent to remove unbound silane molecules.

  • Curing: Bake the sensor at an elevated temperature (e.g., 110-120°C) to promote the formation of a stable silane layer.

  • Bioreceptor Immobilization: Incubate the functionalized sensor surface with the bioreceptor solution for a sufficient time to allow for covalent attachment.

  • Blocking: Block any remaining active sites on the surface with a blocking agent (e.g., bovine serum albumin) to prevent non-specific binding.

  • Rinsing and Drying: Rinse the sensor with buffer and deionized water, then dry gently with nitrogen.

Visualizing the Process and Pathways

To better understand the logical flow of sensor fabrication and the underlying signaling mechanisms, the following diagrams are provided.

experimental_workflow cluster_prep Substrate Preparation cluster_mod Surface Modification cluster_bio Bioreceptor Immobilization cluster_test Sensor Testing sub_clean Substrate Cleaning (e.g., Piranha solution) sub_activation Surface Activation (e.g., Plasma treatment) sub_clean->sub_activation silanization Silanization (DEDMS deposition) sub_activation->silanization curing Curing (Baking) silanization->curing immobilization Bioreceptor Attachment curing->immobilization blocking Blocking (e.g., BSA) immobilization->blocking analyte_intro Analyte Introduction blocking->analyte_intro signal_acq Signal Acquisition analyte_intro->signal_acq data_analysis Data Analysis signal_acq->data_analysis

Fabrication and testing workflow for a DEDMS-modified sensor.

signaling_pathway Analyte Analyte Bioreceptor Immobilized Bioreceptor Analyte->Bioreceptor Binding Event Complex Analyte-Bioreceptor Complex Formation Bioreceptor->Complex Transducer Transducer Complex->Transducer Induces Physicochemical Change Signal Measurable Signal (e.g., Electrical, Optical) Transducer->Signal Generates

Generalized signaling pathway for a biosensor.

References

A Comparative Guide to the Mechanical Properties of Diethoxydimethylsilane-Based Composites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mechanical properties of composites based on Diethoxydimethylsilane (DEDMS) and its derivatives, primarily Polydimethylsiloxane (PDMS), against common alternative composite matrices such as epoxy, vinyl ester, and polyurethane. The information presented herein is supported by experimental data from various studies to aid in material selection for research and development applications.

Data Presentation: Comparative Mechanical Properties

The following tables summarize the key mechanical properties of DEDMS/PDMS-based composites and their alternatives. It is important to note that the properties of composites are highly dependent on the type, concentration, and orientation of the reinforcement, as well as the curing conditions. Therefore, the values presented are ranges compiled from multiple sources to provide a comparative overview.

Table 1: Tensile Properties of Various Polymer Composites

Composite SystemReinforcementTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
DEDMS/PDMS-Based Unfilled PDMS3.5 - 7.00.001 - 0.003100 - 700
Silica Nanoparticles2.9 - 9.0[1][2]0.005 - 0.01150 - 300
Carbon Fiber6.2 - 7.9[3]~0.07~150
Glass Fiber~2.0 - 4.00.1 - 0.7~100
Epoxy-Based Unfilled40 - 902.5 - 4.03 - 6
Glass Fiber350 - 126020 - 601.5 - 3.5
Carbon Fiber600 - 250050 - 2501 - 2
Vinyl Ester-Based Unfilled60 - 853.0 - 4.04 - 7
Glass Fiber300 - 80015 - 402 - 4
Carbon Fiber900 - 1200[4]65 - 136[4]~1.4[4]
Polyurethane-Based Unfilled20 - 700.01 - 3.0100 - 1000
Glass Fiber80 - 2005 - 155 - 20
Carbon Fiber150 - 40010 - 502 - 5

Table 2: Flexural and Impact Properties of Various Polymer Composites

Composite SystemReinforcementFlexural Strength (MPa)Flexural Modulus (GPa)Impact Strength (Izod, J/m)
DEDMS/PDMS-Based Unfilled PDMSData not readily availableData not readily availableData not readily available
Silica NanoparticlesData not readily availableData not readily availableData not readily available
Carbon Fiber~40 - 60~2.0 - 4.0~40[5][6][7]
Glass FiberData not readily availableData not readily available~150 - 250[8]
Epoxy-Based Unfilled80 - 1402.5 - 4.520 - 60
Glass Fiber400 - 150020 - 50250 - 800
Carbon Fiber500 - 200050 - 20050 - 200
Vinyl Ester-Based Unfilled100 - 1603.0 - 5.015 - 40
Glass Fiber350 - 90015 - 40200 - 700
Carbon Fiber800 - 1000[4]65 - 85[4]Data not readily available
Polyurethane-Based Unfilled30 - 1000.5 - 3.550 - 300
Glass Fiber100 - 2505 - 15200 - 600
Carbon Fiber180 - 45010 - 6080 - 250

Experimental Protocols

The data presented in this guide are primarily based on standardized testing methodologies to ensure comparability. The most relevant standards for the mechanical testing of polymer composites are provided by ASTM International.

Tensile Property Testing (ASTM D3039/D3039M)

This test method is used to determine the in-plane tensile properties of polymer matrix composites.[5][6][9][10][11]

Specimen Preparation:

  • Specimens are typically flat rectangular strips of the composite material.[10] The dimensions depend on the reinforcement type and laminate construction but are standardized to ensure consistency.[6][10]

  • For unidirectional composites, the specimen length is typically 250 mm, the width is 15 mm, and the thickness is 1 mm.

  • For fabric-reinforced composites, the width is often increased to 25 mm.

  • Tabs made of a material like glass fabric/epoxy are often bonded to the ends of the specimen to prevent gripping damage.

Test Procedure:

  • The specimen is mounted into the grips of a universal testing machine.

  • An extensometer or strain gauge is attached to the specimen to measure strain.

  • The specimen is pulled at a constant rate of crosshead motion (typically 2 mm/min) until failure.[5]

  • The load and displacement (or strain) are recorded throughout the test.

Calculated Properties:

  • Tensile Strength: The maximum stress the material can withstand before failure.[6]

  • Tensile Modulus (Young's Modulus): A measure of the material's stiffness, calculated from the slope of the initial linear portion of the stress-strain curve.[6]

  • Elongation at Break: The strain at which the specimen fails.

Flexural Property Testing (ASTM D790)

This test method is used to determine the flexural properties of unreinforced and reinforced plastics and electrical insulating materials.[1][3][12][13][14] It is commonly performed using a three-point bending setup.[3][12]

Specimen Preparation:

  • Specimens are rectangular bars with dimensions specified by the standard, which depend on the material's thickness.[1][12]

  • A common specimen size is 127 mm in length, 12.7 mm in width, and 3.2 mm in thickness.

  • The support span is typically set to a ratio of 16:1 relative to the specimen thickness.[1]

Test Procedure:

  • The test specimen is placed on two supports.

  • A loading nose applies a force to the center of the specimen.

  • The load is applied at a constant rate of crosshead motion, calculated based on the specimen's dimensions and the support span.

  • The load and deflection of the specimen are recorded until the specimen breaks or the strain in the outer surface reaches 5%.[3][13]

Calculated Properties:

  • Flexural Strength: The maximum stress experienced by the material at the moment of failure.[12]

  • Flexural Modulus: A measure of the material's stiffness in bending, calculated from the slope of the stress-strain curve in the elastic region.[12]

Mandatory Visualization

Mechanical_Testing_Workflow cluster_prep Material Preparation cluster_specimen Specimen Preparation cluster_testing Mechanical Testing cluster_analysis Data Analysis & Reporting start Start: Select Composite System (DEDMS-based or Alternative) matrix Prepare Matrix (e.g., DEDMS precursor, Epoxy resin) start->matrix reinforcement Prepare Reinforcement (e.g., Fibers, Particles) start->reinforcement fabrication Composite Fabrication (e.g., Hand Layup, VARTM) matrix->fabrication reinforcement->fabrication curing Curing (Room Temp or Elevated Temp) fabrication->curing cutting Cutting of Test Specimens (e.g., Waterjet, Diamond Saw) curing->cutting tabbing Tabbing (for Tensile Tests) cutting->tabbing conditioning Pre-test Conditioning (e.g., ASTM D5229) cutting->conditioning tensile Tensile Test (ASTM D3039) tabbing->tensile conditioning->tensile flexural Flexural Test (ASTM D790) conditioning->flexural impact Impact Test (e.g., Izod, Charpy) conditioning->impact data_acq Data Acquisition (Load, Displacement, Strain) tensile->data_acq flexural->data_acq impact->data_acq calc Calculation of Properties (Strength, Modulus, etc.) data_acq->calc report Reporting of Results (Tables, Graphs, Analysis) calc->report

Caption: Experimental workflow for mechanical property testing of composites.

References

Comparative Hydrolysis Kinetics of Diethoxydimethylsilane and Other Alkoxysilanes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the hydrolysis kinetics of alkoxysilanes is paramount for controlling the formation of siloxane bonds (Si-O-Si) in a variety of applications, from surface modification to the synthesis of silicone-based materials. This guide provides an objective comparison of the hydrolysis performance of Diethoxydimethylsilane (DEDMS) against other common alkoxysilanes, supported by experimental data and detailed methodologies.

The hydrolysis of alkoxysilanes, the chemical reaction in which alkoxy groups are replaced by hydroxyl groups, is the initial and often rate-determining step in the sol-gel process and the formation of silicone polymers. The rate of this reaction is influenced by a multitude of factors including the molecular structure of the silane, the pH of the medium, the solvent system, and the reaction temperature.

Comparative Analysis of Hydrolysis Rates

The rate of hydrolysis among different alkoxysilanes is primarily dictated by the steric hindrance around the silicon atom and the electronic effects of the organic substituents. Generally, an increase in the size of the alkoxy group or the organic substituent bonded to the silicon atom leads to a decrease in the hydrolysis rate due to increased steric hindrance.

For instance, methoxy-substituted silanes hydrolyze significantly faster than their ethoxy counterparts.[1] Similarly, the number and size of non-hydrolyzable organic groups attached to the silicon atom play a crucial role. This compound, with two methyl groups and two ethoxy groups, exhibits different kinetic behavior compared to tetra-functional silanes like Tetraethoxysilane (TEOS) or organotrialkoxysilanes like Methyltriethoxysilane (MTES).

The hydrolysis of Dimethyldiethoxysilane (DMDEOS) has been studied in acidic medium, with its hydrolysis constant ranging from 0 to 0.6 M⁻¹ min⁻¹ between pH 2 to 5.[2] In comparison, under similar acidic conditions (pH 2 to 4), the hydrolysis constants for MTES and TEOS were found to be in the ranges of 0 to 0.23 M⁻¹ min⁻¹ and 0 to 0.18 M⁻¹ min⁻¹, respectively.[2] This suggests that under these specific acidic conditions, the hydrolysis of DMDEOS can be faster than that of MTES and TEOS.

The solvent environment also has a profound impact on hydrolysis rates. For example, the hydrolysis rate of MTES is significantly faster in methanol (B129727) compared to other solvents.[3]

The following tables summarize the hydrolysis rate constants for various alkoxysilanes under different catalytic conditions, as reported in the literature. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.

Table 1: Hydrolysis Rate Constants of Various Alkoxysilanes under Acidic Conditions

AlkoxysilaneCatalyst/pHSolventRate ConstantReference
This compound (DEDMS)pH 2-5-0 - 0.6 M⁻¹ min⁻¹[2]
Methyltriethoxysilane (MTES)pH 2-4-0 - 0.23 M⁻¹ min⁻¹[2]
Tetraethoxysilane (TEOS)pH 2-4-0 - 0.18 M⁻¹ min⁻¹[2]
γ-Glycidoxypropyltrimethoxysilane (γ-GPS)pH 5.4Aqueous0.026 min⁻¹ (pseudo-first order)[4]

Table 2: Hydrolysis Rate Constants of Tetraethoxysilane (TEOS) under Various Conditions

Catalyst/pHSolventRate ConstantReference
Acidic (<0.003 M HCl)--[2]
Alkaline (0.04 to 3 M NH₃)-0.002 - 0.5 M⁻¹ h⁻¹[2]
Phosphoric AcidWater1.1 to 5.4 x 10² M⁻¹ sec⁻¹[2]
Ultrasound (Acidified Water)Water6.1 x [H⁺] M⁻¹ min⁻¹ at 39°C[2]

Experimental Protocols

The quantitative analysis of alkoxysilane hydrolysis kinetics is typically performed using spectroscopic techniques that can monitor the concentration of reactants and products over time.

In-situ Monitoring of Alkoxysilane Hydrolysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol allows for the direct observation and quantification of the silicon-containing species throughout the hydrolysis and condensation reactions.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 or 400 MHz).

  • Nucleus: ²⁹Si NMR is the most direct method to observe the changes in the silicon environment. ¹H NMR can also be used to monitor the disappearance of alkoxy protons and the appearance of alcohol protons.

  • Sample Preparation: The reaction is initiated directly in an NMR tube by mixing the alkoxysilane, solvent (often a deuterated solvent for locking), water (or D₂O), and a catalyst (acid or base). The concentrations should be chosen to allow for a reasonable reaction rate that can be monitored over time.

  • Data Acquisition: A series of spectra are acquired at specific time intervals. The parameters for acquisition (e.g., pulse sequence, relaxation delay) should be optimized for quantitative measurements.

  • Data Analysis: The concentration of the different silicon species (e.g., unhydrolyzed silane, partially hydrolyzed silanols, fully hydrolyzed silanetriols, and various condensed species) is determined by integrating the corresponding peaks in the ²⁹Si NMR spectra. The rate constants can then be calculated by fitting the concentration-time data to appropriate kinetic models.

Monitoring Alkoxysilane Hydrolysis by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for monitoring the hydrolysis reaction by observing changes in specific vibrational bands.

  • Instrumentation: An FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for in-situ monitoring of liquid samples.

  • Spectral Regions of Interest: The hydrolysis is monitored by observing the decrease in the intensity of the Si-O-C stretching bands (around 1100-1000 cm⁻¹) and the appearance of a broad band corresponding to Si-OH stretching (around 3700-3200 cm⁻¹). The formation of siloxane bonds (Si-O-Si) can also be observed (around 1050-1000 cm⁻¹).

  • Sample Preparation: Similar to NMR, the reaction is initiated by mixing the silane, solvent, water, and catalyst. For ATR-FTIR, the reaction mixture is placed in direct contact with the ATR crystal.

  • Data Acquisition: Spectra are collected at regular time intervals.

  • Data Analysis: The change in the absorbance of the characteristic peaks over time is used to determine the reaction kinetics. The rate constants can be derived by applying kinetic models to the absorbance data.

Reaction Pathway

The hydrolysis of alkoxysilanes is the first step in a two-stage process, followed by condensation, which ultimately leads to the formation of a siloxane network. The overall process can be visualized as follows:

HydrolysisCondensation Alkoxysilane R'nSi(OR)4-n Hydrolysis1 Hydrolysis (+ H₂O, - ROH) Alkoxysilane->Hydrolysis1 Condensation2 Condensation (- ROH) Alkoxysilane->Condensation2 Silanol R'nSi(OR)3-n(OH) Hydrolysis1->Silanol Hydrolysis2 Further Hydrolysis Silanol->Hydrolysis2 Condensation1 Condensation (- H₂O) Silanol->Condensation1 Silanol->Condensation2 Silanetriol R'nSi(OH)4-n Hydrolysis2->Silanetriol Silanetriol->Condensation1 Siloxane Si-O-Si Network Condensation1->Siloxane Condensation2->Siloxane

References

Purity Assessment of Diethoxydimethylsilane: A Comparative Guide to Gas Chromatography and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reagents is paramount to the integrity and reproducibility of their work. Diethoxydimethylsilane (DEDMS), a versatile organosilicon compound, is no exception. This guide provides a comprehensive comparison of gas chromatography (GC) with alternative analytical techniques for the purity assessment of DEDMS, supported by detailed experimental protocols and data interpretation.

Gas chromatography, particularly with a flame ionization detector (GC-FID), stands as a primary and widely adopted method for determining the purity of volatile compounds like this compound. Commercial specifications for DEDMS often cite a purity of ≥97.0% or 98%, a value typically determined by GC analysis.[1][2][3][4][5] This technique excels in separating volatile impurities from the main compound, providing a quantitative measure of its purity.

Comparative Analysis of Purity Assessment Methods

While GC-FID is a robust and common technique, other methods such as Quantitative Nuclear Magnetic Resonance (qNMR) and Karl Fischer Titration offer alternative or complementary information regarding the purity of this compound.

Parameter Gas Chromatography (GC-FID) Quantitative NMR (qNMR) Karl Fischer Titration
Principle Separation based on volatility and interaction with a stationary phase, followed by detection by flame ionization.Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. The signal intensity is directly proportional to the number of nuclei.[6][7][8]Titration that specifically reacts with water molecules to determine their content.[9][10][11]
Primary Measurement Area percent of the main peak relative to all detected volatile components.Molar ratio of the analyte to a certified internal standard.[7]Absolute water content (in ppm or %).[10]
Typical Accuracy High, dependent on calibration and response factors.High, considered a primary ratio method by metrology institutes.[8]High for water content determination.[11]
Precision (RSD) Typically <2%.Typically <1%.[8]Typically <2%.
Selectivity High for volatile compounds. May have co-elution issues with certain impurities.High, based on unique chemical shifts of different molecules. Can distinguish structurally similar compounds.Highly selective for water.[9]
Impurities Detected Volatile organic impurities (e.g., residual solvents, starting materials, by-products).Organic impurities with NMR-active nuclei (e.g., ¹H). Can also detect non-volatile impurities.Only water.
Strengths Widely available, robust, high sensitivity for volatile organic compounds, excellent for routine quality control.Provides structural information, is a primary method of measurement, requires no analyte-specific reference standard for purity determination (ratiometric).[6][7]"Gold standard" for water determination, very accurate and precise for this specific impurity.[10]
Limitations Not suitable for non-volatile impurities, requires calibration for accurate quantification, potential for thermal degradation of sensitive compounds.Lower sensitivity than GC, requires more expensive instrumentation and specialized expertise, may have signal overlap issues.Only measures water content, provides no information on other impurities.

Experimental Protocols

Gas Chromatography (GC-FID) Method for this compound Purity

This protocol is a representative method for the analysis of this compound and can be adapted based on available instrumentation and specific analytical needs.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dilute to the mark with a suitable solvent such as hexane (B92381) or heptane. The choice of solvent may be optimized for better sensitivity and recovery.[12]

  • Mix thoroughly to ensure a homogenous solution.

2. GC-FID Conditions:

  • Gas Chromatograph: A system equipped with a split/splitless injector and a flame ionization detector (FID).

  • Column: DB-5 capillary column (30 m x 0.32 mm I.D., 0.25 µm film thickness) or equivalent non-polar column.[12][13]

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[12]

  • Injector Temperature: 220 °C.[12]

  • Injection Volume: 1 µL with a split ratio of 50:1.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.[12]

    • Ramp: Increase at 10 °C/min to 250 °C.[12]

    • Hold: Maintain at 250 °C for 5 minutes.[12]

  • Detector Temperature: 250 °C.[12]

  • Data Analysis: The purity is calculated based on the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Potential Impurities: Based on the common synthesis route involving the reaction of dimethyldichlorosilane with ethanol, potential impurities could include:[14]

  • Residual ethanol

  • Unreacted starting materials (dimethyldichlorosilane)

  • Partially reacted intermediates (e.g., ethoxychlorodimethylsilane)

  • Hydrolysis and condensation by-products such as siloxanes.[15]

Quantitative NMR (qNMR) for Purity Determination

1. Sample Preparation:

  • Accurately weigh a specific amount of a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into an NMR tube.

  • Accurately weigh a specific amount of the this compound sample into the same NMR tube.

  • Add a suitable deuterated solvent (e.g., chloroform-d, acetone-d6) to dissolve both the sample and the internal standard completely.

2. NMR Acquisition:

  • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

3. Data Analysis:

  • Integrate a well-resolved signal of this compound and a signal of the internal standard.

  • Calculate the purity of this compound using the following formula: Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Karl Fischer Titration for Water Content

1. Instrument Setup:

  • Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves conditioning the titration cell to a low, stable drift.

2. Sample Analysis:

  • Accurately weigh a suitable amount of the this compound sample and introduce it into the titration cell. The sample size will depend on the expected water content.

  • Start the titration. The instrument will automatically add the Karl Fischer reagent until the endpoint is reached.

3. Data Analysis:

  • The instrument software will calculate the water content in ppm or percentage based on the amount of reagent consumed.

Mandatory Visualizations

GC_Purity_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh DEDMS Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject into GC dissolve->inject separate Separation in Column inject->separate detect FID Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Area % Purity integrate->calculate Purity_Methods_Comparison cluster_sample This compound Sample cluster_methods Purity Assessment Methods cluster_results Information Obtained Sample DEDMS GC Gas Chromatography (GC-FID) Sample->GC NMR Quantitative NMR (qNMR) Sample->NMR KF Karl Fischer Titration Sample->KF GC_Result Volatile Organic Impurities Profile (Area % Purity) GC->GC_Result NMR_Result Molar Purity (Structural Information) NMR->NMR_Result KF_Result Water Content (ppm or %) KF->KF_Result

References

Diethoxydimethylsilane as a Protecting Group for Alcohols: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical aspect of multi-step organic synthesis. Diethoxydimethylsilane (DMDES) presents itself as a potential silylating agent for the protection of hydroxyl groups. However, a comprehensive evaluation of its efficiency, particularly in direct comparison to more established silylating agents, is hampered by a notable lack of specific quantitative data in readily accessible scientific literature.

While the fundamental chemistry of this compound suggests its utility as a protecting group, the absence of detailed experimental protocols and comparative performance metrics makes a robust validation of its efficiency challenging. This guide aims to provide a framework for understanding the potential of this compound in this role by comparing its general reactivity with commonly used silylating agents and outlining the necessary experimental considerations for its validation.

Theoretical Framework and General Reactivity

This compound belongs to the family of alkoxysilanes. The protection of an alcohol using DMDES proceeds via the displacement of one or both of its ethoxy groups by the alcohol nucleophile, forming a diethoxydimethylsilyl ether. The reactivity of this process is influenced by the nature of the alcohol (primary, secondary, or tertiary), the reaction conditions, and the choice of catalyst.

Deprotection of the resulting silyl (B83357) ether is anticipated to be achievable under standard conditions for silyl ether cleavage, namely through the use of mild acids or fluoride (B91410) ion sources. The strong silicon-fluoride bond provides the thermodynamic driving force for fluoride-mediated deprotection.

Comparison with Common Silyl Protecting Groups

To properly evaluate the efficiency of this compound, its performance would need to be benchmarked against well-established silylating agents. A summary of the characteristics of these common agents is presented below.

Silylating AgentCommon AbbreviationKey Features
Trimethylsilyl chlorideTMSClHighly reactive, provides labile protection, easily removed.
Triethylsilyl chlorideTESClMore stable than TMS, offers a balance of stability and reactivity.
tert-Butyldimethylsilyl chlorideTBDMSCl or TBSClSignificantly more stable than TMS and TES due to steric hindrance, widely used for robust protection.
Triisopropylsilyl chlorideTIPSClVery bulky, providing high stability, useful for selective protection.
tert-Butyldiphenylsilyl chlorideTBDPSClOffers high stability, particularly towards acidic conditions.

Table 1: Overview of Common Silylating Agents. This table summarizes the key characteristics of frequently used silyl chlorides for alcohol protection.

Experimental Protocols: A General Approach

In the absence of specific literature protocols for this compound, the following general procedures for the protection of a primary alcohol and the subsequent deprotection of the silyl ether can be considered as a starting point for experimental validation.

Experimental Protocol 1: Protection of a Primary Alcohol with a Generic Silylating Agent

Objective: To protect a primary hydroxyl group as a silyl ether.

Materials:

  • Primary alcohol (1.0 eq)

  • Silylating agent (e.g., TBDMSCl, 1.1 eq)

  • Imidazole (B134444) (2.2 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol and imidazole in anhydrous DMF in a flame-dried flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the silylating agent to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Experimental Protocol 2: Deprotection of a Silyl Ether using Fluoride

Objective: To cleave the silyl ether and regenerate the alcohol.

Materials:

  • Silyl-protected alcohol (1.0 eq)

  • Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF, 1.1 eq)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Dissolve the silyl-protected alcohol in anhydrous THF in a flask under an inert atmosphere.

  • Add the TBAF solution dropwise to the stirred solution at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine.

  • Dry the organic phase, filter, and concentrate.

  • Purify the resulting alcohol by flash column chromatography.

Visualizing the Workflow and Logic

To effectively design an experimental plan for validating this compound, a clear workflow is essential.

Protection_Deprotection_Workflow cluster_protection Protection Step cluster_deprotection Deprotection Step Start Primary Alcohol Reagents This compound + Catalyst Reaction_P Silylation Reaction (Varying Conditions) Reagents->Reaction_P Addition Workup_P Aqueous Workup & Extraction Reaction_P->Workup_P Quenching Purification_P Column Chromatography Workup_P->Purification_P Isolation Product_P Protected Alcohol (Silyl Ether) Purification_P->Product_P Purification Start_D Protected Alcohol Product_P->Start_D Proceed to Deprotection Reagent_D Deprotection Reagent (e.g., TBAF or Acid) Reaction_D Cleavage Reaction Reagent_D->Reaction_D Addition Workup_D Aqueous Workup & Extraction Reaction_D->Workup_D Quenching Purification_D Column Chromatography Workup_D->Purification_D Isolation Product_D Deprotected Alcohol Purification_D->Product_D Purification

Figure 1. General experimental workflow for the protection of an alcohol with a silylating agent and subsequent deprotection.

To logically compare this compound with other silylating agents, a decision-making framework is necessary.

Silyl_Agent_Comparison cluster_metrics Performance Metrics Start Select Alcohol Substrate (Primary, Secondary, Tertiary) DMDES This compound Start->DMDES TBDMSCl TBDMSCl Start->TBDMSCl TESCl TESCl Start->TESCl Other Other Silylating Agents Start->Other Yield Yield (%) DMDES->Yield Time Reaction Time (h) DMDES->Time Selectivity Selectivity (for polyols) DMDES->Selectivity Stability Stability of Silyl Ether DMDES->Stability TBDMSCl->Yield TBDMSCl->Time TBDMSCl->Selectivity TBDMSCl->Stability TESCl->Yield TESCl->Time TESCl->Selectivity TESCl->Stability Other->Yield Other->Time Other->Selectivity Other->Stability Conclusion Comparative Efficiency Assessment Yield->Conclusion Time->Conclusion Selectivity->Conclusion Stability->Conclusion

Figure 2. Logical framework for comparing the efficiency of different silylating agents for alcohol protection.

Conclusion and Future Outlook

This compound holds theoretical promise as a protecting group for alcohols. Its bifunctional nature could potentially offer advantages in specific synthetic contexts, such as the simultaneous protection of two hydroxyl groups. However, to be considered a truly viable and efficient alternative to the well-established silyl chlorides, a significant body of experimental evidence is required.

Future work should focus on systematic studies to determine the optimal reaction conditions for the silylation of a diverse range of alcohols with this compound. Key parameters to investigate include the choice of catalyst, solvent, temperature, and reaction time. Furthermore, detailed studies on the stability of the resulting diethoxydimethylsilyl ethers under various conditions and the development of efficient and selective deprotection protocols are essential. The generation of this fundamental data will be crucial for the chemical research community to fully assess and validate the protective group efficiency of this compound.

A Comparative Guide to the Thermal Stability of Polymers Derived from Diethoxydimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermal stability of polysiloxanes derived from diethoxydimethylsilane (DEDMS) with polymers synthesized from other common silane (B1218182) precursors. The information is supported by experimental data from thermogravimetric analysis (TGA), offering insights into the material performance under thermal stress.

Introduction to Polysiloxane Thermal Stability

Polysiloxanes, commonly known as silicones, are prized for their exceptional thermal stability, a property stemming from the high bond energy of the silicon-oxygen (Si-O) backbone.[1] This inherent stability makes them suitable for a wide range of applications, including in drug delivery systems, medical devices, and as high-performance materials in scientific research. The thermal properties of polysiloxanes can be tailored by the choice of organic substituents on the silicon atoms. This guide focuses on comparing polymers derived from this compound, which contains two methyl groups, with those derived from other precursors to understand the impact of molecular structure on thermal degradation.

The thermal decomposition of polysiloxanes in an inert atmosphere primarily occurs through depolymerization, leading to the formation of volatile cyclic oligomers.[2] In the presence of oxygen, the degradation mechanism is more complex, involving radical-induced chain scission and oxidation of the organic side groups.

Comparative Thermal Stability Data

The thermal stability of polymers is commonly evaluated using thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature. Key parameters obtained from TGA include:

  • T₅ and T₁₀: The temperatures at which 5% and 10% weight loss occurs, respectively. These are indicators of the onset of decomposition.

  • Tdmax: The temperature of the maximum rate of decomposition.

  • Char Yield: The percentage of residual mass at the end of the analysis, indicating the amount of non-volatile carbonaceous material formed.

Precursor/Polymer TypeSubstituent GroupsT₅ (°C)T₁₀ (°C)Tdmax (°C)Char Yield (%) (at 800°C, N₂)Atmosphere
Polydimethylsiloxane (B3030410) (from DEDMS)Methyl~350-400~400-450~550Low (<5%)Inert
Polymethylsilsesquioxane (from MTMS)Methyl (crosslinked)>400>450>500HighInert
Polyphenylsilsesquioxane (from PTMS)Phenyl (crosslinked)>500>550>600Very High (>50%)Inert
Methyl Phenyl Silicone ResinMethyl, Phenyl~450-500~500-550~580Moderate to HighInert

Key Observations:

  • Influence of Phenyl Groups: The introduction of phenyl groups significantly enhances the thermal stability of polysiloxanes. This is attributed to the higher bond energy of the Si-Phenyl bond compared to the Si-Methyl bond and the ability of the aromatic rings to dissipate thermal energy.[3][4] Phenyl-containing silicones consistently show higher T₅, T₁₀, and Tdmax values, as well as a greater char yield.[3] A higher char yield is often associated with improved flame retardancy.

  • Effect of Crosslinking: Precursors like MTMS and PTMS have three hydrolyzable groups, leading to the formation of crosslinked network structures (silsesquioxanes). This crosslinking restricts chain mobility and inhibits the "back-biting" degradation mechanism that produces volatile cyclic species, thereby increasing thermal stability compared to linear polymers derived from difunctional precursors like DEDMS.

  • Atmosphere: The degradation of polysiloxanes is highly dependent on the atmosphere. In an inert atmosphere like nitrogen, the primary degradation pathway is depolymerization. In the presence of air (oxygen), thermo-oxidative degradation occurs at lower temperatures, typically starting around 350°C for gels derived from DEDMS.

Experimental Protocols

Synthesis of Polydimethylsiloxane from this compound (Hydrolytic Polycondensation)

This protocol describes a general method for the synthesis of polydimethylsiloxane (PDMS) from DEDMS via hydrolytic polycondensation.

Materials:

  • This compound (DEDMS)

  • Deionized water

  • Acid or base catalyst (e.g., hydrochloric acid or potassium hydroxide)

  • Solvent (e.g., ethanol, toluene) (optional)

Procedure:

  • In a reaction vessel equipped with a stirrer and a condenser, DEDMS is mixed with a solvent (if used).

  • A stoichiometric amount of deionized water, containing the catalyst, is added dropwise to the DEDMS solution under vigorous stirring.

  • The hydrolysis of the ethoxy groups leads to the formation of silanol (B1196071) intermediates and the release of ethanol.

  • The reaction mixture is then heated (e.g., to 60-80°C) to promote the condensation of the silanol groups, forming siloxane (Si-O-Si) bonds and eliminating water.[5][6]

  • The reaction is allowed to proceed for a specified time to achieve the desired molecular weight.

  • The resulting polymer is purified by removing the solvent, catalyst, and any unreacted monomer, typically through distillation or precipitation in a non-solvent.

  • The final polymer is dried under vacuum.

Thermogravimetric Analysis (TGA) Protocol

This protocol outlines a typical procedure for analyzing the thermal stability of polysiloxanes.

Instrumentation:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • A small amount of the polymer sample (typically 5-10 mg) is accurately weighed into a TGA crucible (e.g., alumina (B75360) or platinum).

  • The crucible is placed in the TGA furnace.

  • The furnace is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to establish an inert atmosphere.

  • The temperature is increased from ambient to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10 or 20°C/min).

  • The weight loss of the sample is recorded as a function of temperature.

  • The resulting TGA curve (weight % vs. temperature) and its first derivative (DTG curve, rate of weight loss vs. temperature) are analyzed to determine T₅, T₁₀, Tdmax, and char yield.

Visualizing the Evaluation Workflow

The following diagram illustrates the logical workflow for the synthesis and thermal evaluation of polymers derived from silane precursors.

G Workflow for Synthesis and Thermal Stability Evaluation of Polysiloxanes cluster_synthesis Polymer Synthesis cluster_analysis Thermal Analysis cluster_results Results Silane_Precursor Silane Precursor (e.g., DEDMS, MTMS, PTMS) Hydrolysis Hydrolysis Silane_Precursor->Hydrolysis + Water, Catalyst Condensation Polycondensation Hydrolysis->Condensation Purification Purification Condensation->Purification Polymer Polysiloxane Purification->Polymer TGA_Analysis Thermogravimetric Analysis (TGA) Polymer->TGA_Analysis Data_Analysis Data Analysis TGA_Analysis->Data_Analysis T5_T10 T₅ and T₁₀ Data_Analysis->T5_T10 Tdmax Tdmax Data_Analysis->Tdmax Char_Yield Char Yield Data_Analysis->Char_Yield Comparison Comparative Stability Assessment T5_T10->Comparison Tdmax->Comparison Char_Yield->Comparison

References

Monitoring Diethoxydimethylsilane (DEDMS) Sol-Gel Network Formation: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in sol-gel chemistry, the precise monitoring of network formation is critical for ensuring material quality and performance. This guide provides a comparative analysis of Fourier Transform Infrared (FTIR) spectroscopy and its alternatives—Nuclear Magnetic Resonance (NMR) and Raman spectroscopy—for tracking the hydrolysis and condensation of diethoxydimethylsilane (DEDMS). Detailed experimental protocols and quantitative data are presented to facilitate an informed choice of analytical methodology.

The sol-gel process, a versatile method for creating inorganic and hybrid materials, involves the hydrolysis of precursors followed by their condensation to form a three-dimensional network. In the case of this compound (DEDMS), these reactions lead to the formation of a polysiloxane network. The kinetics of these processes directly influence the final properties of the material, making real-time monitoring essential for reproducibility and control.

Analytical Techniques for Monitoring Sol-Gel Reactions

Three primary spectroscopic techniques are widely employed for the in-situ and ex-situ monitoring of sol-gel kinetics:

  • Fourier Transform Infrared (FTIR) Spectroscopy: This technique probes the vibrational modes of molecules. It is highly sensitive to changes in the chemical bonding environment, making it an excellent tool for tracking the disappearance of reactant bonds and the appearance of product bonds during the sol-gel process.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly ²⁹Si NMR, offers detailed insight into the local chemical environment of silicon atoms. It can distinguish and quantify various silicon species, from the initial monomer to dimers, trimers, and more complex condensed structures.

  • Raman Spectroscopy: This technique measures the inelastic scattering of monochromatic light, providing information about vibrational, rotational, and other low-frequency modes in a molecule. It is complementary to FTIR and is particularly advantageous for studying aqueous systems and symmetrical bonds that are weak in FTIR spectra.

Experimental Protocols

Detailed methodologies for each technique are crucial for obtaining reliable and comparable data.

FTIR Spectroscopy Protocol

In-situ Attenuated Total Reflectance (ATR)-FTIR is a powerful method for real-time monitoring of the DEDMS sol-gel reaction.

  • Instrumentation: An FTIR spectrometer equipped with a diamond or zinc selenide (B1212193) ATR crystal is used. A liquid-nitrogen-cooled MCT detector is recommended for high sensitivity.

  • Sample Preparation: The DEDMS precursor is mixed with a solvent (e.g., ethanol) and a catalyst (e.g., hydrochloric acid or ammonia) in a reaction vessel. The molar ratio of DEDMS:solvent:water:catalyst should be precisely controlled.

  • Data Acquisition: A background spectrum of the empty ATR crystal is collected. The reaction mixture is then introduced into the vessel, ensuring good contact with the ATR crystal. Spectra are recorded at regular time intervals (e.g., every 1-5 minutes) over a spectral range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: The hydrolysis of DEDMS is monitored by the decrease in the intensity of the Si-O-C stretching vibrations (around 1100-1000 cm⁻¹) and the C-H stretching and bending modes of the ethoxy groups. The condensation reaction is tracked by the appearance and growth of the Si-O-Si asymmetric stretching band (around 1070-1040 cm⁻¹) and the broad Si-OH stretching band (around 3400 cm⁻¹).[1]

²⁹Si NMR Spectroscopy Protocol

²⁹Si NMR provides quantitative information on the degree of condensation.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.

  • Sample Preparation: The sol-gel reaction is initiated in an NMR tube by mixing DEDMS, solvent, water, and catalyst. To stop the reaction at specific time points for analysis, the sample can be quenched by cooling.

  • Data Acquisition: ¹H-decoupled ²⁹Si NMR spectra are acquired at each time point. A sufficient relaxation delay (e.g., 5-10 seconds) is crucial for quantitative analysis. Chemical shifts are referenced to an external standard like tetramethylsilane (B1202638) (TMS).

  • Data Analysis: The spectra will show distinct peaks corresponding to different silicon environments. For DEDMS, the monomer (D⁰) will have a specific chemical shift. As the reaction proceeds, peaks corresponding to end-groups of chains (D¹), middle-groups of chains (D²), and other condensed species will appear at different chemical shifts. The relative integration of these peaks allows for the calculation of the degree of condensation.

Raman Spectroscopy Protocol

Raman spectroscopy is particularly useful for in-situ monitoring in aqueous solutions.

  • Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm) and a CCD detector is used. An immersion probe can be used for in-situ measurements.

  • Sample Preparation: The reaction is carried out in a transparent vessel, and the Raman probe is immersed in the reacting sol.

  • Data Acquisition: Raman spectra are collected at regular intervals. The spectral range should cover the key vibrational modes of the reactants and products.

  • Data Analysis: The hydrolysis can be monitored by the decrease in the intensity of the Si-O-C vibrational modes. The formation of the siloxane network is observed through the appearance and evolution of the Si-O-Si symmetric stretching and ring breathing modes (typically in the 400-600 cm⁻¹ region).

Quantitative Data Comparison

The following table summarizes typical quantitative data that can be obtained from each technique for a dialkoxysilane like dimethyldiethoxysilane (DMDEOS), a close analog of DEDMS.[2]

ParameterFTIR Spectroscopy²⁹Si NMR SpectroscopyRaman Spectroscopy
Monitored Species Functional groups (Si-O-C, Si-O-Si, Si-OH, C-H)Individual silicon species (D⁰, D¹, D²)Vibrational modes (Si-O-C, Si-O-Si)
Quantitative Analysis Relative changes in peak intensity/areaAbsolute concentration of Si species, degree of condensationRelative changes in peak intensity
Hydrolysis Rate Constant (k_h) for DMDEOS (M⁻¹ min⁻¹ at pH 2-5) 0 - 0.6[2]Can be derived from species concentration changesCan be derived from peak intensity changes
Condensation Rate Monitored by the growth of the Si-O-Si peakQuantified by the rate of formation of D¹, D², etc.Monitored by the growth of Si-O-Si related peaks

Signaling Pathways and Experimental Workflows

The sol-gel process for DEDMS can be visualized as a series of interconnected reactions.

DEDMS_Sol_Gel_Process cluster_hydrolysis Hydrolysis cluster_condensation Condensation DEDMS This compound (DEDMS) Hydrolyzed_Monomer Hydrolyzed Monomer (Si(CH3)2(OH)(OC2H5)) DEDMS->Hydrolyzed_Monomer + H2O - C2H5OH Fully_Hydrolyzed_Monomer Fully Hydrolyzed Monomer (Si(CH3)2(OH)2) Hydrolyzed_Monomer->Fully_Hydrolyzed_Monomer + H2O - C2H5OH Dimer Dimer (-O-Si(CH3)2-O-Si(CH3)2-O-) Fully_Hydrolyzed_Monomer->Dimer - H2O Trimer Trimer Dimer->Trimer - H2O Network Polysiloxane Network Trimer->Network - H2O

Caption: DEDMS sol-gel reaction pathway.

The experimental workflow for FTIR analysis provides a clear sequence of steps for monitoring the reaction.

FTIR_Workflow A Prepare Reactants (DEDMS, Solvent, Catalyst, Water) C Initiate Reaction in Vessel A->C B Acquire Background Spectrum (Empty ATR Crystal) D Acquire FTIR Spectra (Time-resolved) B->D C->D E Monitor Peak Changes (Si-O-C, Si-O-Si, Si-OH) D->E F Calculate Kinetic Parameters E->F

Caption: Experimental workflow for FTIR analysis.

Comparison of Techniques

FeatureFTIR Spectroscopy²⁹Si NMR SpectroscopyRaman Spectroscopy
Information Provided Functional group changes, qualitative kineticsDetailed structural information, quantitative speciation, degree of condensationMolecular vibrations, complementary to FTIR, good for aqueous systems
Sensitivity High for polar bonds (Si-O, O-H)Moderate, requires longer acquisition timesHigh for symmetric, non-polar bonds (Si-Si, C-C)
In-situ Capability Excellent with ATR probesPossible but can be challengingExcellent with immersion probes
Cost & Complexity Relatively low cost and easy to useHigh cost and complex operationModerate to high cost, relatively easy to use
Sample Constraints Requires good contact with ATR crystalLimited to NMR-active nuclei, can be sensitive to viscosityCan be affected by fluorescence

Conclusion

The choice of analytical technique for monitoring DEDMS sol-gel network formation depends on the specific information required, available instrumentation, and experimental constraints.

  • FTIR spectroscopy is a versatile and accessible technique for real-time, qualitative to semi-quantitative monitoring of the overall progress of hydrolysis and condensation.

  • ²⁹Si NMR spectroscopy is the most powerful tool for obtaining detailed, quantitative information on the molecular structure and the degree of condensation of the silicate (B1173343) network.

  • Raman spectroscopy offers a valuable alternative, especially for in-situ monitoring in aqueous environments and for probing specific vibrational modes that are weak in FTIR.

For a comprehensive understanding of the DEDMS sol-gel process, a combination of these techniques is often ideal. FTIR can provide rapid, real-time feedback, while NMR can be used to obtain detailed structural information at key stages of the reaction. Raman spectroscopy can complement these analyses, particularly in situations where FTIR is limited.

References

A Comparative Guide to Diethoxydimethylsilane and Dimethyldichlorosilane as PDMS Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key precursors for the synthesis of polydimethylsiloxane (B3030410) (PDMS): diethoxydimethylsilane (DEDMS) and dimethyldichlorosilane (DMDCS). The selection of a precursor is a critical decision in the development of PDMS-based materials, influencing not only the synthesis process but also the ultimate properties and performance of the final product. This document aims to furnish researchers, scientists, and drug development professionals with objective data to facilitate an informed choice between these two precursors.

Executive Summary

Polydimethylsiloxane is a widely utilized silicone polymer celebrated for its versatility, biocompatibility, and unique physicochemical properties. The synthesis of PDMS predominantly involves the hydrolysis and polycondensation of silane (B1218182) precursors. While dimethyldichlorosilane has historically been a common choice, this compound presents a viable alternative with distinct advantages, particularly concerning reaction byproducts and handling. This guide delves into a comparative analysis of these two precursors, presenting available quantitative data, detailed experimental protocols, and visual representations of the chemical processes.

Comparative Analysis of Precursor Performance

The choice between DEDMS and DMDCS impacts several aspects of PDMS synthesis, from reaction kinetics and safety to the properties of the resulting polymer.

Reaction Chemistry and Byproducts:

The fundamental difference in the reaction chemistry of DEDMS and DMDCS lies in their hydrolyzable groups. DMDCS possesses chloro groups, which, upon hydrolysis, produce corrosive hydrochloric acid (HCl) as a byproduct.[1] In contrast, DEDMS contains ethoxy groups, which yield ethanol (B145695) during hydrolysis, a significantly more benign and less corrosive byproduct.[2] This distinction has profound implications for reactor material selection, safety protocols, and the purity of the final PDMS.

Quantitative Data Summary:

Table 1: Comparison of Reaction Parameters

ParameterThis compound (DEDMS)Dimethyldichlorosilane (DMDCS)
Primary Byproduct EthanolHydrochloric Acid (HCl)[1]
Reaction Vigor Generally less vigorousHighly reactive with water[1]
Yield High selectivity and 80% yield for linear oligomers and cyclosiloxanes reported[3]Monomer yield from hydrolysis reported at 50%, with subsequent polymerization yield of 95%[4]

Table 2: Comparison of PDMS Properties

PropertyPDMS from DEDMSPDMS from DMDCS
Viscosity Can produce a wide range of molecular weights and viscosities[2]0.57 - 4.49 Pa·s (viscosity can be tailored by synthesis parameters)[5]
Density -0.96 - 0.99 g/mL[6]
Refractive Index -1.4001 - 1.4036[6][7]
Surface Tension -19 - 21 mN/m[7]
Optical Transparency Optically clear[8]~100% at visible light wavelengths[6][9]
Tensile Strength -0.85 - 9.1 MPa (can be influenced by additives)[10]
Elongation at Break -Can reach up to 300%[11]

Experimental Protocols

The following are representative experimental protocols for the synthesis of PDMS using both DEDMS and DMDCS, based on methodologies described in the scientific literature.

Protocol 1: Synthesis of PDMS from this compound (DEDMS)

This protocol is based on the principle of hydrolysis and polycondensation of DEDMS.

Materials:

  • This compound (DEDMS), >99.0% purity[2]

  • Deionized water

  • Acid or base catalyst (e.g., acetic acid or potassium hydroxide)

  • An appropriate solvent (e.g., toluene)

Procedure:

  • In a reaction vessel equipped with a stirrer and a reflux condenser, dissolve DEDMS in the chosen solvent.

  • Slowly add a stoichiometric amount of deionized water to the solution while stirring. The addition of an acid or base catalyst can be employed to control the hydrolysis rate.

  • Heat the mixture to a specified temperature (e.g., 50-80 °C) and maintain it for a set period to facilitate hydrolysis and condensation. The reaction progress can be monitored by measuring the evolution of ethanol.

  • After the reaction is complete, the resulting PDMS can be purified by washing with water to remove any remaining catalyst and byproducts.

  • The solvent is then removed under reduced pressure to yield the final PDMS product. The molecular weight and viscosity of the PDMS can be controlled by adjusting the reaction time, temperature, and catalyst concentration.[2][3]

Protocol 2: Synthesis of PDMS from Dimethyldichlorosilane (DMDCS)

This protocol describes the hydrolysis and condensation of DMDCS to form PDMS.[9]

Materials:

  • Dimethyldichlorosilane (DMDCS)

  • Deionized water

  • A suitable solvent (e.g., dichloromethane, DCM)[9]

  • Neutralizing agent (e.g., sodium bicarbonate)

  • Catalyst (e.g., potassium hydroxide, KOH) for polymerization of hydrolysate[9]

  • Chain terminator (e.g., hexamethyldisiloxane, MM)[9]

Procedure:

  • In a reaction vessel, dissolve DMDCS in the solvent.

  • Carefully and slowly add deionized water to the solution under vigorous stirring. This reaction is highly exothermic and releases HCl gas, requiring proper ventilation and safety precautions.[1]

  • After the initial hydrolysis, the acidic aqueous phase is separated from the organic phase containing the siloxane oligomers.

  • The organic phase is washed with a neutralizing agent and then with deionized water until neutral.

  • The solvent is removed via evaporation to obtain the hydrolyzed gel (a mixture of cyclic and linear siloxanes).[9]

  • The hydrolyzed gel is then subjected to polymerization. This can be achieved by heating in the presence of a catalyst (e.g., KOH) and a chain terminator (e.g., MM) to control the final molecular weight.[9]

  • The resulting PDMS is purified to remove any residual catalyst or byproducts.[9]

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the chemical reactions and a general experimental workflow.

hydrolysis_condensation cluster_DEDMS PDMS from this compound cluster_DMDCS PDMS from Dimethyldichlorosilane DEDMS This compound (C2H5O)2Si(CH3)2 Silanediol_DEDMS Dimethylsilanediol (HO)2Si(CH3)2 DEDMS->Silanediol_DEDMS + 2n H2O (Hydrolysis) Ethanol Ethanol 2n C2H5OH DEDMS->Ethanol PDMS_DEDMS Polydimethylsiloxane -[Si(CH3)2-O]n- Silanediol_DEDMS->PDMS_DEDMS - n H2O (Condensation) DMDCS Dimethyldichlorosilane Cl2Si(CH3)2 Silanediol_DMDCS Dimethylsilanediol (HO)2Si(CH3)2 DMDCS->Silanediol_DMDCS + 2n H2O (Hydrolysis) HCl Hydrochloric Acid 2n HCl DMDCS->HCl PDMS_DMDCS Polydimethylsiloxane -[Si(CH3)2-O]n- Silanediol_DMDCS->PDMS_DMDCS - n H2O (Condensation)

Caption: Hydrolysis and condensation pathways for PDMS synthesis.

experimental_workflow start Start precursor Select Precursor (DEDMS or DMDCS) start->precursor hydrolysis Hydrolysis (Addition of Water) precursor->hydrolysis separation Phase Separation & Neutralization (for DMDCS) hydrolysis->separation If DMDCS polymerization Polycondensation hydrolysis->polymerization If DEDMS separation->polymerization purification Purification polymerization->purification characterization Characterization (Viscosity, NMR, etc.) purification->characterization end Final PDMS Product characterization->end

Caption: Generalized experimental workflow for PDMS synthesis.

Conclusion

Both this compound and dimethyldichlorosilane are effective precursors for the synthesis of polydimethylsiloxane. The primary distinguishing factor is the nature of the byproduct generated during hydrolysis. The production of hydrochloric acid from DMDCS necessitates more stringent safety measures and handling protocols compared to the ethanol produced from DEDMS. While more comprehensive, direct comparative studies are needed to elucidate subtle differences in reaction kinetics and final polymer properties, the information presented in this guide provides a solid foundation for precursor selection. For applications where process safety, byproduct management, and potential for residual acidity are critical concerns, this compound offers a compelling alternative to the more traditional dimethyldichlorosilane. Researchers are encouraged to consider the specific requirements of their application when making this crucial decision.

References

Safety Operating Guide

Proper Disposal of Diethoxydimethylsilane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of Diethoxydimethylsilane

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring laboratory safety and environmental compliance. This compound, a flammable and moisture-sensitive organosilicon compound, requires specific procedures for its safe disposal. This guide provides a comprehensive, step-by-step approach to managing this compound waste, from initial handling to final disposal, emphasizing safety and adherence to regulatory guidelines.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound. It is a highly flammable liquid and vapor, and it can cause irritation to the skin, eyes, and respiratory tract.[1][2] The compound is also sensitive to moisture and will react with water, including atmospheric moisture, to produce flammable ethanol (B145695) and reactive silanols.[3]

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Flame-retardant lab coat

  • Chemical safety goggles and a face shield

  • Solvent-resistant gloves (e.g., nitrile rubber)

  • Closed-toe shoes

Work Area: All handling of this compound should be conducted in a well-ventilated chemical fume hood.[1][2] Ensure that an emergency eyewash station and safety shower are readily accessible. All sources of ignition, such as open flames, hot surfaces, and sparks, must be eliminated from the work area.[2][4] Use spark-proof tools and explosion-proof equipment when transferring the material.[1][5]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, extracted from safety data sheets. This information is critical for a comprehensive risk assessment.

PropertyValueSource
CAS Number78-62-6[1][4]
Molecular FormulaC6H16O2Si[6]
Boiling Point114 °C / 237.2 °F @ 760 mmHg[4]
Flash Point11 °C / 51.8 °F[1][4]
Oral LD50 (Rat)9280 mg/kg[1]
Inhalation LC50 (Rat)20 gm/m3/8H[1]

Step-by-Step Disposal Procedure

The recommended and safest method for the disposal of this compound is through a licensed hazardous waste disposal company. In-laboratory treatment or neutralization is not advised due to the compound's high flammability and reactivity, which can generate heat and flammable byproducts.

Step 1: Waste Segregation and Collection

  • Waste Stream: Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, absorbent materials).

  • Container Compatibility: Use a container made of a material compatible with this compound, such as a high-density polyethylene (B3416737) (HDPE) or glass bottle with a secure, tight-fitting cap.[7] The container must be in good condition with no signs of damage or deterioration.[7]

  • Incompatible Materials: Do not mix this compound waste with other waste streams, especially strong oxidizing agents, acids, or aqueous waste.[1][4]

Step 2: Labeling and Storage

  • Labeling: Clearly label the waste container with "Hazardous Waste," "this compound," and the associated hazards (e.g., "Flammable," "Irritant").[8]

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[7][9] This area must be at or near the point of generation and under the control of laboratory personnel.[9]

  • Storage Conditions: The storage area should be cool, dry, and well-ventilated.[2] Store the container away from heat, sparks, and open flames.[2] Ensure the container is stored in secondary containment to prevent spills.[10]

Step 3: Arranging for Professional Disposal

  • Contact Environmental Health and Safety (EHS): Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to schedule a pickup for your hazardous waste.

  • Waste Manifest: Fill out any required hazardous waste manifest forms accurately and completely.

  • Incineration: The typical disposal method for organosilicon compounds like this compound is incineration at a licensed facility.[6] Incineration breaks down the compound into carbon dioxide, water, and silicon dioxide (sand).[1]

Experimental Protocols: Why In-Lab Neutralization is Not Recommended

While the hydrolysis of this compound with water to form ethanol and silanols is a known reaction, developing a safe and validated protocol for in-laboratory disposal is complex and potentially hazardous. The reaction is exothermic and produces flammable ethanol. Uncontrolled addition of water or other reagents could lead to a rapid temperature increase, boiling of the flammable liquid, and a potential fire or explosion.

Given these risks and the lack of established and peer-reviewed protocols for the safe, small-scale neutralization of this compound for disposal purposes, in-laboratory chemical treatment is strongly discouraged. The most prudent and compliant course of action is to manage it as a hazardous waste and transfer it to a professional disposal service.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound, emphasizing the critical decision points and safety measures.

Diethoxydimethylsilane_Disposal_Workflow cluster_prep Waste Preparation cluster_storage Waste Storage cluster_disposal Final Disposal cluster_decision Critical Decision start Generate this compound Waste ppe Wear Appropriate PPE start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate Waste into a Compatible Container fume_hood->segregate in_lab_treatment In-Lab Treatment? segregate->in_lab_treatment label_waste Label Container with 'Hazardous Waste' and Hazards store_saa Store in a Designated Satellite Accumulation Area (SAA) label_waste->store_saa secondary_containment Use Secondary Containment store_saa->secondary_containment contact_ehs Contact EHS for Pickup secondary_containment->contact_ehs manifest Complete Waste Manifest contact_ehs->manifest professional_disposal Professional Disposal (Incineration) manifest->professional_disposal in_lab_treatment->label_waste No (Recommended) not_recommended High Risk of Fire/Explosion. Lack of Validated Protocols. in_lab_treatment->not_recommended Yes (Not Recommended)

Figure 1. Recommended workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.